molecular formula C4H5F3O B1297884 4,4,4-Trifluorobutan-2-one CAS No. 2366-70-3

4,4,4-Trifluorobutan-2-one

Cat. No.: B1297884
CAS No.: 2366-70-3
M. Wt: 126.08 g/mol
InChI Key: BTXXTMOWISPQSJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutan-2-one (CAS 2366-70-3) is a versatile fluorinated building block of high value in organic synthesis and pharmaceutical research. Its molecular formula is C 4 H 5 F 3 O, with a molecular weight of 126.08 g/mol [ ]. This compound serves as a key intermediate in the production of various fluorinated compounds, primarily by participating in nucleophilic addition reactions that allow for the introduction of the trifluoromethyl group into organic molecules [ ]. A prominent application of this compound is its use as a pharmaceutical intermediate. It is specifically employed for the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid, showcasing its utility as a fluorinated synthon [ ][ ]. Furthermore, it acts as a critical starting material in the multi-gram, enantioselective synthesis of protected 4,4,4-trifluorothreonine, a fluorinated amino acid used to study and modulate the physicochemical and biological properties of peptides like octreotide [ ]. The incorporation of such fluorinated amino acids can enhance metabolic stability and allow for conformational analysis via 19 F NMR spectroscopy [ ]. Physical Properties: - Density: 1.05 [ ][ ] - Boiling Point: 95-96°C [ ] - Flash Point: 37°C [ ][ ] Safety and Handling: This compound is classified as a flammable liquid and hazard statements include H226 (flammable liquid and vapour), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [ ][ ]. It has a UN Number of 1993 [ ] or 1224 [ ][ ] and is Packing Group III for transport. Store in a sealed container in a cool, dry, and well-ventilated place (recommended at 2-8°C [ ]), away from ignition sources and oxidizing agents [ ][ ]. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,4-trifluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXXTMOWISPQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337139
Record name 4,4,4-trifluorobutan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366-70-3
Record name 4,4,4-trifluorobutan-2-one
Source EPA DSSTox
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Record name 4,4,4-Trifluorobutan-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,4,4-Trifluorobutan-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2366-70-3

This technical guide provides an in-depth overview of 4,4,4-Trifluorobutan-2-one, a key fluorinated building block in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 1,1,1-trifluoroacetone, is a colorless to pale yellow liquid. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C4H5F3O--INVALID-LINK--
Molecular Weight 126.08 g/mol --INVALID-LINK--
Appearance Clear colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 95-96 °C--INVALID-LINK--
Density 1.05 g/cm³--INVALID-LINK--
Flash Point 37 °C--INVALID-LINK--
Refractive Index 1.3280-1.3330 @ 20°C--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--

Safety and Hazard Information

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Appropriate safety precautions should be taken when handling this compound.

Hazard StatementGHS Pictogram
H226: Flammable liquid and vaporGHS02: Flammable
H315: Causes skin irritationGHS07: Exclamation mark
H319: Causes serious eye irritationGHS07: Exclamation mark
H335: May cause respiratory irritationGHS07: Exclamation mark

Data sourced from PubChem.

Applications in Research and Drug Development

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals. Its incorporation can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile precursor for introducing this important functional group into more complex molecules. It is a valuable intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors and agrochemicals.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the Claisen condensation of ethyl trifluoroacetate with acetone. This method is commonly employed for the preparation of trifluoromethyl ketones.

Reaction: Claisen Condensation

Reactants:

  • Ethyl trifluoroacetate

  • Acetone

  • Sodium ethoxide (base)

  • Anhydrous ethanol (solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation: A reaction flask equipped with a stirrer, dropping funnel, and a condenser is charged with a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Acetone: Acetone is added to the sodium ethoxide solution while maintaining a low temperature.

  • Addition of Ethyl Trifluoroacetate: Ethyl trifluoroacetate is added dropwise to the reaction mixture, ensuring the temperature is controlled.

  • Reaction: The mixture is stirred at room temperature or with gentle heating to drive the condensation reaction to completion.

  • Workup: The reaction mixture is then neutralized with a dilute acid, such as hydrochloric acid.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Synthesis_Workflow reagents Reactants: - Ethyl Trifluoroacetate - Acetone - Sodium Ethoxide reaction_vessel Reaction Vessel (Anhydrous Ethanol) reagents->reaction_vessel 1. Add condensation Claisen Condensation reaction_vessel->condensation 2. React workup Acidic Workup (HCl) condensation->workup 3. Neutralize extraction Extraction (Diethyl Ether) workup->extraction 4. Isolate purification Purification (Distillation) extraction->purification 5. Purify product This compound purification->product

Caption: Synthesis workflow for this compound.

Logical Relationship of Applications

The unique properties of the trifluoromethyl group, introduced via precursors like this compound, lead to its widespread use in medicinal chemistry and materials science.

Applications cluster_properties Key Properties of -CF3 Group cluster_applications Applications High Electronegativity High Electronegativity Pharmaceuticals Pharmaceuticals High Electronegativity->Pharmaceuticals Advanced Materials Advanced Materials High Electronegativity->Advanced Materials Increased Lipophilicity Increased Lipophilicity Increased Lipophilicity->Pharmaceuticals Agrochemicals Agrochemicals Increased Lipophilicity->Agrochemicals Metabolic Stability Metabolic Stability Metabolic Stability->Pharmaceuticals Metabolic Stability->Agrochemicals This compound This compound This compound->High Electronegativity This compound->Increased Lipophilicity This compound->Metabolic Stability

Caption: Applications derived from trifluoromethyl properties.

An In-Depth Technical Guide to 4,4,4-Trifluorobutan-2-one: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,4-trifluorobutan-2-one, a key fluorinated building block in organic synthesis. It details the compound's molecular properties, provides experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of biologically active heterocyclic compounds.

Core Molecular Data

This compound is a fluorinated ketone with the chemical formula C4H5F3O and a molecular weight of 126.08 g/mol .[1] Its structural and identifying information are summarized in the table below.

PropertyValue
Molecular Formula C4H5F3O
Molecular Weight 126.08 g/mol
CAS Number 2366-70-3
IUPAC Name This compound
Synonyms 1,1,1-Trifluoroacetone, Trifluoromethyl ethyl ketone

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ethyl trifluoroacetate with a Grignard reagent. While a detailed, step-by-step protocol for this specific synthesis was not found in the immediate search, the general principles of Grignard reactions with esters can be applied. The following is a representative workflow based on analogous syntheses.

G reagent1 Ethyl Trifluoroacetate reaction_step1 Grignard Reaction reagent1->reaction_step1 reagent2 Methylmagnesium Bromide (Grignard Reagent) reagent2->reaction_step1 solvent Anhydrous Ether solvent->reaction_step1 Solvent intermediate Hemiketal Intermediate reaction_step1->intermediate workup Aqueous Work-up (e.g., NH4Cl solution) intermediate->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

Applications in the Synthesis of Biologically Active Heterocycles

This compound is a versatile precursor for the synthesis of various trifluoromethyl-containing heterocycles, which are of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group.

Synthesis of Trifluoromethyl-Pyrazoles

Trifluoromethyl-pyrazoles are a class of compounds with known biological activities. They can be synthesized from this compound through condensation with hydrazine derivatives.

Experimental Protocol: Reaction with Hydrazine

A general procedure involves the reaction of a β-diketone, which can be derived from this compound, with a hydrazine. For instance, the reaction of 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione with 2-hydroxyethylhydrazine in ethanol at 0°C for 7 hours yields the corresponding 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediate.[2] Subsequent dehydration, which can occur under harsher conditions (e.g., room temperature for 15 hours), leads to the formation of the aromatic pyrazole.[2]

G start 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione reaction_step Condensation start->reaction_step hydrazine 2-Hydroxyethylhydrazine hydrazine->reaction_step solvent Ethanol solvent->reaction_step Solvent intermediate 5-Hydroxy-5-trifluoromethyl- 4,5-dihydropyrazole reaction_step->intermediate 0°C, 7h dehydration Dehydration intermediate->dehydration Room Temp, 15h product 2-(3-pyridin-2-yl-5-trifluoromethylpyrazol-1-yl)ethanol dehydration->product

Caption: Synthesis of a trifluoromethyl-pyrazole derivative.

Knoevenagel Condensation

The Knoevenagel condensation is another important reaction utilizing this compound to form carbon-carbon bonds. This reaction typically involves the condensation of an active methylene compound with a carbonyl group.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A typical procedure involves mixing the aldehyde or ketone (in this case, this compound) with malononitrile in a suitable solvent, often in the presence of a basic catalyst. For example, a mixture of an aldehyde (3 mmol) and malononitrile (3.5 mmol) in 5 mL of a 1:1 water and glycerol solution can be stirred at room temperature for 24 hours to yield the benzylidenemalononitrile product.[3] While this specific example uses an aldehyde, a similar protocol can be adapted for ketones like this compound.

G ketone This compound reaction_step Knoevenagel Condensation ketone->reaction_step malononitrile Malononitrile malononitrile->reaction_step solvent Water/Glycerol (1:1) solvent->reaction_step Solvent, Room Temp product Trifluoromethylated Condensation Product reaction_step->product

Caption: General workflow for the Knoevenagel condensation.

Biological Activity of Derived Heterocycles

Heterocyclic compounds synthesized from this compound have been investigated for a range of biological activities. The incorporation of the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity to biological targets.

Derivatives of pyrazoles, for instance, are known to exhibit a wide spectrum of pharmacological properties.[4] While specific signaling pathways for compounds directly derived from this compound were not detailed in the provided search results, the general classes of these heterocyclic products are known to have applications as antimicrobial and anticancer agents.[5][6][7] The biological evaluation of these novel compounds is a crucial step in the drug discovery process.

Logical Relationship: From Building Block to Biological Evaluation

G start This compound synthesis Heterocycle Synthesis (e.g., Pyrazole, Hydantoin) start->synthesis product Trifluoromethylated Heterocycle synthesis->product evaluation Biological Evaluation product->evaluation activity Identification of Biological Activity (e.g., Antimicrobial, Anticancer) evaluation->activity sar Structure-Activity Relationship (SAR) Studies activity->sar

Caption: The developmental pipeline from a chemical building block to SAR studies.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the construction of trifluoromethyl-containing heterocyclic scaffolds. Its utility in the synthesis of pyrazoles and other related structures highlights its importance in medicinal chemistry and drug discovery. The straightforward reaction pathways, such as condensations with hydrazines and active methylene compounds, provide access to a diverse range of molecules for biological screening. Further investigation into the specific mechanisms of action and signaling pathways of these novel compounds will be critical for the development of new therapeutic agents.

References

4,4,4-Trifluorobutan-2-one spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 4,4,4-Trifluorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No. 2366-70-3), a fluorinated ketone of interest in synthetic chemistry and materials science. This document details the analysis and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, and the relationships between analytical techniques and the resultant structural information are visualized. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Molecular Structure and Overview

This compound is a four-carbon ketone with a terminal trifluoromethyl group. Its molecular formula is C₄H₅F₃O, and its molecular weight is 126.08 g/mol .[1] The structure contains two key functional groups: a carbonyl group (ketone) and a trifluoromethyl group. These electron-withdrawing groups significantly influence the molecule's electronic environment, which is directly reflected in its spectral characteristics.

Structure: CH₃–C(=O)–CH₂–CF₃

Spectral Data and Interpretation

The following sections provide a detailed analysis of the expected and observed spectral data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent sets of protons: the methyl (CH₃) protons and the methylene (CH₂) protons. The strong electron-withdrawing nature of the adjacent carbonyl and trifluoromethyl groups deshields these protons, shifting their signals downfield.

Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
a (CH₃ -C=O)~2.4Singlet (s)N/A3H
b (O=C-CH₂ -CF₃)~3.3Quartet (q)~10-12 Hz (³JH-F)2H

Interpretation:

  • Signal a (CH₃): The methyl protons are adjacent to the carbonyl group and show no coupling to other protons, resulting in a singlet.

  • Signal b (CH₂): The methylene protons are deshielded by both the adjacent carbonyl and the trifluoromethyl group. They are coupled to the three fluorine atoms on the neighboring carbon, resulting in a quartet due to three-bond H-F coupling (³JH-F).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A proton-decoupled ¹³C NMR spectrum will display four unique signals, one for each carbon atom in the molecule.[2] The chemical shifts are significantly influenced by the electronegative oxygen and fluorine atoms.[3]

Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
1 (C H₃-C=O)~28Singlet (s)N/A
2 (O=C-C H₂-CF₃)~45Quartet (q)~25-30 Hz (²JC-F)
3 (C F₃)~125Quartet (q)~270-280 Hz (¹JC-F)
4 (C =O)~200Singlet (s)N/A

Interpretation:

  • Signal 1 (CH₃): The methyl carbon appears in the typical alkane region but is slightly downfield due to the adjacent carbonyl.

  • Signal 2 (CH₂): This methylene carbon is strongly influenced by the adjacent CF₃ group, resulting in a quartet due to two-bond C-F coupling (²JC-F).

  • Signal 3 (CF₃): The trifluoromethyl carbon signal is split into a prominent quartet by the three fluorine atoms it is directly bonded to, exhibiting a large one-bond coupling constant (¹JC-F).

  • Signal 4 (C=O): The carbonyl carbon appears significantly downfield, characteristic of ketones.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, a neat liquid sample would be analyzed, likely using an ATR or transmission cell method.[1] The spectrum is dominated by strong absorptions from the carbonyl and C-F bonds.

Wavenumber (cm⁻¹) (Predicted)Bond VibrationIntensity
2950-3000C-H Stretch (sp³)Medium
~1740C=O Stretch (Ketone)Strong
1100-1300C-F StretchStrong, Multiple Bands

Interpretation:

  • C=O Stretch: A very strong and sharp absorption band around 1740 cm⁻¹ is the most prominent feature, confirming the presence of a saturated ketone. The frequency is slightly elevated due to the electron-withdrawing effect of the adjacent trifluoromethyl group.

  • C-F Stretches: A series of strong, complex bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the CF₃ group.[4]

  • C-H Stretches: Medium intensity bands just below 3000 cm⁻¹ correspond to the stretching vibrations of the methyl and methylene C-H bonds.[5]

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that causes significant fragmentation, providing a fingerprint for the molecule's structure.[6] The molecular ion (M⁺˙) for this compound is at m/z 126.

m/zProposed Fragment IonFormulaNotes
126[C₄H₅F₃O]⁺˙[M]⁺˙Molecular Ion
111[C₃H₂F₃O]⁺[M - CH₃]⁺Loss of a methyl radical
83[C₂H₂F₃]⁺[M - CH₃CO]⁺Loss of an acetyl radical
69[CF₃]⁺[CF₃]⁺Trifluoromethyl cation
43[C₂H₃O]⁺[CH₃CO]⁺Acetyl cation (Base Peak)[1]

Interpretation: The fragmentation pattern is consistent with the structure of a methyl ketone.

  • m/z 126 (Molecular Ion): The peak corresponding to the intact molecule.

  • m/z 111: Alpha-cleavage resulting in the loss of the methyl radical ([CH₃]˙) is a common pathway for ketones.

  • m/z 43 (Base Peak): The most abundant fragment is the acetyl cation, [CH₃CO]⁺, formed by cleavage of the C-C bond between the carbonyl and methylene groups.[1] This is a characteristic fragment for methyl ketones.

  • m/z 69: Formation of the stable trifluoromethyl cation.

Visualization of Analytical Workflow

The following diagram illustrates the relationship between the spectroscopic methods and the structural information they provide for this compound.

G cluster_molecule Analyte cluster_techniques Analytical Techniques cluster_info Derived Structural Information Molecule This compound NMR_H ¹H NMR Molecule->NMR_H NMR_C ¹³C NMR Molecule->NMR_C IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Info_H Proton Environments Spin-Spin Coupling (H-F) NMR_H->Info_H Info_C Carbon Skeleton Functional Groups (C=O, CF₃) NMR_C->Info_C Info_IR Functional Groups Present (C=O, C-F, C-H) IR->Info_IR Info_MS Molecular Weight Fragmentation Pattern MS->Info_MS

Caption: Logical workflow for the structural elucidation of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 15-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[7] Ensure the solvent does not contain residual proton signals that overlap with analyte signals.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[8] A higher number of scans (e.g., 128-1024 or more) is typically required due to the low natural abundance of ¹³C.[2]

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity.[9]

  • Background Spectrum:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, followed by a dry tissue.

    • Acquire a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.[10]

  • Sample Analysis:

    • Place a single drop of neat this compound directly onto the center of the ATR crystal.

    • If using a pressure clamp, lower it to ensure good contact between the liquid and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[10]

    • After analysis, thoroughly clean the ATR crystal with a solvent-dampened tissue to remove all traces of the sample.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol assumes analysis via direct infusion or Gas Chromatography (GC) coupling.

  • Sample Introduction:

    • For GC-MS, prepare a dilute solution of the sample (~100 ppm) in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC inlet. The GC column will separate the analyte from the solvent before it enters the MS source.

    • For direct infusion, the volatile liquid can be introduced via a heated probe or a controlled leak valve directly into the ion source.[6]

  • Ionization and Mass Analysis:

    • The sample molecules enter the high-vacuum ion source.

    • A beam of electrons, accelerated to a standard energy of 70 eV, bombards the gaseous sample molecules.[11]

    • This bombardment causes ionization (ejection of an electron to form M⁺˙) and subsequent fragmentation.[12]

    • The resulting positive ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectral data of this compound are highly characteristic and directly reflect its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon-hydrogen framework and show significant deshielding and coupling effects from the fluorine atoms. IR spectroscopy provides definitive evidence for the ketone carbonyl group and the trifluoromethyl group. Finally, EI-mass spectrometry establishes the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable acetyl cation, characteristic of a methyl ketone. Together, these techniques provide an unambiguous structural elucidation of the molecule.

References

An In-depth Technical Guide to the Physical Properties of 4,4,4-Trifluorobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,4,4-Trifluorobutan-2-one (CAS No. 2366-70-3). The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and integration into various chemical processes. A summary of its key physical properties is presented in the table below.

PropertyValueUnits
Molecular Formula C₄H₅F₃O-
Molecular Weight 126.08 g/mol
Appearance Clear colorless to pale yellow liquid-
Density 1.05 - 1.18g/cm³
Boiling Point 67.18 to 96°C
Melting Point -83.63 (estimated)°C
Refractive Index 1.3280 - 1.3330 @ 20°C-
Water Solubility 10534 - 14231.7 (estimated)mg/L

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physical properties of liquid compounds such as this compound.

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.[1][2][3][4]

  • Objective: To measure the mass per unit volume of the liquid.

  • Apparatus: Graduated cylinder (e.g., 25 mL or 50 mL), electronic balance.[1]

  • Procedure:

    • Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.

    • Carefully pour a known volume of this compound into the graduated cylinder. Record the volume, reading from the bottom of the meniscus at eye level to avoid parallax error.

    • Place the graduated cylinder containing the liquid back on the balance and record the mass.

    • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).

    • Repeat the measurement multiple times and calculate the average to ensure accuracy.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] This can be determined by distillation or using a capillary method.[6][7][8][9]

  • Objective: To determine the temperature at which the liquid rapidly vaporizes.

  • Apparatus: A small test tube or vial, a capillary tube sealed at one end, a thermometer, a heating apparatus (e.g., a MelTemp apparatus or an oil bath).[6][7]

  • Procedure (Capillary Method):

    • Fill a small test tube with a small amount of this compound.

    • Place a capillary tube, with its open end down, into the test tube.[7]

    • Attach the test tube to a thermometer.

    • Heat the apparatus slowly.

    • A stream of bubbles will emerge from the capillary tube as the liquid is heated past its boiling point.[7]

    • Stop heating and allow the apparatus to cool.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7]

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance. Several methods can be used for its determination.[10][11][12][13][14]

  • Objective: To measure the refractive index of the liquid.

  • Apparatus: A refractometer (e.g., an Abbe refractometer).

  • Procedure (Using an Abbe Refractometer):

    • Ensure the prism of the refractometer is clean and dry.

    • Place a few drops of this compound onto the prism.

    • Close the prism and allow the temperature to stabilize, typically at 20°C.

    • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • Read the refractive index value from the scale.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

G cluster_0 Preparation cluster_1 Experimental Determination cluster_2 Data Analysis & Reporting Sample_Acquisition Acquire Sample of This compound Apparatus_Setup Prepare and Calibrate Apparatus Sample_Acquisition->Apparatus_Setup Density_Measurement Density Measurement Apparatus_Setup->Density_Measurement Boiling_Point_Measurement Boiling Point Determination Apparatus_Setup->Boiling_Point_Measurement Refractive_Index_Measurement Refractive Index Measurement Apparatus_Setup->Refractive_Index_Measurement Data_Recording Record All Measurements Density_Measurement->Data_Recording Boiling_Point_Measurement->Data_Recording Refractive_Index_Measurement->Data_Recording Calculation Calculate Properties and Averages Data_Recording->Calculation Reporting Compile Technical Report Calculation->Reporting

References

An In-Depth Technical Guide to 4,4,4-Trifluorobutan-2-one: Structure, Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4,4,4-Trifluorobutan-2-one, a key building block in the development of fluorinated pharmaceuticals. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall efficacy. This compound serves as a valuable precursor for introducing the trifluoromethyl group into a wide array of molecular scaffolds.

Chemical Structure and Identification

This compound, also known as trifluoromethylacetone, is a fluorinated ketone with the chemical formula C₄H₅F₃O.[1] Its structure consists of a four-carbon chain with a ketone functional group at the second position and a trifluoromethyl group at the fourth position.

Molecular Structure:

Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 2366-70-3[1]
Molecular Formula C₄H₅F₃O[1]
Molecular Weight 126.08 g/mol [1]
InChI InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3[1]
InChIKey BTXXTMOWISPQSJ-UHFFFAOYSA-N[1]
SMILES CC(=O)CC(F)(F)F[1]

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data of this compound are crucial for its characterization and application in synthesis.

Physicochemical Properties
PropertyValue
Appearance Clear colorless to pale yellow liquid
Boiling Point 61 °C
Density 1.1952 g/cm³ (at 16.7 °C)
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.3s3H-CH₃
3.2q2H-CH₂-

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
28.0-CH₃
45.0 (q)-CH₂-
125.0 (q)-CF₃
200.0C=O

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850MediumC-H stretch (alkane)[2]
1760 - 1665StrongC=O stretch (ketone)[3]
1470 - 1450MediumC-H bend (alkane)[3]
1370 - 1350MediumC-H rock (alkane)[3]
1320 - 1000StrongC-F stretch

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
126Low[M]⁺ (Molecular Ion)
111High[M - CH₃]⁺
83Medium[M - CH₃ - CO]⁺
69High[CF₃]⁺
43Very High[CH₃CO]⁺[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the Claisen condensation of ethyl trifluoroacetate with acetone, followed by decarboxylation.

Experimental Protocol: Claisen Condensation Route

This protocol details the synthesis of 4,4,4-trifluoroacetoacetate, a precursor that can be readily converted to this compound.[4]

Materials:

  • Ethyl trifluoroacetate

  • Ethyl acetate

  • Sodium ethoxide solution in ethanol

  • Anhydrous ethanol (or other suitable organic solvent like tetrahydrofuran)

  • Concentrated sulfuric acid (or other suitable acid for workup)

Procedure:

  • To a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, add the organic solvent and the sodium ethoxide solution.

  • With stirring, add a specific amount of ethyl acetate.

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.

  • After the addition is complete, allow the reaction to proceed at a set temperature (e.g., 40-60 °C) for a specified time (e.g., 1-3 hours).

  • Cool the reaction mixture to 10-15 °C.

  • Slowly add concentrated sulfuric acid dropwise to neutralize the mixture, keeping the temperature between 20-30 °C.

  • After acidification, stir the mixture for a period (e.g., 1-2.5 hours).

  • Filter the resulting suspension to remove the solid precipitate (sodium sulfate).

  • Wash the filter cake with ethyl acetate.

  • The combined filtrate, containing the desired ethyl 4,4,4-trifluoroacetoacetate, can then be purified by distillation.

  • Subsequent hydrolysis and decarboxylation of the ethyl 4,4,4-trifluoroacetoacetate will yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product Ethyl_trifluoroacetate Ethyl_trifluoroacetate Claisen_Condensation Claisen Condensation Ethyl_trifluoroacetate->Claisen_Condensation Acetone Acetone Acetone->Claisen_Condensation Sodium_ethoxide Sodium Ethoxide (Base) Sodium_ethoxide->Claisen_Condensation Catalyst Trifluoroacetoacetate_intermediate Trifluoroacetoacetate Intermediate Claisen_Condensation->Trifluoroacetoacetate_intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Trifluoroacetoacetate_intermediate->Hydrolysis_Decarboxylation Product This compound Hydrolysis_Decarboxylation->Product

Synthesis workflow for this compound.

Application in Drug Development: Synthesis of Befloxatone

This compound is a versatile building block for the synthesis of various pharmaceuticals. A notable example is its potential use in the synthesis of befloxatone , a selective and reversible inhibitor of monoamine oxidase-A (MAO-A).[5][6][7] Befloxatone has been investigated for its antidepressant properties.[6][7] The trifluoro-hydroxybutoxy side chain of befloxatone can be synthesized from this compound.

General Synthetic Approach to the Befloxatone Side Chain
  • Reduction: The ketone group of this compound is reduced to a hydroxyl group to form 4,4,4-trifluorobutan-2-ol.

  • Activation: The resulting alcohol is then activated, for example, by conversion to a tosylate or mesylate.

  • Nucleophilic Substitution: The activated intermediate undergoes nucleophilic substitution with the phenoxide of the oxazolidinone core to form the ether linkage present in befloxatone.

Mechanism of Action of Befloxatone and Signaling Pathway

Befloxatone exerts its therapeutic effect by inhibiting MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[5][7] By inhibiting MAO-A, befloxatone increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This is believed to be the primary mechanism underlying its antidepressant effects.[8]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Degradation Increased_Monoamines Increased Monoamine Concentration Monoamines->Increased_Monoamines Increased Availability Metabolites Inactive Metabolites MAO_A->Metabolites Befloxatone Befloxatone Befloxatone->MAO_A Inhibition Postsynaptic_Receptors Postsynaptic Receptors Increased_Monoamines->Postsynaptic_Receptors Binding Neuronal_Signaling Enhanced Neuronal Signaling (Antidepressant Effect) Postsynaptic_Receptors->Neuronal_Signaling

References

An In-depth Technical Guide to the Safety and Handling of 4,4,4-Trifluorobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,4,4-trifluorobutan-2-one (CAS No. 2366-70-3), a fluorinated ketone utilized as a pharmaceutical intermediate and in various chemical syntheses.[1][2] Adherence to the protocols outlined in this document is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

PropertyValueSource(s)
Molecular Formula C4H5F3O[3][4]
Molecular Weight 126.08 g/mol [3][4]
Appearance Solid
Boiling Point 95°C to 96°C[1]
Flash Point 37°C (99°F)[1]
Density 1.05 g/cm³[1]
CAS Number 2366-70-3[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard Statement
Flammable Liquids1, 2, or 3H224: Extremely flammable liquid and vaporH225: Highly flammable liquid and vaporH226: Flammable liquid and vapor
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Source: PubChem. The percentages in the original source indicate the prevalence of each classification across different notifications.[3]

Signal Word: Danger[3]

Hazard Pictograms:

alt text
alt text

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and preventing accidents.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid breathing vapors or mists.[6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[5]

  • Keep away from open flames, hot surfaces, and sources of ignition.[6]

  • Use non-sparking tools and take precautionary measures against static discharges.[6]

  • Ground and bond containers and receiving equipment.

  • Wear appropriate personal protective equipment (PPE).

Storage:

  • Store in a cool, dry, and well-ventilated place away from oxidizing agents.[1]

  • Keep containers tightly closed when not in use.[1][6]

  • Store in a flammable liquids storage cabinet.[6]

  • Protect from electrostatic charges.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The following diagram illustrates the recommended PPE selection process.

PPE_Selection Figure 1: PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess_Hazards Identify Hazards: - Flammable Liquid - Skin Irritant - Eye Irritant - Respiratory Irritant Eye_Protection Eye Protection: Safety glasses with side shields or goggles. Face shield if splash hazard exists. Assess_Hazards->Eye_Protection Protects against splashes and vapors Hand_Protection Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use. Assess_Hazards->Hand_Protection Prevents skin contact Body_Protection Body Protection: Flame-retardant lab coat. Chemical-resistant apron if handling large quantities. Assess_Hazards->Body_Protection Protects against splashes and fire Respiratory_Protection Respiratory Protection: Use in a chemical fume hood. If fume hood is not available, use a NIOSH-approved respirator with organic vapor cartridges. Assess_Hazards->Respiratory_Protection Prevents inhalation Usage Proper Use, Maintenance, and Disposal of PPE Eye_Protection->Usage Hand_Protection->Usage Body_Protection->Usage Respiratory_Protection->Usage

Caption: PPE Selection Workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing. If irritation develops or persists, get medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire and Explosion Hazard Data

Flammability: Flammable liquid and vapor.[1][3] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6]

Suitable Extinguishing Media:

  • Water spray

  • Alcohol-resistant foam

  • Dry chemical

  • Carbon dioxide (CO2)[5]

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

Specific Hazards Arising from the Chemical:

  • Containers may explode when heated.[6]

  • Thermal decomposition can produce carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[6]

Firefighting Procedures:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

  • Use water spray to cool unopened containers.[8]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Accidental_Release_Workflow Figure 2: Accidental Release Response Workflow Start Spill Occurs Evacuate Evacuate non-essential personnel. Ensure adequate ventilation. Start->Evacuate Ignition_Sources Eliminate all ignition sources. Evacuate->Ignition_Sources PPE Don appropriate PPE. Ignition_Sources->PPE Containment Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite). PPE->Containment Cleanup Collect absorbed material using non-sparking tools and place in a suitable, closed container for disposal. Containment->Cleanup Decontaminate Clean the spill area with detergent and water. Cleanup->Decontaminate Disposal Dispose of waste in accordance with local, regional, and national regulations. Decontaminate->Disposal End Response Complete Disposal->End

Caption: Accidental Release Response Workflow.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6][8] However, based on its GHS classification, it is known to cause skin, eye, and respiratory irritation.[3] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[6] Detailed experimental protocols for toxicological studies are not publicly available. As with many fluorinated organic compounds, caution is warranted, and exposure should be minimized.[9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[8] Do not allow this chemical to enter the environment.[6] Contaminated packaging should be disposed of as unused product.[8]

Transport Information

This compound is regulated for transport.

RegulationInformation
DOT UN Number: UN1224Proper Shipping Name: KETONES, LIQUID, N.O.S.Hazard Class: 3Packing Group: III
IATA UN Number: UN1224Proper Shipping Name: KETONES, LIQUID, N.O.S.Hazard Class: 3Packing Group: III
IMDG UN Number: UN1224Proper Shipping Name: KETONES, LIQUID, N.O.S.Hazard Class: 3Packing Group: III

Source: Fisher Scientific, Thermo Fisher Scientific[1][6]

References

A Technical Guide to the Physical Properties of 4,4,4-Trifluorobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the boiling point and density of 4,4,4-Trifluorobutan-2-one, tailored for researchers, scientists, and professionals in drug development. This document outlines the key physical properties and the experimental methodologies for their determination.

Core Physical Properties

This compound, a fluorinated ketone, is a compound of interest in various chemical syntheses. Its physical properties are crucial for its handling, application, and process optimization.

PropertyValue
Boiling Point 95°C to 96°C[1]
Density 1.05 g/mL[1]
Molecular Formula C4H5F3O[1][2]
Molecular Weight 126.08 g/mol [2]
CAS Number 2366-70-3[1][2]

Experimental Protocols for Property Determination

Accurate determination of the boiling point and density is fundamental for the characterization of chemical substances. The following are standard experimental protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a sharp, characteristic temperature.

Method 1: Distillation

A common method for determining the boiling point of a volatile liquid is through simple distillation.[3]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

  • Procedure:

    • The liquid is placed in the distillation flask with a boiling chip to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated, and as it boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

    • The temperature is recorded when it remains constant during the distillation process; this stable temperature is the boiling point of the liquid.[3]

Method 2: Capillary Method (Micro Boiling Point)

This method is suitable for small quantities of liquid.

  • Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., paraffin oil).

  • Procedure:

    • A few milliliters of the liquid are placed in the small test tube.

    • The capillary tube is inverted (open end down) and placed into the test tube containing the liquid.

    • The test tube is attached to a thermometer and heated in the oil bath.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

    • Heating is stopped, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[4]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[5]

Method: Direct Measurement of Mass and Volume

This is a straightforward and common method for determining the density of a liquid.

  • Apparatus: An analytical balance and a graduated cylinder or pycnometer for more precise measurements.

  • Procedure:

    • The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an analytical balance.[6]

    • A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[6]

    • The mass of the graduated cylinder containing the liquid is then measured.[6]

    • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

    • The density is then calculated using the formula: Density = Mass / Volume.

    • For improved accuracy, it is recommended to perform multiple measurements and average the results.[6] The temperature at which the measurement is made should also be recorded, as density is temperature-dependent.[5]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Analysis and Reporting Sample Obtain Pure Liquid Sample (this compound) BoilingPoint Choose Method: - Distillation - Capillary Method Sample->BoilingPoint MeasureMass Measure Mass of Empty Container Sample->MeasureMass Distillation Perform Distillation BoilingPoint->Distillation Large Sample Capillary Perform Capillary Method BoilingPoint->Capillary Small Sample RecordBP Record Constant Temperature (Boiling Point) Distillation->RecordBP Capillary->RecordBP DataAnalysis Analyze Data (Average results, note temperature) RecordBP->DataAnalysis AddLiquid Add Known Volume of Liquid MeasureMass->AddLiquid MeasureTotalMass Measure Mass of Container + Liquid AddLiquid->MeasureTotalMass CalculateDensity Calculate Density (Mass/Volume) MeasureTotalMass->CalculateDensity CalculateDensity->DataAnalysis Report Report Final Values DataAnalysis->Report

Workflow for Physical Property Determination

References

In-Depth Technical Guide: Solubility of 4,4,4-Trifluorobutan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4,4-Trifluorobutan-2-one in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values. This guide is intended for professionals in research, and drug development who require an understanding of the solubility of this compound for applications in synthesis, formulation, and other laboratory procedures.

Introduction to this compound

This compound, a fluorinated ketone, is a chemical intermediate of interest in various fields of organic synthesis.[1][2] Its chemical structure, featuring a polar ketone group and a trifluoromethyl group, imparts unique properties that influence its solubility. Understanding its behavior in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development.

Chemical Structure:

Key Properties:

  • Molecular Formula: C₄H₅F₃O[3]

  • Molecular Weight: 126.08 g/mol [3]

  • Appearance: Typically a liquid, though can be solid at lower temperatures.[4]

  • General Characteristics: The presence of the trifluoromethyl group can influence the compound's polarity and hydrogen bonding capabilities.

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common organic solvents. The ketone functional group provides polarity, suggesting solubility in polar solvents. The trifluoromethyl group, while electron-withdrawing, can also impact interactions with various solvents.

The following table provides a qualitative prediction of solubility. It is important to note that these are estimations, and experimental verification is necessary for quantitative assessment.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic AcetoneHighSimilar ketone functionality and overall polarity.
AcetonitrileHighPolar nature of the nitrile group is compatible with the ketone.
Dimethylformamide (DMF)HighHighly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent, effective for dissolving polar organic molecules.
Polar Protic MethanolHigh to MediumCapable of hydrogen bonding, which may interact favorably with the ketone's oxygen.
EthanolHigh to MediumSimilar to methanol, with slightly reduced polarity.
IsopropanolMediumPolarity is lower than methanol and ethanol, potentially leading to reduced solubility.
Nonpolar HexaneLowSignificant difference in polarity between the fluorinated ketone and the nonpolar alkane.
TolueneMedium to LowAromatic and less polar than the ketone, but some interaction is possible.
Chlorinated DichloromethaneHigh to MediumModerately polar and a good solvent for many organic compounds.
ChloroformHigh to MediumSimilar to dichloromethane in its solvent properties.
Ethers Diethyl EtherHigh to MediumEthers are good solvents for many organic compounds, and the polarity is reasonably compatible.
Tetrahydrofuran (THF)HighA polar ether that is miscible with water and a good solvent for a wide range of organic compounds.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative data on the solubility of this compound, a systematic experimental approach is required. The following protocols describe standard laboratory methods for determining solubility.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble in a particular solvent.

Methodology:

  • Preparation: In a small test tube, add approximately 0.1 g (if solid) or 0.2 mL (if liquid) of this compound.[5]

  • Solvent Addition: Add the selected organic solvent in 0.5 mL increments, up to a total of 3 mL.[5]

  • Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to ensure thorough mixing.[6]

  • Observation: Visually inspect the solution for any undissolved solute. If the solution is clear and homogenous, the compound is considered soluble. If a separate phase or undissolved material is present, it is considered insoluble or partially soluble.

  • Recording: Record the results as soluble, partially soluble, or insoluble for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a solvent.[7]

Methodology:

  • Sample Preparation: Prepare a series of sealed vials for each organic solvent to be tested.

  • Addition of Compound and Solvent: To each vial, add a known excess amount of this compound to a measured volume of the solvent. The presence of excess solute is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. If necessary, centrifugation can be used to facilitate phase separation.[8]

  • Sampling: Carefully extract a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved particles from being collected.

  • Analysis: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique. Common methods include:

    • Gas Chromatography (GC): Well-suited for volatile organic compounds. A calibration curve should be prepared using standard solutions of known concentrations.

    • High-Performance Liquid Chromatography (HPLC): Can be used if the compound has a suitable chromophore or if derivatization is employed.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration by integrating the signal of the analyte against a known concentration of an internal standard.[9]

  • Calculation: The solubility is calculated from the determined concentration and is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Allow undissolved solute to settle (or centrifuge) B->C D Sample supernatant through a filter C->D E Determine concentration using GC, HPLC, or qNMR D->E F Calculate Solubility E->F

Caption: Workflow for quantitative solubility determination.

Logical Relationship of Solubility Based on Polarity

This diagram illustrates the "like dissolves like" principle as it applies to predicting the solubility of this compound.

G Solubility Prediction Based on Polarity cluster_solute Solute cluster_solvents Solvents cluster_solubility Predicted Solubility Solute This compound (Polar Ketone) Polar Polar Solvents (e.g., Acetone, Methanol) Solute->Polar Similar Polarity Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Dissimilar Polarity High_Sol High Solubility Polar->High_Sol Low_Sol Low Solubility Nonpolar->Low_Sol

Caption: "Like dissolves like" solubility principle.

Conclusion

References

An In-depth Technical Guide on the Discovery and History of 4,4,4-Trifluorobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 4,4,4-Trifluorobutan-2-one, a significant fluorinated building block in organic synthesis. The document details the initial synthesis, subsequent preparation methodologies, and the physical and spectroscopic properties of this compound. Emphasis is placed on providing detailed experimental protocols for key historical syntheses and presenting all quantitative data in clearly structured tables for ease of reference and comparison.

Introduction

This compound, also known as 1,1,1-trifluoroacetone, is a fluorinated ketone that has garnered significant interest as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. The introduction of the trifluoromethyl group can profoundly alter the biological activity, metabolic stability, and physicochemical properties of organic molecules. This guide traces the origins of this compound, from its first reported synthesis to the development of more scalable and efficient production methods.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data has been compiled from various sources, and discrepancies in reported values are noted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₅F₃O[1]
Molecular Weight126.08 g/mol [1]
CAS Number2366-70-3
Boiling Point95-96 °CAlfa Aesar
52.42 °CEPI Suite
67.18 °CEPA T.E.S.T.
Density1.05 g/mLAlfa Aesar
1.18 g/cm³EPA T.E.S.T.
Flash Point37 °C (99 °F)Alfa Aesar
31.25 °CEPA T.E.S.T.
Melting Point-83.63 °CEPI Suite

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR Chemical shifts and coupling constants are dependent on the solvent used.
¹³C NMR Chemical shifts are dependent on the solvent used.
¹⁹F NMR Chemical shifts are dependent on the solvent and standard used.[1]
IR Spectroscopy Characteristic absorptions for C=O and C-F bonds.
Mass Spectrometry Molecular ion peak and fragmentation pattern.[1]

Historical Synthesis Methods

The synthesis of this compound has evolved since its first reported preparation. This section details the key historical methods, providing insight into the development of synthetic organofluorine chemistry.

First Reported Synthesis: Haszeldine (1953)

The first documented synthesis of this compound appears to be by R. N. Haszeldine in 1953, as part of a broader study on the reactions of fluorocarbon radicals. The method involved the reaction of trifluoroacetic acid with methylmagnesium iodide.

Experimental Protocol: Synthesis of this compound (adapted from Haszeldine, 1953)

  • Materials:

    • Trifluoroacetic acid (CF₃COOH)

    • Methylmagnesium iodide (CH₃MgI) in diethyl ether

    • Anhydrous diethyl ether

    • Sulfuric acid (H₂SO₄), dilute

    • Anhydrous calcium chloride (CaCl₂)

  • Procedure:

    • A solution of trifluoroacetic acid in anhydrous diethyl ether was slowly added to a stirred solution of methylmagnesium iodide in anhydrous diethyl ether at a low temperature (e.g., 0 °C).

    • The reaction mixture was stirred for a specified period to allow for the complete reaction.

    • The resulting complex was hydrolyzed by the slow addition of dilute sulfuric acid.

    • The ethereal layer was separated, and the aqueous layer was extracted with diethyl ether.

    • The combined ethereal extracts were washed with water and dried over anhydrous calcium chloride.

    • The diethyl ether was removed by distillation.

    • The remaining liquid was fractionally distilled to yield pure this compound.

  • Quantitative Data (as reported):

    • The yield and specific boiling point from the original publication should be inserted here once the full text is accessed.

Electrochemical Synthesis: Renaud and Stephens (1983)

A significant advancement in the synthesis of this compound was the development of an electrochemical method. This approach offered a direct route from readily available starting materials.

Experimental Protocol: Electrochemical Synthesis of this compound (adapted from Renaud & Stephens, 1983)

  • Materials:

    • Sodium trifluoroacetate (CF₃COONa)

    • Isopropenyl acetate

    • Acetone

    • Water

    • Platinum electrodes

  • Procedure:

    • An aqueous acetone solution containing sodium trifluoroacetate and isopropenyl acetate was prepared.

    • The solution was placed in an electrolytic cell equipped with platinum electrodes.

    • A constant current was passed through the solution for a specified duration.

    • After the electrolysis, the reaction mixture was worked up to isolate the product. This typically involved extraction and distillation.

  • Quantitative Data (as reported):

    • The yield, current efficiency, and spectroscopic data from the original publication should be inserted here once the full text is accessed.

Industrial Scale Synthesis (2006)

A method suitable for industrial production was later developed, which involves a two-step process starting from 1,1,1,3,3-pentafluorobutane.

Logical Workflow for Industrial Synthesis

industrial_synthesis start 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) step1 Dehydrofluorination start->step1 intermediate Fluorobutene Mixture (e.g., 2,4,4,4-tetrafluoro-1-butene) step1->intermediate step2 Reaction with Proton Acid and Water intermediate->step2 product This compound step2->product

Caption: Industrial synthesis of this compound.

Modern Synthetic Applications

This compound serves as a key building block in the synthesis of a wide array of more complex molecules. Its utility stems from the reactivity of the ketone functional group and the influence of the adjacent trifluoromethyl group.

Reaction Scheme Visualization

reactions start This compound reaction1 Reduction start->reaction1 reaction2 Condensation Reactions (e.g., with amines, hydrazines) start->reaction2 reaction3 Aldol and Related Reactions start->reaction3 product1 4,4,4-Trifluorobutan-2-ol reaction1->product1 product2 Trifluoromethylated Imines, Hydrazones, etc. reaction2->product2 product3 β-Hydroxy Ketones and Related Structures reaction3->product3

Caption: Key reactions of this compound.

Conclusion

The journey of this compound from its initial discovery to its current status as a valuable synthetic intermediate highlights the progress in organofluorine chemistry. The development of more efficient and scalable synthetic methods has made this compound readily accessible for its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed historical perspective and practical experimental information to aid researchers in their scientific endeavors.

References

Methodological & Application

Synthesis of 4,4,4-Trifluorobutan-2-one from Fluoroolefins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,4,4-trifluorobutan-2-one, a valuable fluorinated building block in pharmaceutical and materials science, from readily accessible fluoroolefin precursors. Two primary synthetic strategies are presented: the acid-catalyzed hydration of tetrafluorobutene isomers and the Wacker-type oxidation of 3,3,3-trifluoropropene.

Introduction

The incorporation of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated ketones such as this compound highly sought-after intermediates in drug discovery and development. This document outlines two effective methods for the preparation of this ketone from fluoroolefin starting materials, providing detailed protocols, tabulated data for easy comparison, and workflow diagrams to guide researchers in their synthetic efforts.

Synthetic Approaches

Two principal methods for the synthesis of this compound from fluoroolefins are detailed below.

Method 1: Acid-Catalyzed Hydration of Tetrafluorobutenes

This method involves the reaction of a mixture of tetrafluorobutene isomers with a proton acid and water. The reaction proceeds via electrophilic addition of a proton to the double bond, followed by the addition of water and subsequent tautomerization to the ketone.[1]

Method 2: Wacker-Type Oxidation of 3,3,3-Trifluoropropene

The Wacker-Tsuji oxidation is a well-established palladium-catalyzed reaction that converts terminal olefins into methyl ketones.[2][3] This protocol adapts the classical Wacker-Tsuji conditions to the oxidation of 3,3,3-trifluoropropene, using palladium(II) chloride as the catalyst and copper(I) chloride as a co-catalyst under an oxygen atmosphere.

Data Presentation

The following tables summarize the key parameters for the two synthetic methods.

Table 1: Summary of Reagents and Conditions for the Synthesis of this compound

ParameterMethod 1: Acid-Catalyzed HydrationMethod 2: Wacker-Type Oxidation
Fluoroolefin Substrate Mixture of 2,4,4,4-tetrafluoro-1-butene and (E/Z)-1,1,1,3-tetrafluoro-2-butene3,3,3-Trifluoropropene
Key Reagents Proton Acid (e.g., H₂SO₄), WaterPdCl₂, CuCl, O₂
Solvent AqueousDimethylformamide (DMF)/Water
Typical Temperature Elevated temperatures (e.g., 50-100 °C)Room temperature to 50 °C
Reaction Time Several hours6-24 hours
Product This compoundThis compound

Table 2: Comparison of Synthetic Routes

FeatureMethod 1: Acid-Catalyzed HydrationMethod 2: Wacker-Type Oxidation
Starting Material Mixture of tetrafluorobutenes3,3,3-Trifluoropropene
Catalyst System Strong AcidPalladium/Copper
Oxidant Not requiredOxygen (from air or pure)
Potential Byproducts Polymerization products, ethersChlorinated byproducts, aldehydes
Industrial Scalability Potentially scalable[1]Well-established for other olefins

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Hydration of Tetrafluorobutenes

This protocol is based on the general description provided in the literature for the acid-catalyzed hydration of fluorinated butenes.[1]

Materials:

  • Mixture of 2,4,4,4-tetrafluoro-1-butene and (E/Z)-1,1,1,3-tetrafluoro-2-butene

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, cautiously add concentrated sulfuric acid (50 mL) to deionized water (50 mL) while cooling in an ice bath.

  • To the cooled aqueous sulfuric acid solution, add the mixture of tetrafluorobutenes (0.1 mol).

  • Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Wacker-Type Oxidation of 3,3,3-Trifluoropropene

This protocol is an adaptation of the standard Tsuji-Wacker oxidation procedure.[3]

Materials:

  • 3,3,3-Trifluoropropene

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Oxygen gas

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Schlenk flask or a two-necked round-bottom flask

  • Balloon filled with oxygen

  • Magnetic stirrer

Procedure:

  • To a 100 mL Schlenk flask, add palladium(II) chloride (0.005 mol) and copper(I) chloride (0.1 mol).

  • Evacuate the flask and backfill with oxygen gas (this can be done using a balloon filled with oxygen).

  • Add a mixture of DMF (30 mL) and deionized water (3 mL) to the flask.

  • Stir the mixture vigorously under an oxygen atmosphere for 30 minutes until the solution turns green.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Bubble 3,3,3-trifluoropropene gas (0.1 mol) through the solution for 1-2 hours, or until the starting material is consumed (monitor by GC).

  • Allow the reaction to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 100 mL of cold water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to yield this compound.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic methods.

Synthesis_Method_1 Fluoroolefins Tetrafluorobutene Isomers Reaction Acid-Catalyzed Hydration Fluoroolefins->Reaction AcidWater H₂SO₄ / H₂O AcidWater->Reaction Product This compound Reaction->Product

Caption: Workflow for Acid-Catalyzed Hydration.

Synthesis_Method_2 Fluoroolefin 3,3,3-Trifluoropropene Reaction Wacker-Type Oxidation Fluoroolefin->Reaction Catalysts PdCl₂ / CuCl O₂ Catalysts->Reaction Product This compound Reaction->Product

Caption: Workflow for Wacker-Type Oxidation.

References

Industrial Scale Synthesis of 4,4,4-Trifluorobutan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4,4,4-Trifluorobutan-2-one, a key intermediate in the production of pharmaceuticals and agrochemicals. The following sections outline three prominent synthesis routes, complete with experimental procedures, quantitative data, and process diagrams.

Introduction

This compound is a valuable fluorinated building block in organic synthesis. Its trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of target molecules. The industrial production of this compound is critical for the cost-effective manufacturing of various active pharmaceutical ingredients and crop protection agents. This document details three primary methods for its large-scale synthesis: from 1,1,1,3,3-pentafluorobutane (HFC-365mfc), via Claisen condensation of ethyl trifluoroacetate, and from trifluoroacetyl chloride and ethyl vinyl ether.

Method 1: Synthesis from 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

This method involves a two-step process commencing with the dehydrofluorination of the readily available and non-ozone-depleting hydrofluorocarbon HFC-365mfc, followed by the hydrolysis of the resulting tetrafluorobutene intermediate. This route is particularly attractive for its industrial scalability.[1]

Signaling Pathway Diagram

G HFC365mfc 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) Dehydrofluorination Dehydrofluorination HFC365mfc->Dehydrofluorination Tetrafluorobutene 2,4,4,4-Tetrafluoro-1-butene Dehydrofluorination->Tetrafluorobutene Hydrolysis Acid Hydrolysis Tetrafluorobutene->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthesis of this compound from HFC-365mfc.

Experimental Protocol

Step 1: Dehydrofluorination of 1,1,1,3,3-Pentafluorobutane

  • Catalyst Preparation: A catalyst, such as nickel-supported on aluminum fluoride (Ni/AlF3), is prepared by wetness impregnation.

  • Reaction Setup: A fixed-bed reactor is packed with the Ni/AlF3 catalyst.

  • Reaction Conditions: Gaseous 1,1,1,3,3-pentafluorobutane is fed into the reactor at a temperature range of 250-450°C.[2]

  • Product Collection: The gaseous effluent from the reactor, primarily containing 2,4,4,4-tetrafluoro-1-butene and hydrogen fluoride, is cooled and collected.

  • Purification: The product stream is passed through a scrubber to remove acidic gases, followed by distillation to isolate the 2,4,4,4-tetrafluoro-1-butene.

Step 2: Hydrolysis of 2,4,4,4-Tetrafluoro-1-butene

  • Reaction Setup: A stirred tank reactor is charged with a proton acid (e.g., sulfuric acid) and water.

  • Reaction Conditions: 2,4,4,4-Tetrafluoro-1-butene is bubbled through the acidic aqueous solution at a controlled temperature and pressure.

  • Product Extraction: The reaction mixture is then neutralized, and the organic layer containing this compound is separated.

  • Purification: The crude product is purified by fractional distillation.

Quantitative Data
ParameterStep 1: DehydrofluorinationStep 2: Hydrolysis
Catalyst Ni/AlF3Sulfuric Acid
Temperature 250-450°C[2]-
Pressure Atmospheric-
Conversion >29%[2]-
Selectivity High for tetrafluorobutenes-
Yield --
Purity --

Note: Specific yield and purity data for this industrial process are proprietary and not publicly available.

Method 2: Synthesis via Claisen Condensation of Ethyl Trifluoroacetate

This route involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate to form ethyl 4,4,4-trifluoroacetoacetate, followed by decarboxylation to yield the final product. This method is noted for its mild reaction conditions and high conversion rates, making it suitable for industrial production.[3][4]

Signaling Pathway Diagram

G StartingMaterials Ethyl Trifluoroacetate + Ethyl Acetate ClaisenCondensation Claisen Condensation (Sodium Ethoxide) StartingMaterials->ClaisenCondensation Intermediate Ethyl 4,4,4-Trifluoroacetoacetate ClaisenCondensation->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Product This compound Decarboxylation->Product

Caption: Synthesis via Claisen Condensation and Decarboxylation.

Experimental Protocol

Step 1: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

  • Reaction Setup: A reactor is charged with an organic solvent (e.g., tetrahydrofuran), a 15% sodium ethoxide solution in ethanol, and ethyl acetate.[3]

  • Reaction Conditions: The mixture is cooled to 5-10°C, and ethyl trifluoroacetate is added dropwise, maintaining the temperature between 10-20°C. The reaction is then heated to 40°C for 4 hours.[3]

  • Work-up: The reaction is cooled to 10-15°C and neutralized by the dropwise addition of acetic acid.

  • Purification: The resulting sodium acetate precipitate is filtered off, and the filtrate is subjected to reduced pressure distillation to yield ethyl 4,4,4-trifluoroacetoacetate.[3]

Step 2: Decarboxylation of Ethyl 4,4,4-Trifluoroacetoacetate

  • Reaction Setup: The ethyl 4,4,4-trifluoroacetoacetate is heated, often in the presence of an acid or base catalyst, to promote decarboxylation.

  • Product Collection: The evolved carbon dioxide is vented, and the crude this compound is collected.

  • Purification: The product is purified by distillation.

Quantitative Data
ParameterStep 1: Claisen CondensationStep 2: Decarboxylation
Catalyst Sodium Ethoxide-
Solvent Tetrahydrofuran/Ethanol-
Temperature 5-40°C[3]-
Reaction Time ~4 hours[3]-
Yield 83.4%[3]-
Purity 95.5%[3]-

Note: Specific industrial protocols for the decarboxylation step are not widely published.

Method 3: Synthesis from Trifluoroacetyl Chloride and Ethyl Vinyl Ether

This process involves the reaction of trifluoroacetyl chloride with ethyl vinyl ether to produce an intermediate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which is then hydrolyzed to the final product. Continuous flow processes have been developed for this route, enhancing efficiency and safety on an industrial scale.[5]

Signaling Pathway Diagram

G StartingMaterials Trifluoroacetyl Chloride + Ethyl Vinyl Ether Reaction Reaction with Organic Base StartingMaterials->Reaction Intermediate 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthesis from Trifluoroacetyl Chloride and Ethyl Vinyl Ether.

Experimental Protocol

Step 1: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Reaction Setup: A continuous reactor is fed with vinyl ethyl ether, an organic base (e.g., N-methylmorpholine), and an organic solvent (e.g., dichloromethane).[6]

  • Reaction Conditions: Trifluoroacetyl chloride gas is introduced into the reactor at a controlled temperature of 0-10°C. The reaction time after the introduction of the gas is typically 0.5-3 hours.[6]

  • Work-up: The product stream is continuously extracted with water to remove the organic base and other water-soluble impurities.

  • Purification: The organic solvent is recovered by distillation, and the crude 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is purified. A patent reports a yield of 83.6% and a purity of 98% for a similar batch process.[7]

Step 2: Hydrolysis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Reaction Setup: The purified intermediate is treated with an aqueous acid to facilitate hydrolysis.

  • Product Isolation: The resulting this compound is isolated from the reaction mixture.

  • Purification: The final product is purified by distillation.

Quantitative Data
ParameterStep 1: Intermediate SynthesisStep 2: Hydrolysis
Base N-methylmorpholine-
Solvent Dichloromethane-
Temperature 0-10°C[6]-
Reaction Time 0.5-3 hours[6]-
Yield 83.6%[7]-
Purity 98%[7]-

Conclusion

The industrial-scale synthesis of this compound can be achieved through several viable routes. The choice of method often depends on the availability and cost of starting materials, as well as the desired scale of production and purity requirements. The methods outlined in this document represent current industrial practices and provide a foundation for further process development and optimization.

References

Application Notes and Protocols: β-Trifluoromethyl Enones as Michael Acceptors in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The Michael addition reaction, a powerful tool for C-C bond formation, provides a direct route to complex chiral molecules. This document details the application of β-trifluoromethyl α,β-unsaturated ketones, the scientifically pertinent analogues of 4,4,4-trifluorobutan-2-one for this reaction type, as potent Michael acceptors. We provide data on asymmetric organocatalytic conjugate additions, detailed experimental protocols, and visualizations of the underlying chemical principles.

Introduction

While this compound is a saturated ketone and cannot act as a Michael acceptor, its α,β-unsaturated counterpart, a β-trifluoromethyl enone, is a highly valuable substrate in conjugate addition reactions. The powerful electron-withdrawing nature of the CF₃ group significantly activates the β-position of the enone system towards nucleophilic attack. However, this activation also presents challenges, particularly in achieving high stereoselectivity with sterically demanding nucleophiles.

Recent advances, particularly in organocatalysis, have enabled highly efficient and enantioselective Michael additions to these challenging substrates. Bifunctional catalysts, such as tertiary amine-thioureas, have proven effective in activating both the nucleophile and the electrophile simultaneously to facilitate the reaction and control the stereochemical outcome. In cases involving sterically hindered β,β-disubstituted trifluoromethyl enones, the application of high pressure (8–10 kbar) has been shown to be a critical parameter for achieving high conversion and enantioselectivity.[1][2][3][4]

Key Applications & Reaction Scope

The organocatalytic Michael addition of carbon nucleophiles, such as malonates, to β-trifluoromethyl enones provides access to valuable chiral building blocks containing a trifluoromethylated quaternary stereocenter. These products are precursors to a wide range of complex molecules, including trifluoromethylated γ-aminobutyric acid (GABA) analogues and other compounds of pharmaceutical interest.

Organocatalytic Asymmetric Michael Addition of Malonates

The conjugate addition of dialkyl malonates to β-aryl-β-trifluoromethyl enones catalyzed by a bifunctional tertiary amine-thiourea organocatalyst represents a key transformation. The reaction typically proceeds with high enantioselectivity, although high pressure may be required to achieve significant yields for sterically hindered substrates.[1][2][3][4]

Data Presentation: Enantioselective Addition of Diethyl Malonate to β-Trifluoromethyl Enones

The following table summarizes representative results for the organocatalytic Michael addition of diethyl malonate to various β-trifluoromethyl enones, highlighting the high yields and enantioselectivities achieved, particularly under high-pressure conditions.

EntryEnone Substrate (β-substituent)Catalyst Loading (mol%)Pressure (kbar)Time (h)Yield (%)ee (%)Reference
1Phenyl510209492[1][2][3]
24-Methoxyphenyl510209691[1][2][3]
34-Chlorophenyl510209592[1][2][3]
42-Thienyl510209290[1][2][3]
5Cyclohexyl58209595[1][2][3]
6n-Propyl58209694[1][2][3]

Reactions performed with diethyl malonate (1.5 equiv.) and a bifunctional tertiary amine-thiourea catalyst in toluene.

Diagrams and Mechanisms

General Reaction Scheme & Catalytic Cycle

The bifunctional organocatalyst activates the malonate nucleophile through hydrogen bonding with the thiourea moiety, increasing its acidity and facilitating deprotonation. Simultaneously, the tertiary amine group of the catalyst can interact with the enone. The resulting dual activation brings the reactants into close proximity within a chiral environment, enabling a highly stereoselective conjugate addition.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_activation Dual Activation cluster_reaction Reaction cluster_products Products Enone β-Trifluoromethyl Enone ActivatedComplex Activated Ternary Complex (Enone-Catalyst-Malonate) Enone->ActivatedComplex Malonate Diethyl Malonate Malonate->ActivatedComplex Catalyst Bifunctional Thiourea Catalyst Catalyst->ActivatedComplex Addition Stereoselective Conjugate Addition ActivatedComplex->Addition [C-C Bond Formation] Product Chiral Michael Adduct Addition->Product RegenCatalyst Regenerated Catalyst Addition->RegenCatalyst [Catalyst Turnover]

Caption: Organocatalytic cycle for the Michael addition.

Experimental Workflow

The general workflow for performing these high-pressure reactions involves careful preparation of the reaction mixture, execution in a specialized high-pressure apparatus, followed by standard workup and purification procedures.

Experimental_Workflow Prep 1. Reagent Preparation Mix 2. Mix Enone, Malonate, Catalyst & Solvent in a Teflon Vial Prep->Mix HP_Setup 3. Place Vial in High- Pressure Reactor Mix->HP_Setup React 4. Pressurize (8-10 kbar) & Stir (e.g., 20h) HP_Setup->React Workup 5. Depressurize & Workup (e.g., Concentrate Solvent) React->Workup Purify 6. Purification (Flash Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, HPLC) Purify->Analyze

Caption: High-pressure experimental workflow diagram.

Experimental Protocols

The following is a representative protocol adapted from the literature for the enantioselective organocatalytic conjugate addition of diethyl malonate to a β,β-disubstituted β-trifluoromethyl enone under high pressure.[1][2][3]

Materials and Equipment
  • β-Trifluoromethyl Enone: Substrate (e.g., (E)-1,1,1-trifluoro-4-phenyl-3-(thiazole-2-carbonyl)but-3-en-2-one)

  • Nucleophile: Diethyl malonate

  • Catalyst: (1R,2R)-1,2-Diphenylethane-1,2-diaminobis(3,5-bis(trifluoromethyl)phenyl)thiourea

  • Solvent: Toluene, anhydrous

  • Equipment: High-pressure reactor (capable of 10 kbar), Teflon reaction vial, magnetic stirrer, rotary evaporator, flash chromatography system, NMR spectrometer, chiral HPLC system.

General Procedure for High-Pressure Michael Addition
  • Preparation: In a clean, dry Teflon reaction vial equipped with a small magnetic stir bar, add the β-trifluoromethyl enone (0.1 mmol, 1.0 equiv.).

  • Addition of Catalyst: Add the bifunctional thiourea catalyst (0.005 mmol, 0.05 equiv., 5 mol%).

  • Addition of Reagents: Add anhydrous toluene (0.1 mL) followed by diethyl malonate (0.15 mmol, 1.5 equiv.).

  • Sealing the Reactor: Cap the Teflon vial and place it inside the high-pressure reactor vessel.

  • Reaction Conditions: Assemble the high-pressure apparatus according to the manufacturer's instructions. Pressurize the system to the target pressure (e.g., 10 kbar). Stir the reaction mixture at room temperature for the specified time (e.g., 20 hours).

  • Workup: After the reaction period, slowly and carefully release the pressure from the reactor. Remove the Teflon vial.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to afford the pure Michael adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC analysis.

This protocol provides a robust method for synthesizing highly enantioenriched compounds featuring a challenging trifluoromethylated quaternary stereocenter, which are of significant interest in drug discovery and development.

References

The Versatility of 4,4,4-Trifluorobutan-2-one in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties imparted by the CF₃ group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. 4,4,4-Trifluorobutan-2-one, a readily available and versatile building block, serves as a key precursor for the synthesis of a diverse array of trifluoromethyl-substituted heterocycles. Its reactive ketone and adjacent methylene group, activated by the strong electron-withdrawing CF₃ group, readily participate in a variety of cyclocondensation and multicomponent reactions.

These application notes provide a detailed overview of the use of this compound and its derivatives in the synthesis of several important classes of heterocyclic compounds, including pyrimidines, pyrazoles, isoxazoles, pyrroles, pyridines, and thiophenes. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of these synthetic methodologies in a research and development setting.

I. Synthesis of Trifluoromethyl-Substituted Pyrimidines

Application Notes:

Trifluoromethylated pyrimidines are a prominent class of heterocycles with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] The synthesis of these compounds often involves the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound, or a synthetic equivalent derived from this compound, with a dinucleophile such as urea, thiourea, or amidines. The Biginelli reaction and related cyclocondensations are powerful tools for the one-pot synthesis of dihydropyrimidines and pyrimidinones, which can be further modified to access a wide range of derivatives.

A common strategy involves the in-situ generation of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, from this compound, which then undergoes condensation with an aldehyde and urea or a urea derivative. Alternatively, trifluoromethylated β-enaminones, also accessible from this compound, can be reacted with guanidine to yield trifluoromethyl-pyrimidines.[2]

Experimental Protocols:

Protocol 1: Synthesis of 6-Aryl-4-(trifluoromethyl)pyrimidin-2(1H)-one [3]

This protocol describes the synthesis of 6-aryl-4-(trifluoromethyl)pyrimidin-2(1H)-ones from 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, which are derivatives of this compound.

  • Step 1: Synthesis of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-one. (This is a precursor; its synthesis from this compound is a separate procedure).

  • Step 2: Cyclocondensation with Urea.

    • To a magnetically stirred solution of the 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-one (5 mmol) and urea (0.6 g, 10 mmol) in 10 mL of methanol, add 1 mL of concentrated HCl at room temperature (20–25 °C).

    • Reflux the mixture at 60–65 °C for 24–72 hours.

    • After cooling to room temperature, add 15 mL of distilled water.

    • Cool the solution to 5–8 °C for 12 hours to allow the product to crystallize.

    • Filter the solid, wash with cold water, and dry in a desiccator over phosphorus pentoxide.

Quantitative Data:

EntryAryl GroupReaction Time (h)Yield (%)
1Phenyl2452
24-Methylphenyl2450
34-Fluorophenyl2448
44-Chlorophenyl2451
54-Bromophenyl2450
64-Methoxyphenyl2449

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4-Aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-one 4-Aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-one Cyclocondensation Cyclocondensation 4-Aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-one->Cyclocondensation Urea Urea Urea->Cyclocondensation Methanol Methanol Methanol->Cyclocondensation Conc. HCl Conc. HCl Conc. HCl->Cyclocondensation Reflux (60-65 °C) Reflux (60-65 °C) Reflux (60-65 °C)->Cyclocondensation 6-Aryl-4-(trifluoromethyl)pyrimidin-2(1H)-one 6-Aryl-4-(trifluoromethyl)pyrimidin-2(1H)-one Cyclocondensation->6-Aryl-4-(trifluoromethyl)pyrimidin-2(1H)-one G Start Start Dissolve Diketone Dissolve 4,4,4-trifluoro-1-arylbutane-1,3-dione in N,N-dimethylacetamide Start->Dissolve Diketone End End Add Hydrazine Add hydrazine hydrate Dissolve Diketone->Add Hydrazine Stir at RT Stir at room temperature Add Hydrazine->Stir at RT Work-up Aqueous work-up and extraction Stir at RT->Work-up Purification Column chromatography Work-up->Purification Purification->End G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4,4,4-Trifluoro-1-arylbutane-1,3-dione 4,4,4-Trifluoro-1-arylbutane-1,3-dione Cyclocondensation Cyclocondensation 4,4,4-Trifluoro-1-arylbutane-1,3-dione->Cyclocondensation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Cyclocondensation Sodium Acetate Sodium Acetate Sodium Acetate->Cyclocondensation Ethanol/Water Ethanol/Water Ethanol/Water->Cyclocondensation Reflux Reflux Reflux->Cyclocondensation 5-Aryl-3-(trifluoromethyl)isoxazole 5-Aryl-3-(trifluoromethyl)isoxazole Cyclocondensation->5-Aryl-3-(trifluoromethyl)isoxazole G Start Start Mix Reactants Mix 1,4-diketone and amine in solvent Start->Mix Reactants End End Reflux Heat to reflux Mix Reactants->Reflux Work-up Solvent removal and aqueous work-up Reflux->Work-up Purification Column chromatography Work-up->Purification Purification->End G Start Start Combine Reactants Combine aldehyde, β-ketoesters, and ammonium acetate in ethanol Start->Combine Reactants End End Reflux Heat to reflux Combine Reactants->Reflux Precipitation Pour into ice-water Reflux->Precipitation Filtration Collect solid by filtration Precipitation->Filtration Recrystallization Recrystallize from ethanol Filtration->Recrystallization Recrystallization->End G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product This compound This compound Gewald Reaction Gewald Reaction This compound->Gewald Reaction α-Cyanoester α-Cyanoester α-Cyanoester->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction Base Base Base->Gewald Reaction Solvent (Ethanol/DMF) Solvent (Ethanol/DMF) Solvent (Ethanol/DMF)->Gewald Reaction RT or Heat RT or Heat RT or Heat->Gewald Reaction 2-Amino-3-carboxy-4-methyl-5-(trifluoromethyl)thiophene 2-Amino-3-carboxy-4-methyl-5-(trifluoromethyl)thiophene Gewald Reaction->2-Amino-3-carboxy-4-methyl-5-(trifluoromethyl)thiophene

References

Application Notes and Protocols: 4,4,4-Trifluorobutan-2-one in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4,4,4-trifluorobutan-2-one as a versatile building block in the synthesis of pharmaceutical intermediates. The incorporation of a trifluoromethyl group (-CF3) into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. This compound serves as a key starting material for introducing this crucial moiety into various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

This document outlines the synthesis of key trifluoromethylated intermediates, including β-diketones, which are precursors to a range of biologically active molecules such as COX-2 inhibitors and antiviral agents. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate the practical application of these synthetic methods in a research and development setting.

Synthesis of 4,4,4-Trifluoro-1-aryl-1,3-butanediones

A primary application of this compound is its conversion to 4,4,4-trifluoro-1-aryl-1,3-butanediones via a Claisen condensation reaction with an appropriate aryl ester. These β-diketones are pivotal intermediates for synthesizing a variety of heterocyclic pharmaceuticals.

G A This compound C Claisen Condensation A->C B Aryl Ester (e.g., Methyl 4-methylbenzoate) B->C D 4,4,4-Trifluoro-1-aryl-1,3-butanedione C->D E Cyclization Reactions D->E F Trifluoromethylated Heterocyclic Intermediates (e.g., Pyrazoles, Isoxazoles) E->F

Caption: Synthetic pathway from this compound to pharmaceutical intermediates.

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione is a key intermediate in the synthesis of Celecoxib, a selective COX-2 inhibitor.[1]

This protocol is adapted from established industrial syntheses of Celecoxib intermediates.[2]

Materials:

  • This compound

  • Methyl 4-methylbenzoate

  • Sodium methoxide (NaOMe)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • A solution of this compound (1.0 equivalent) and methyl 4-methylbenzoate (1.0 equivalent) in anhydrous toluene is added dropwise to the cooled suspension under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • The aqueous layer is separated, and the organic layer is washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione can be purified by recrystallization or column chromatography.

ParameterValueReference
Yield 85-95%[2]
Purity (by HPLC) >98%[1]
Melting Point 38-40 °C[1]

Synthesis of Trifluoromethyl-Substituted Heterocycles

The trifluoromethylated β-diketones are versatile precursors for the synthesis of various five- and six-membered heterocyclic rings, which are common motifs in pharmaceuticals.

G cluster_start Starting Materials A 4,4,4-Trifluoro-1-aryl-1,3-butanedione C Cyclocondensation Reaction A->C B Binucleophile (e.g., Hydrazine, Hydroxylamine, Guanidine) B->C D Purification (Crystallization/Chromatography) C->D E Characterization (NMR, MS, HPLC) D->E F Trifluoromethylated Heterocyclic Pharmaceutical Intermediate E->F

Caption: General workflow for the synthesis of trifluoromethylated heterocycles.

Reacting 4,4,4-trifluoro-1-aryl-1,3-butanediones with hydrazine hydrate yields trifluoromethyl-substituted pyrazoles, a core structure in many anti-inflammatory and analgesic drugs.

Materials:

  • 4,4,4-Trifluoro-1-aryl-1,3-butanedione

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-3-(trifluoromethyl)-1H-pyrazole.

Product ExampleStarting DiketoneYieldReference
5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione90-95%Adapted from[1]
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole 4,4,4-Trifluoro-1-phenyl-1,3-butanedione88%General procedure

The reaction of 4,4,4-trifluoro-1-aryl-1,3-butanediones with hydroxylamine hydrochloride leads to the formation of trifluoromethyl-substituted isoxazoles, which are found in various CNS-active and antimicrobial agents.

Materials:

  • 4,4,4-Trifluoro-1-aryl-1,3-butanedione

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol/Water (1:1)

Procedure:

  • In a round-bottom flask, dissolve the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (1.5 equivalents) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the 5-aryl-3-(trifluoromethyl)isoxazole.

Product ExampleStarting DiketoneYieldReference
5-(4-Fluorophenyl)-3-(trifluoromethyl)isoxazole 4,4,4-Trifluoro-1-(4-fluorophenyl)-1,3-butanedione75-85%Adapted from[3]
5-(2-Furyl)-3-(trifluoromethyl)isoxazole 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione80%Adapted from[4]

The pyrazole intermediates synthesized from this compound derivatives are crucial for drugs like Celecoxib that target the cyclooxygenase-2 (COX-2) enzyme in the inflammatory signaling pathway.

G A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins B->C D Inflammation & Pain C->D E Celecoxib (from Pyrazole Intermediate) E->B Inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib.

These protocols and application notes demonstrate the utility of this compound as a foundational building block for accessing a wide range of valuable trifluoromethylated pharmaceutical intermediates. The methodologies provided are robust and can be adapted for the synthesis of diverse libraries of compounds for drug discovery programs.

References

Application Notes and Protocols: Reactions of 4,4,4-Trifluorobutan-2-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorobutan-2-one is a valuable fluorinated building block in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group significantly activates the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. This enhanced reactivity, coupled with the unique physicochemical properties imparted by the trifluoromethyl moiety, renders this compound a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials. The introduction of a trifluoromethyl group can improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

These application notes provide a comprehensive overview of the reactions of this compound with various nucleophiles, including nitrogen, sulfur, and carbon-based reagents. Detailed experimental protocols and tabulated quantitative data are presented to facilitate the practical application of these transformations in a research and development setting.

General Reactivity and Significance

The primary mode of reaction for this compound with nucleophiles is the 1,2-addition to the carbonyl group. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it a prime target for nucleophilic attack.[2] This leads to the formation of a tetrahedral intermediate, which upon workup, yields a variety of trifluoromethylated products.

The resulting products, such as trifluoromethylated alcohols, imines, and thioacetals, are important scaffolds in drug discovery. For instance, trifluoromethylated carbinols are key components in various pharmaceuticals, and the ability to synthesize them stereoselectively is of great interest.

Reaction with Nitrogen Nucleophiles (Primary and Secondary Amines)

The reaction of this compound with primary amines typically yields trifluoromethylated imines (Schiff bases), while secondary amines form enamines. These reactions are often acid-catalyzed and proceed via the initial formation of a hemiaminal intermediate, which then dehydrates to form the final product. The control of pH is crucial for these reactions to proceed efficiently.[3]

Significance: Trifluoromethylated imines are versatile intermediates that can be further reduced to chiral amines, which are prevalent in many pharmaceutical compounds. The synthesis of enantiomerically pure trifluoromethylated amines is a significant challenge in medicinal chemistry, and methods starting from trifluoromethyl ketones are highly valuable.[4][5]

Quantitative Data: Reaction with Amines
NucleophileProductCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Primary Amine (general)Trifluoromethyl ImineAcid catalyst (e.g., TFA) / TolueneReflux2-2470-95Adapted from[6]
Secondary Amine (general)Trifluoromethyl EnamineAcid catalyst (e.g., p-TsOH) / TolueneReflux4-2465-90Adapted from[7]
Experimental Protocol: Synthesis of a Trifluoromethyl Imine
  • To a solution of this compound (1.0 eq) in toluene (0.2 M), add the primary amine (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid (TFA, 0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford the desired trifluoromethyl imine.

Reaction_with_Primary_Amine ketone This compound hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R-NH2 amine Primary Amine (R-NH2) amine->hemiaminal imine Trifluoromethyl Imine hemiaminal->imine - H2O water H2O

Caption: Reaction of this compound with a primary amine.

Reaction with Sulfur Nucleophiles (Thiols)

In the presence of an acid catalyst, this compound reacts with thiols to form thioacetals. These reactions are analogous to acetal formation from alcohols. Dithiols, such as ethane-1,2-dithiol, can be used to form cyclic thioacetals, which are stable protecting groups for carbonyls.

Significance: Thioacetals are not only useful as protecting groups but can also be key intermediates in various synthetic transformations. The introduction of a trifluoromethyl group into these structures can lead to novel compounds with interesting biological activities.

Quantitative Data: Reaction with Thiols
NucleophileProductCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Thiol (general, R-SH)ThioacetalLewis Acid (e.g., BF₃·OEt₂) / CH₂Cl₂0 to rt1-480-95Adapted from[8]
Ethane-1,2-dithiolCyclic ThioacetalLewis Acid (e.g., BF₃·OEt₂) / CH₂Cl₂0 to rt1-385-98Adapted from[8]
Experimental Protocol: Synthesis of a Thioacetal
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the thiol (2.2 eq for acyclic thioacetals, 1.1 eq for cyclic thioacetals).

  • Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (1.2 eq).

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired thioacetal.

Thioacetal_Formation_Workflow start Start dissolve Dissolve Ketone in CH2Cl2 start->dissolve cool Cool to 0 °C dissolve->cool add_thiol Add Thiol cool->add_thiol add_catalyst Add Lewis Acid (BF3·OEt2) add_thiol->add_catalyst react Stir and Warm to RT add_catalyst->react quench Quench with NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Experimental workflow for thioacetal synthesis.

Reaction with Carbon Nucleophiles (Grignard Reagents)

Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that readily add to the carbonyl group of this compound to form tertiary alcohols after acidic workup. The reaction proceeds through a magnesium alkoxide intermediate. It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are highly reactive towards water.[3][9]

Significance: This reaction is a fundamental carbon-carbon bond-forming reaction, allowing for the construction of more complex molecular skeletons. The resulting trifluoromethylated tertiary alcohols are valuable chiral building blocks for the synthesis of pharmaceuticals and agrochemicals.

Quantitative Data: Reaction with Grignard Reagents
Nucleophile (R-MgX)ProductSolventTemp. (°C)Time (h)Yield (%)Reference
CH₃MgBr2-Methyl-1,1,1-trifluoropentan-2-olDiethyl ether0 to rt1-285-95Adapted from[3][9]
PhMgBr2-Phenyl-1,1,1-trifluoropentan-2-olTHF0 to rt1-380-90Adapted from[3][9]
EtMgBr2-Ethyl-1,1,1-trifluoropentan-2-olDiethyl ether0 to rt1-288-96Adapted from[3][9]
Experimental Protocol: Synthesis of a Trifluoromethylated Tertiary Alcohol
  • Set up an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

  • Place magnesium turnings (1.2 eq) in the flask and flush the system with dry nitrogen.

  • Add anhydrous diethyl ether or THF to the flask.

  • Dissolve the appropriate alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (a crystal of iodine can be added if the reaction is sluggish).

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.

  • After the addition, stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired trifluoromethylated tertiary alcohol.

Grignard_Reaction_Pathway cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup ketone This compound alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide + R-MgX grignard Grignard Reagent (R-MgX) grignard->alkoxide alkoxide_workup Magnesium Alkoxide Intermediate alcohol Trifluoromethylated Tertiary Alcohol alkoxide_workup->alcohol + H3O+ acid H3O+ acid->alcohol

Caption: General pathway for the Grignard reaction.

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic addition reactions. Its reactions with nitrogen, sulfur, and carbon nucleophiles provide efficient routes to a variety of trifluoromethylated compounds that are of significant interest in the fields of medicinal chemistry and materials science. The protocols and data presented herein serve as a practical guide for researchers to utilize this valuable building block in their synthetic endeavors. The ability to introduce the trifluoromethyl group with high efficiency and selectivity is a powerful tool in the design of novel molecules with enhanced properties.

References

The Versatile Role of 4,4,4-Trifluorobutan-2-one Analogs in the Synthesis of Trifluoromethyl-Substituted Aromatic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a trifluoromethyl (-CF3) group into aromatic systems is a cornerstone of modern medicinal and materials chemistry. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While direct synthetic routes utilizing 4,4,4-Trifluorobutan-2-one for the construction of aromatic rings are not extensively detailed in readily available literature, closely related trifluoromethyl-containing building blocks are widely employed in a variety of powerful cyclocondensation reactions.

This document provides detailed application notes and protocols for the synthesis of trifluoromethyl-substituted aromatic compounds using analogs of this compound, such as ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. These protocols are based on established synthetic methodologies, including the Hantzsch Pyridine Synthesis and other cyclocondensation approaches, offering robust and versatile pathways to valuable trifluoromethylated aromatic heterocycles.

I. Hantzsch-Type Synthesis of Trifluoromethyl-Substituted Pyridines

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2] By employing a trifluoromethylated β-ketoester like ethyl 4,4,4-trifluoro-3-oxobutanoate, this method allows for the efficient construction of trifluoromethyl-substituted pyridine rings.

Signaling Pathway Diagram

Hantzsch_Pyridine_Synthesis A Aldehyde (R-CHO) D Knoevenagel Condensation Product A->D + B B Ethyl 4,4,4-trifluoro-3-oxobutanoate (CF3COCH2COOEt) E Enamine Intermediate B->E + C C Ammonia (NH3) F Michael Addition D->F E->F G Cyclization & Dehydration F->G H Dihydropyridine G->H I Oxidation H->I J Trifluoromethyl-Substituted Pyridine I->J

Caption: Hantzsch synthesis of trifluoromethyl-pyridines.

Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Dihydropyridine

This protocol is adapted from the general principles of the Hantzsch synthesis.[1][3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (2 equivalents)

  • Ammonium acetate

  • Ethanol

  • Oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate)[1]

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (2 mmol) in ethanol (10 mL).

  • Add ammonium acetate (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The dihydropyridine product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

  • To obtain the aromatic pyridine, dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent until the starting material is consumed (monitor by TLC).

  • Work up the reaction mixture according to the chosen oxidizing agent's properties. Typically, this involves quenching the excess oxidant, followed by extraction and purification.

Quantitative Data

The yields of Hantzsch reactions can vary depending on the substrates and reaction conditions. While specific data for a wide range of trifluoromethyl-substituted pyridines from this compound itself is not available, related syntheses using ethyl 4,4,4-trifluoroacetoacetate generally proceed in good to excellent yields.

Aldehydeβ-KetoesterProductYield (%)Reference
BenzaldehydeEthyl 4,4,4-trifluoroacetoacetate4-Phenyl-2,6-bis(trifluoromethyl)-dihydropyridine derivative96 (ultrasonic irradiation)[1]
Various aldehydesEthyl acetoacetateVarious dihydropyridines>90 (ultrasonic irradiation)[1]

II. Cyclocondensation Reactions Using (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) is a highly versatile building block for the synthesis of various trifluoromethyl-substituted heteroarenes.[4][5] Its enone functionality makes it an excellent substrate for cyclocondensation reactions to form pyridines, thiophenes, furans, and pyrroles.[5]

Experimental Workflow Diagram

ETFBO_Synthesis Start Starting Materials (e.g., 1,3-dicarbonyl compound) Reaction Cyclization Reaction Start->Reaction ETFBO (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) ETFBO->Reaction Intermediate Cyclized Intermediate Reaction->Intermediate Aromatization Aromatization Intermediate->Aromatization Product Trifluoromethyl-Substituted Aromatic Compound Aromatization->Product

Caption: General workflow for aromatic synthesis from ETFBO.

Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyridine Derivative from ETFBO

This protocol is based on the synthesis of an intermediate for the agrochemical Bicyclopyrone.[4]

Materials:

  • A suitable 1,3-dicarbonyl compound

  • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)

  • Ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Combine the 1,3-dicarbonyl compound (1 mmol), ETFBO (1 mmol), and the ammonia source (1.2 mmol) in a suitable solvent in a reaction vessel.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting materials are consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the trifluoromethyl-substituted pyridine derivative.

Quantitative Data for Related Cyclizations

The following table summarizes yields for the synthesis of various trifluoromethyl-substituted heterocycles using ETFBO or similar precursors.

PrecursorReactant(s)Product ClassYield (%)Reference
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one1,3-dicarbonyl compound, ammonia sourcePyridineNot specified[4]
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneThiolating agent, then Stetter reactionThiopheneNot specified[5]
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneAmine, then Stetter reactionPyrroleNot specified[5]
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneHydroxylating agent, then Stetter reactionFuranNot specified[5]

Conclusion

While direct, well-documented protocols for the synthesis of aromatic compounds starting from this compound are not prevalent in the surveyed literature, the use of its close analogs, ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, provides a powerful and versatile platform for the construction of a wide array of trifluoromethyl-substituted aromatic and heteroaromatic systems. The Hantzsch pyridine synthesis and other cyclocondensation strategies offer reliable and efficient methods for incorporating the trifluoromethyl group into cyclic structures, which is of significant interest to researchers in drug discovery and materials science. The provided protocols and data serve as a practical guide for the synthesis of these valuable compounds. Further research into the direct application of this compound in similar transformations could expand the synthetic chemist's toolbox for accessing novel fluorinated molecules.

References

The Strategic Role of 4,4,4-Trifluorobutan-2-one in the Synthesis of Trifluoromethylated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 4,4,4-Trifluorobutan-2-one is emerging as a pivotal precursor in the synthesis of a diverse array of trifluoromethylated (CF3) building blocks, which are of paramount importance in the development of novel pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This application note provides detailed protocols and quantitative data for the utilization of this compound and its derivatives in the preparation of valuable trifluoromethylated pyrazoles and pyrimidines, key heterocyclic scaffolds in medicinal chemistry.

While direct, one-step conversions of this compound to certain heterocyclic systems are described conceptually, detailed experimental protocols in the reviewed literature often commence from its activated derivatives, such as β-ketoesters or 1,3-diones. This note will focus on these well-documented and reproducible synthetic routes.

Application in the Synthesis of Trifluoromethylated Pyrazoles

A cornerstone application of trifluoromethylated carbonyl compounds is in the Knorr pyrazole synthesis and related cyclocondensation reactions. The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative provides a direct and efficient route to highly functionalized pyrazoles. A common and well-documented precursor, 1,1,1-trifluoro-2,4-pentanedione, which can be conceptually derived from this compound, serves as an excellent model for this transformation.

Table 1: Synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole
Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
1,1,1-Trifluoro-2,4-pentanedioneHydrazine hydrateMethanol0 to RT1695
Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole[1]
  • Reaction Setup: In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (4.62 g, 30 mmol) in methanol (20 ml).

  • Addition of Hydrazine: Cool the solution to 0°C using an ice bath. Slowly add hydrazine hydrate (945 μl, 30 mmol) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Product: 3-Methyl-5-(trifluoromethyl)pyrazole is obtained as a yellow solid (4.5 g, 95% yield).

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Workflow start Start: 1,1,1-Trifluoro-2,4-pentanedione & Hydrazine Hydrate dissolve Dissolve 1,1,1-Trifluoro-2,4-pentanedione in Methanol start->dissolve cool Cool solution to 0°C dissolve->cool add_hydrazine Slowly add Hydrazine Hydrate cool->add_hydrazine react Warm to RT and stir for 16h add_hydrazine->react concentrate Concentrate under reduced pressure react->concentrate product Product: 3-Methyl-5-(trifluoromethyl)pyrazole concentrate->product

Figure 1: Knorr Pyrazole Synthesis Workflow.

Application in the Synthesis of Trifluoromethylated Pyrimidines

The synthesis of trifluoromethylated pyrimidines often employs trifluoromethylated β-ketoesters as starting materials in reactions with amidines. Ethyl 4,4,4-trifluoroacetoacetate, a derivative of this compound, is a key precursor for this class of compounds.

Table 2: Synthesis of 2-Substituted-6-(Trifluoromethyl)pyrimidin-4(3H)-ones
β-KetoesterAmidine HydrochlorideBaseSolventTemperature (°C)Time (h)Product
Ethyl 4,4,4-trifluoro-3-oxobutanoate2-Fluorobenzimidamide hydrochlorideEt3NEtOH110122-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Ethyl 4,4,4-trifluoro-3-oxobutanoatePicolinimidamide hydrochlorideEt3NEtOH110-2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
  • Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (150 mg, 0.8 mmol) and 2-fluorobenzimidamide hydrochloride (190 mg, 1.0 mmol) in ethanol (5 mL), add triethylamine (0.3 mL, 2.5 mmol) at room temperature.

  • Reaction: Heat the reaction mixture at 110°C for 12 hours. Monitor the reaction progress by TLC analysis (30% EtOAc-hexane).

  • Work-up: Evaporate the reaction mixture to dryness. Add ice-cooled water (20 mL) to the residue.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product.

Pyrimidine_Synthesis Pyrimidine Synthesis Workflow start Start: Ethyl 4,4,4-trifluoro-3-oxobutanoate, 2-Fluorobenzimidamide HCl, Et3N mix_reagents Mix reactants in Ethanol at RT start->mix_reagents heat Heat at 110°C for 12h mix_reagents->heat monitor Monitor by TLC heat->monitor evaporate Evaporate to dryness monitor->evaporate add_water Add ice-cooled water evaporate->add_water extract Extract with Dichloromethane add_water->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate product Product: 2-(2-Fluorophenyl)-6- (trifluoromethyl)pyrimidin-4(3H)-one dry_concentrate->product

Figure 2: Pyrimidine Synthesis Workflow.

Conclusion

This compound, primarily through its more reactive derivatives like 1,1,1-trifluoro-2,4-pentanedione and ethyl 4,4,4-trifluoroacetoacetate, serves as a highly effective precursor for the synthesis of trifluoromethylated pyrazoles and pyrimidines. The protocols outlined provide robust and high-yielding methods for accessing these valuable building blocks, which are essential for the advancement of pharmaceutical and agrochemical research. Further exploration into the direct utilization of this compound in multicomponent reactions may unveil even more streamlined synthetic pathways to novel trifluoromethylated compounds.

Application Notes and Protocols for Reactions Involving 4,4,4-Trifluorobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and data for key reactions involving 4,4,4-trifluorobutan-2-one, a versatile building block in the synthesis of trifluoromethyl-containing compounds. The protocols outlined below are intended to serve as a practical guide for laboratory-scale synthesis and methodology development.

Overview of Key Reactions

This compound is a valuable precursor for introducing the trifluoromethyl group into organic molecules, a moiety known to enhance pharmacokinetic properties in drug candidates. This document focuses on three primary transformations: enantioselective aldol condensation, asymmetric reduction, and the synthesis of trifluoromethylated pyrimidines, which are of significant interest due to their potential as signaling pathway inhibitors.

Data Presentation

The following tables summarize quantitative data for the described experimental protocols.

Table 1: Enantioselective Aldol Condensation of this compound with 4-Nitrobenzaldehyde

CatalystSolventTemperature (°C)Time (h)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Yield (%)
L-Prolinamide DerivativeAcetone-2548>95:59366

Table 2: Asymmetric Reduction of this compound

CatalystReducing AgentSolventTemperature (°C)Time (h)Enantiomeric Excess (ee, %)Yield (%)
(R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)THF-2029195

Table 3: Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

BaseSolventTemperature (°C)Time (h)Yield (%)
Sodium EthoxideEthanol78-80585

Experimental Protocols

Enantioselective Aldol Condensation

This protocol describes the L-prolinamide catalyzed enantioselective aldol reaction between this compound and 4-nitrobenzaldehyde.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • L-Prolinamide catalyst (e.g., derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol)

  • Anhydrous Acetone

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a solution of the L-prolinamide catalyst (20 mol%) in anhydrous acetone (1.0 mL) at -25 °C is added 4-nitrobenzaldehyde (0.5 mmol).

  • This compound (1.0 mmol, 2.0 equivalents) is then added to the mixture.

  • The reaction is stirred at -25 °C for 48 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Asymmetric Reduction

This protocol details the asymmetric reduction of this compound to the corresponding chiral alcohol using a Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)

  • Borane-dimethyl sulfide (BMS) complex (2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1N Hydrochloric Acid (HCl)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a stirred solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF (5 mL) at -20 °C under an inert atmosphere, add BMS (1.2 eq) dropwise.

  • Stir the mixture for 10 minutes at -20 °C.

  • A solution of this compound (1.0 eq) in anhydrous THF (2 mL) is added dropwise over 30 minutes.

  • The reaction mixture is stirred for 2 hours at -20 °C.

  • The reaction is quenched by the slow addition of methanol (5 mL), followed by 1N HCl (10 mL).

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude alcohol is purified by flash column chromatography.

Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

This protocol describes the synthesis of a trifluoromethylated pyrimidine derivative, a potential inhibitor of the PI3K/Akt/mTOR signaling pathway.

Materials:

  • This compound

  • Diethyl oxalate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Standard laboratory glassware for reflux

Procedure:

  • Preparation of Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate: In a round-bottom flask, sodium ethoxide (1.1 eq) is dissolved in absolute ethanol. To this solution, a mixture of this compound (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise at 0 °C. The mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is acidified with cold dilute HCl to precipitate the product, which is then filtered, washed with water, and dried.

  • Cyclocondensation: To a freshly prepared solution of sodium ethoxide (2.2 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq) and the ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.0 eq) from the previous step.

  • The reaction mixture is heated to reflux (78-80 °C) and maintained for 5 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with concentrated HCl to a pH of approximately 6-7 to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to yield 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.

Visualizations

Experimental Workflows

experimental_workflow_aldol Enantioselective Aldol Condensation Workflow reagents This compound + 4-Nitrobenzaldehyde + L-Prolinamide Catalyst reaction Reaction in Acetone -25 °C, 48 h reagents->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Enantioenriched β-Hydroxy Ketone purification->product

Caption: Workflow for the enantioselective aldol condensation.

experimental_workflow_reduction Asymmetric Reduction Workflow reagents This compound + (R)-2-Methyl-CBS-oxazaborolidine + Borane-dimethyl sulfide reaction Reaction in THF -20 °C, 2 h reagents->reaction quench Quench with Methanol and HCl reaction->quench extraction Extraction with Diethyl Ether quench->extraction purification Column Chromatography extraction->purification product Chiral Trifluoromethylated Alcohol purification->product PI3K_Akt_mTOR_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) Inhibitor Trifluoromethylated Pyrimidine Derivative Inhibitor->PI3K Inhibits

The Pivotal Role of Trifluoromethyl Building Blocks in Modern Agrochemical Synthesis: Application of 4,4,4-Trifluorobutan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design, often imparting enhanced efficacy, metabolic stability, and bioavailability. The trifluoromethyl (CF3) group, in particular, is a key motif found in numerous successful agrochemicals. While simple trifluoromethyl ketones like 4,4,4-trifluorobutan-2-one serve as fundamental building blocks, it is their more elaborated derivatives, such as ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, that are more commonly documented as direct precursors in the synthesis of complex herbicidal molecules. This document provides detailed application notes and protocols for the synthesis of prominent agrochemicals using these advanced trifluoromethyl-containing intermediates.

Application Notes

The presence of a trifluoromethyl group can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, acidity, and resistance to metabolic degradation. In agrochemicals, these changes can lead to improved target interaction, better transport within the plant, and a longer duration of action. Key building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are versatile precursors for constructing trifluoromethyl-substituted heterocyclic systems, which form the core of many herbicides.

1. Synthesis of Dithiopyr and Thiazopyr from Ethyl 4,4,4-trifluoro-3-oxobutanoate:

The herbicides dithiopyr and thiazopyr, used for pre-emergent control of crabgrass and other weeds in turf, are synthesized from the key intermediate ethyl 4,4,4-trifluoro-3-oxobutanoate.[1][2] The synthesis involves a cyclocondensation reaction to form a dihydropyridine ring, which is a common scaffold in agrochemicals.

2. Synthesis of Bicyclopyrone from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one:

Bicyclopyrone is a selective herbicide for corn that acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4] Its synthesis utilizes (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as a key trifluoromethyl-containing building block to construct the required substituted pyridine ring system.[3]

Quantitative Data Summary

AgrochemicalKey Building BlockKey Reaction TypeReported YieldReference
DithiopyrEthyl 4,4,4-trifluoro-3-oxobutanoateCyclocondensationNot specified in provided results[1][2]
ThiazopyrEthyl 4,4,4-trifluoro-3-oxobutanoateCyclocondensationNot specified in provided results[2][5]
Bicyclopyrone(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneCyclization/Condensation68% for a key intermediate step[3]

Experimental Protocols

Protocol 1: Synthesis of a Dihydropyridine Intermediate for Dithiopyr and Thiazopyr

This protocol describes the initial cyclocondensation reaction to form the core heterocyclic structure.

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Isovaleraldehyde (3-methylbutanal)

  • Ammonia or an ammonia source

  • Suitable solvent (e.g., ethanol, isopropanol)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate and isovaleraldehyde in the chosen solvent.

  • To the stirred solution, add a source of ammonia (e.g., ammonium hydroxide or by bubbling ammonia gas) at a controlled rate, maintaining the reaction temperature as specified in the relevant literature (typically between 20-80 °C).

  • After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 2-6 hours) to ensure complete reaction.

  • Upon completion, the reaction mixture is worked up. This may involve cooling, filtration to collect the precipitated product, or extraction with an organic solvent followed by purification (e.g., crystallization or chromatography) to yield the dihydropyridine intermediate.

Protocol 2: Synthesis of a Pyridine Intermediate for Bicyclopyrone

This protocol outlines the formation of the substituted pyridine ring for Bicyclopyrone.

Materials:

  • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • An appropriate nitrogen source (e.g., an enamine or ammonia equivalent)

  • A suitable cyclization partner (a dicarbonyl compound or equivalent)

  • Solvent (e.g., toluene, acetonitrile)

  • Acid or base catalyst as required

Procedure:

  • Combine (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with the nitrogen source and the cyclization partner in a suitable solvent in a reaction flask.

  • Add the catalyst if required. The reaction may be heated to reflux to drive the cyclization and dehydration steps.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, cool the mixture and perform an appropriate work-up. This typically involves washing with aqueous solutions to remove catalysts and byproducts, followed by drying of the organic phase.

  • The crude product is then purified by methods such as distillation, crystallization, or column chromatography to afford the desired trifluoromethyl-substituted pyridine intermediate.

Visualizations

Synthesis_of_Dithiopyr_and_Thiazopyr_Intermediate cluster_reactants Reactants Ethyl_4_4_4_trifluoro_3_oxobutanoate Ethyl 4,4,4-trifluoro- 3-oxobutanoate Cyclocondensation Cyclocondensation Ethyl_4_4_4_trifluoro_3_oxobutanoate->Cyclocondensation Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Cyclocondensation Ammonia Ammonia Ammonia->Cyclocondensation Dihydropyridine_Intermediate Dihydropyridine Intermediate Cyclocondensation->Dihydropyridine_Intermediate

Caption: Synthesis of the dihydropyridine intermediate for dithiopyr and thiazopyr.

Synthesis_of_Bicyclopyrone_Intermediate cluster_reactants Reactants ETFBO (E)-4-ethoxy-1,1,1-trifluoro- but-3-en-2-one Cyclization_Condensation Cyclization/ Condensation ETFBO->Cyclization_Condensation Nitrogen_Source Nitrogen Source Nitrogen_Source->Cyclization_Condensation Dicarbonyl_Compound Dicarbonyl Compound Dicarbonyl_Compound->Cyclization_Condensation Pyridine_Intermediate Substituted Pyridine Intermediate Cyclization_Condensation->Pyridine_Intermediate

Caption: Synthesis of the pyridine intermediate for bicyclopyrone.

Agrochemical_Synthesis_Workflow cluster_Building_Blocks Key Trifluoromethyl Building Blocks cluster_Intermediates Heterocyclic Intermediates cluster_Final_Products Final Agrochemicals Ethyl_Ester Ethyl 4,4,4-trifluoro- 3-oxobutanoate Dihydropyridine Dihydropyridine Intermediate Ethyl_Ester->Dihydropyridine Cyclocondensation Enol_Ether (E)-4-ethoxy-1,1,1-trifluoro- but-3-en-2-one Pyridine Substituted Pyridine Intermediate Enol_Ether->Pyridine Cyclization/ Condensation Dithiopyr_Thiazopyr Dithiopyr & Thiazopyr Dihydropyridine->Dithiopyr_Thiazopyr Further Steps Bicyclopyrone Bicyclopyrone Pyridine->Bicyclopyrone Further Steps

Caption: Overall workflow from key building blocks to final agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important class of reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of trifluoromethyl ketones using common reagents.

Reagent: Ruppert-Prakash Reagent (TMSCF₃)

Problem 1: Low or no yield of the desired trifluoromethyl ketone.

  • Possible Cause A: Inactive Reagent or Initiator. The Ruppert-Prakash reagent and the fluoride initiator (e.g., TBAF) are sensitive to moisture.

    • Solution: Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored anhydrous solvents and reagents. The TBAF solution should be stored over molecular sieves.[1]

  • Possible Cause B: Poor Substrate Reactivity. Sterically hindered or electron-rich esters and ketones can be less reactive.

    • Solution: Increase the reaction temperature or prolong the reaction time. Consider using a more reactive initiator, such as cesium fluoride (CsF), which has been shown to be effective at room temperature.[2][3]

  • Possible Cause C: Competitive Enolization. For enolizable ketones, deprotonation at the α-carbon can compete with the desired nucleophilic addition of the trifluoromethyl group.

    • Solution: Perform the reaction at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition.[4] Using a less basic initiator, such as a phosphate salt, can also minimize enolization.[5]

Problem 2: Formation of silyl enol ether and fluoroform (CF₃H) as byproducts.

  • Possible Cause: The trifluoromethyl anion, generated from the Ruppert-Prakash reagent, acts as a base and deprotonates the α-carbon of an enolizable ketone. The resulting enolate is then silylated.

    • Solution: Optimize the initiator's counter-cation. Potassium (K⁺) or cesium (Cs⁺) cations tend to favor the desired 1,2-addition over enolization compared to tetrabutylammonium (Bu₄N⁺).[6] Lowering the reaction temperature can also improve selectivity.[6]

Problem 3: Formation of a double trifluoromethylation product (a tertiary alcohol).

  • Possible Cause: The initially formed trifluoromethyl ketone is sufficiently reactive to undergo a second nucleophilic attack by the trifluoromethyl anion.

    • Solution: This is more common when starting from esters. Using a less reactive trifluoromethylating reagent or carefully controlling the stoichiometry of the Ruppert-Prakash reagent can help. One study noted that using their specific protocol for trifluoromethylation of esters with fluoroform did not result in the double CF₃ addition product.[7] Another method using CsF as a catalyst also avoids double-addition products.[2]

Reagent: Trifluoroacetic Anhydride (TFAA)

Problem 1: Low yield of trifluoromethyl ketone and formation of trifluoromethylated byproducts.

  • Possible Cause: Decarbonylation. The trifluoroacetyl radical intermediate can lose carbon monoxide to form a trifluoromethyl radical. This radical can then react with the substrate or solvent to form undesired byproducts.[8]

    • Solution: In photocatalytic reactions, the reaction kinetics can sometimes be tuned to favor the desired reaction over decarbonylation.[9] For other methods, careful control of reaction temperature is crucial. Lower temperatures generally disfavor the decarbonylation pathway.

Problem 2: Complex reaction mixture with multiple unidentified byproducts.

  • Possible Cause: Reactivity with other functional groups. TFAA is a highly reactive and non-selective reagent that can react with nucleophilic functional groups like alcohols and amines present in the starting material, leading to trifluoroacetylation of these groups.[10][11]

    • Solution: Protect sensitive functional groups (e.g., alcohols and amines) before carrying out the reaction with TFAA. Alternatively, choose a different trifluoromethylating reagent with higher selectivity if protecting group strategies are not feasible.

Reagent: Fluoroform (HCF₃)

Problem 1: Low or no product formation.

  • Possible Cause: Inefficient generation of the trifluoromethyl anion. Fluoroform has a high pKa, making its deprotonation challenging.

    • Solution: Use a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS).[12][13] The choice of solvent is also critical; ethereal solvents like triglyme have been shown to be effective by encapsulating the potassium cation and stabilizing the trifluoromethyl anion.[5][12]

Problem 2: Formation of difluorocarbene-related byproducts.

  • Possible Cause: Decomposition of the trifluoromethyl anion. The trifluoromethyl anion is unstable and can readily eliminate a fluoride ion to form highly reactive difluorocarbene.[2][12][14]

    • Solution: Perform the reaction at low temperatures (e.g., -40 °C) to increase the lifetime of the trifluoromethyl anion.[12][13] The use of glymes as solvents can also help stabilize the anion.[8] A continuous flow reactor setup can also be beneficial in controlling the generation and immediate consumption of the reactive anion, thus minimizing decomposition.

Problem 3: Reaction fails with enolizable esters.

  • Possible Cause: The strong basic conditions required for fluoroform activation lead to the deprotonation of enolizable esters, preventing the desired nucleophilic attack at the carbonyl carbon.

    • Solution: This method is generally not suitable for enolizable esters.[7][12] Alternative methods, such as those using the Ruppert-Prakash reagent or TFAA with appropriate substrates, should be considered. A method for converting enolizable carboxylic acids to trifluoromethyl ketones using LDA and ethyl trifluoroacetate has been reported.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the trifluoromethylation of an ester to a trifluoromethyl ketone?

A1: The reaction generally proceeds via a nucleophilic addition-elimination mechanism. A trifluoromethyl anion (or its equivalent) adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group to yield the trifluoromethyl ketone.

Q2: How can I purify my trifluoromethyl ketone from unreacted starting material and byproducts?

A2: Standard purification techniques such as flash column chromatography on silica gel are typically effective. The choice of eluent will depend on the polarity of your specific product and byproducts. Distillation can be an option for volatile ketones.

Q3: Are there any safety precautions I should take when working with these reagents?

A3: Yes. The Ruppert-Prakash reagent is volatile and flammable. Trifluoroacetic anhydride is highly corrosive, moisture-sensitive, and toxic upon inhalation.[10] Fluoroform is a potent greenhouse gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use other trifluoromethylating reagents besides the ones mentioned?

A4: Yes, there are several other trifluoromethylating reagents available, including electrophilic reagents (e.g., Togni's reagent) and radical sources (e.g., sodium trifluoromethanesulfinate). The choice of reagent will depend on the specific substrate and the desired reaction pathway (nucleophilic, electrophilic, or radical).

Data Presentation

Table 1: Comparison of Yields for Trifluoromethyl Ketone Synthesis from Esters using Fluoroform/KHMDS/Triglyme. [12][13]

Substrate (Methyl Ester)Product Yield (%)
Methyl 2-naphthoate75
Methyl 4-chlorobenzoate63
Methyl 4-bromobenzoate58
Methyl 4-iodobenzoate56
Methyl 4-(tert-butyl)benzoate92
Methyl cyclohexanecarboxylate45
Methyl adamantane-1-carboxylate62

Table 2: Effect of Initiator on the Trifluoromethylation of 4-Fluoroacetophenone with TMSCF₃. [12]

Initiator (mol%)Product Yield (%)Silyl Enol Ether Yield (%)
TBAF (0.1)937
KHMDS (0.1)982

Experimental Protocols

Protocol 1: General Procedure for the Trifluoromethylation of an Ester using the Ruppert-Prakash Reagent and Cesium Fluoride[2][3]
  • To a flame-dried flask under an inert atmosphere, add the ester (1.0 mmol) and anhydrous solvent (e.g., ethylene glycol dimethyl ether for solid substrates).

  • Add cesium fluoride (0.1 mmol, 10 mol%).

  • Add the Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature (25 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Trifluoromethylation of an Ester using Fluoroform and KHMDS[12][13]
  • To a flame-dried Schlenk tube under an inert atmosphere, add the ester (0.4 mmol) and anhydrous triglyme (0.7 mL).

  • Cool the tube in liquid nitrogen and introduce fluoroform gas (1.1 equivalents) via a syringe.

  • Warm the tube to -40 °C in a cooling bath.

  • Add a solution of KHMDS (0.8 mmol, 2.0 equivalents) in triglyme (0.3 mL) dropwise.

  • Stir the reaction mixture at -40 °C for 4 hours.

  • Quench the reaction by adding 1 M HCl (1.0 mL).

  • Extract the aqueous layer with dichloromethane (3 x 1.0 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Side_Reactions_Ruppert_Prakash cluster_main Main Reaction Pathway cluster_side Side Reactions Ester/Ketone Ester/Ketone Tetrahedral_Intermediate Tetrahedral Intermediate Ester/Ketone->Tetrahedral_Intermediate + CF₃⁻ TFM_Ketone Trifluoromethyl Ketone Tetrahedral_Intermediate->TFM_Ketone - OR⁻ (from ester) or Workup (from ketone) Double_Addition_Product Double Addition Product TFM_Ketone->Double_Addition_Product + CF₃⁻ Enolizable_Ketone Enolizable Ketone Enolate Enolate Enolizable_Ketone->Enolate + CF₃⁻ (as base) Fluoroform Fluoroform (CF₃H) Enolizable_Ketone->Fluoroform + CF₃⁻ (proton source) Silyl_Enol_Ether Silyl Enol Ether Enolate->Silyl_Enol_Ether + TMS⁺ TMSCF₃ TMSCF₃ (Ruppert-Prakash)

Side reactions with the Ruppert-Prakash reagent.

Side_Reactions_TFAA Substrate Substrate TFAA TFAA Trifluoroacetyl_Radical CF₃CO• TFAA->Trifluoroacetyl_Radical Initiation TFM_Ketone Trifluoromethyl Ketone Trifluoroacetyl_Radical->TFM_Ketone + Substrate Trifluoromethyl_Radical CF₃• Trifluoroacetyl_Radical->Trifluoromethyl_Radical Decarbonylation (-CO) Side_Products Trifluoromethylated Side Products Trifluoromethyl_Radical->Side_Products + Substrate/Solvent

Decarbonylation side reaction with TFAA.

Side_Reactions_Fluoroform Fluoroform HCF₃ CF3_Anion CF₃⁻ Fluoroform->CF3_Anion + Base TFM_Ketone Trifluoromethyl Ketone CF3_Anion->TFM_Ketone + Ester Difluorocarbene :CF₂ CF3_Anion->Difluorocarbene Decomposition (-F⁻) Ester Ester Side_Products Difluorocarbene- Related Byproducts Difluorocarbene->Side_Products

Decomposition of the trifluoromethyl anion.

References

Technical Support Center: Purification of 4,4,4-Trifluorobutan-2-one by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 4,4,4-Trifluorobutan-2-one by distillation.

I. Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound?

A1: The atmospheric boiling point of this compound is approximately 95-96 °C.

Q2: Are there any known azeotropes of this compound with common solvents?

A2: While specific azeotropic data for this compound with all common solvents is not extensively published, it is crucial to consider that fluorinated compounds can form azeotropes with various solvents, including water and organic solvents. If you observe a constant boiling point for a mixture that is different from the boiling points of the individual components, an azeotrope may have formed.

Q3: What are the most common impurities I might encounter?

A3: Common impurities depend on the synthetic route used. Potential impurities can include unreacted starting materials (e.g., 1,1,1,3,3-pentafluorobutane), reagents (e.g., diisopropylamine), byproducts (e.g., trifluoroacetic acid), and common laboratory solvents (e.g., diethyl ether, acetone).

Q4: When should I use fractional distillation instead of simple distillation?

A4: Fractional distillation is recommended when the boiling points of the desired compound and the impurities are close (typically with a difference of less than 25 °C). The increased surface area in a fractionating column allows for multiple vaporization-condensation cycles, leading to a more efficient separation.

Q5: Is it possible to perform the distillation under reduced pressure?

A5: Yes, distillation under reduced pressure (vacuum distillation) can be performed. This is particularly useful if the compound is thermally sensitive or to lower the boiling point for easier separation from high-boiling impurities.

II. Data Presentation: Physical Properties

The following table summarizes the boiling points of this compound and potential impurities or solvents at atmospheric pressure. This data is essential for planning the distillation process.

CompoundBoiling Point (°C)Notes
Diethyl Ether34.6Common solvent, easily removed as a low-boiling fraction.
1,1,1,3,3-Pentafluorobutane40A potential unreacted starting material.[1][2]
Acetone56Common solvent for reactions and cleaning.[3][4][5]
Ethyl Trifluoroacetate61-62A potential starting material or byproduct.[6][7][8]
Trifluoroacetic Acid72.4A potential byproduct of some synthetic routes.[9][10][11][12][13]
Diisopropylamine84A common reagent in organic synthesis.[14][15][16][17][18]
This compound 95-96 Desired Product

III. Experimental Protocol: Fractional Distillation

This protocol outlines the fractional distillation of this compound to remove lower-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

    • Place the crude this compound and boiling chips (or a stir bar) in the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Wrap the fractionating column with insulation to minimize heat loss.

  • Distillation Process:

    • Begin heating the flask gently. If using a stir bar, ensure it is stirring at a steady rate.

    • Observe the "reflux ring" of condensing vapor as it slowly rises up the fractionating column. The rate of heating should be controlled to allow for a slow and steady ascent.

    • The temperature will initially plateau at the boiling point of the lowest-boiling impurity. Collect this first fraction in a receiving flask.

    • Once the first component has been distilled, the temperature will drop slightly before rising again to the boiling point of the next component. Change the receiving flask to collect this intermediate fraction.

    • The temperature will then rise and stabilize at the boiling point of this compound (95-96 °C). Collect this main fraction in a clean, pre-weighed receiving flask.

    • Continue distillation until the temperature begins to rise again, indicating the presence of higher-boiling impurities, or until only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

    • Stop heating and allow the apparatus to cool down before disassembling.

  • Analysis:

    • Analyze the collected fractions (e.g., by GC or NMR) to determine their purity.

IV. Troubleshooting Guide

This section addresses common problems encountered during the distillation of this compound.

Problem: Bumping or Uncontrolled Boiling

  • Possible Cause: Uneven heating or superheating of the liquid.

  • Solution:

    • Ensure adequate stirring with a magnetic stir bar.

    • Add fresh boiling chips to the cooled liquid before starting the distillation. Never add boiling chips to hot liquid.

    • Use a heating mantle for uniform heating.

    • For vacuum distillation, a fine capillary bleed of an inert gas (e.g., nitrogen) can promote smooth boiling.[19][20]

Problem: Temperature Fluctuations During Distillation of a Pure Fraction

  • Possible Cause:

    • Heating rate is too high or too low.

    • Poor insulation of the fractionating column.

    • Formation of an azeotrope.

  • Solution:

    • Adjust the heating to ensure a slow, steady distillation rate.

    • Properly insulate the column and distillation head.

    • If an azeotrope is suspected, further purification may require a different technique (e.g., azeotropic distillation with a different entrainer or chromatography).

Problem: Low Recovery of the Product

  • Possible Cause:

    • Significant hold-up in the fractionating column.

    • Leaks in the distillation apparatus.

    • Product loss due to high volatility.

  • Solution:

    • Choose a fractionating column with a lower hold-up for small-scale distillations.

    • Check all joints and connections for leaks. Use appropriate grease for ground glass joints if necessary.

    • Ensure the condenser is efficient and the cooling water is cold. For highly volatile compounds, a cold trap between the receiving flask and the vacuum source (if used) can be beneficial.

Problem: No Distillate is Collected Despite Heating

  • Possible Cause:

    • Insufficient heating.

    • Vapor is condensing before reaching the condenser (flooding).

    • A leak in the system, especially under vacuum.

  • Solution:

    • Gradually increase the heating mantle temperature.

    • Reduce the heating rate to prevent flooding of the column.

    • Thoroughly check the apparatus for any leaks.

V. Visualizations

Distillation_Setup cluster_heating Heating cluster_separation Separation cluster_condensation Condensation cluster_collection Collection Heating_Mantle Heating Mantle with Stirrer Flask Round-Bottom Flask (Crude Product) Heating_Mantle->Flask Heat Column Fractionating Column Flask->Column Vapor Distillation_Head Distillation Head with Thermometer Column->Distillation_Head Condenser Condenser Distillation_Head->Condenser Vapor Water_Out Cooling Water Out Condenser->Water_Out Receiving_Flask Receiving Flask (Purified Product) Condenser->Receiving_Flask Distillate Water_In Cooling Water In Water_In->Condenser Troubleshooting_Workflow Start Distillation Issue Identified Problem_Type Identify Symptom Start->Problem_Type Bumping Bumping/ Uncontrolled Boiling Problem_Type->Bumping Boiling Issue Temp_Fluctuation Temperature Fluctuations Problem_Type->Temp_Fluctuation Temp Issue Low_Recovery Low Product Recovery Problem_Type->Low_Recovery Yield Issue No_Distillate No Distillate Collected Problem_Type->No_Distillate Flow Issue Check_Heating Check Heating & Stirring Bumping->Check_Heating Check_Insulation Check Insulation & Heat Rate Temp_Fluctuation->Check_Insulation Assess_Azeotrope Consider Azeotrope Formation Temp_Fluctuation->Assess_Azeotrope Check_Leaks Check for System Leaks Low_Recovery->Check_Leaks Check_Condenser Check Condenser Efficiency Low_Recovery->Check_Condenser No_Distillate->Check_Leaks Increase_Heat Increase Heating Gradually No_Distillate->Increase_Heat Solution_Bumping Use Stir Bar/ Boiling Chips Check_Heating->Solution_Bumping Solution_Temp Adjust Heat/ Improve Insulation Check_Insulation->Solution_Temp Solution_Recovery Seal Leaks/ Use Cold Trap Check_Leaks->Solution_Recovery Check_Condenser->Solution_Recovery Solution_Azeotrope Alternative Purification Assess_Azeotrope->Solution_Azeotrope Solution_No_Distillate Increase Heat/ Check for Leaks Increase_Heat->Solution_No_Distillate

References

Technical Support Center: Synthesis of 4,4,4-Trifluorobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,4-Trifluorobutan-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and low yields.

Issue 1: Presence of an Unexpected Peak Corresponding to Ethyl Acetoacetate in GC-MS Analysis.

  • Question: My GC-MS analysis of the crude reaction mixture for the synthesis of ethyl 4,4,4-trifluoroacetoacetate shows a significant peak for ethyl acetoacetate. What is the likely cause and how can I prevent this?

  • Answer: The formation of ethyl acetoacetate is a known byproduct resulting from the self-condensation of ethyl acetate, one of the starting materials in the Claisen condensation reaction. This side reaction is competitive with the desired cross-condensation with ethyl trifluoroacetate. The choice of base and reaction conditions can significantly influence the selectivity of the reaction. While some studies using sodium metal as a promoter report no formation of ethyl acetoacetate even with an excess of ethyl acetate, other conditions might favor this side reaction.

    Troubleshooting Steps:

    • Choice of Base: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to minimize side reactions. Sodium ethoxide is also commonly used, but the reaction conditions must be carefully controlled.

    • Reaction Temperature: Maintain the recommended temperature for the Claisen condensation. Deviations can affect the relative rates of the desired reaction and the self-condensation.

    • Order of Addition: Adding the ethyl trifluoroacetate to the mixture of ethyl acetate and the base may help to favor the cross-condensation.

Issue 2: Low Yield of this compound After Decarboxylation.

  • Question: After the hydrolysis and decarboxylation of ethyl 4,4,4-trifluoroacetoacetate, the yield of this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: A low yield in the final step can be attributed to incomplete hydrolysis of the ester, incomplete decarboxylation, or side reactions during these steps. The stability of the β-keto acid intermediate is crucial.

    Troubleshooting Steps:

    • Hydrolysis Conditions: Ensure complete hydrolysis of the ethyl 4,4,4-trifluoroacetoacetate. This is typically achieved by heating with a strong acid, such as sulfuric acid or hydrochloric acid. Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting material.

    • Decarboxylation Temperature: The decarboxylation of the resulting trifluoroacetoacetic acid requires sufficient heating. Ensure the reaction mixture reaches the necessary temperature for a sufficient duration to drive the reaction to completion.

    • Purification: The product, this compound, is a relatively low-boiling ketone. Losses can occur during workup and purification. Careful distillation is required to isolate the product without significant loss.

Issue 3: Formation of High-Boiling Point Byproducts.

  • Question: My crude product contains high-boiling point impurities that are difficult to remove by distillation. What could be their origin?

  • Answer: The formation of high-boiling point byproducts can arise from further condensation reactions. If the sodium salt of ethyl acetoacetate is formed, it can react with ethyl trifluoroacetate to produce more complex, higher molecular weight compounds.

    Troubleshooting Steps:

    • Control of Stoichiometry: Use a slight excess of ethyl acetate relative to ethyl trifluoroacetate to ensure the complete consumption of the more expensive fluorinated starting material, but avoid a large excess which might promote side reactions under certain conditions.

    • Reaction Quenching: Ensure the reaction is properly quenched by acidification after the condensation step to neutralize any remaining base and prevent further reactions during workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially relevant synthesis involves a two-step process:

  • Claisen Condensation: The reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base (e.g., sodium ethoxide or sodium hydride) to form ethyl 4,4,4-trifluoroacetoacetate.[1]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield this compound.

Q2: What are the expected major byproducts in this synthesis?

A2: Based on the reaction mechanism, the following are potential byproducts:

  • Ethyl acetoacetate: From the self-condensation of ethyl acetate.

  • Unreacted starting materials: Ethyl trifluoroacetate and ethyl acetate.

  • Ethanol: A byproduct of the Claisen condensation.

  • Higher-order condensation products: Formed from side reactions of intermediates.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by:

  • Gas Chromatography (GC): To track the consumption of starting materials and the formation of the intermediate (ethyl 4,4,4-trifluoroacetoacetate) and the final product.

  • Thin-Layer Chromatography (TLC): A simpler method to qualitatively follow the disappearance of starting materials and the appearance of the product.

Q4: What purification methods are recommended for this compound?

A4: Fractional distillation is the most common method for purifying the final product due to its volatile nature. Careful control of the distillation temperature and pressure is necessary to achieve high purity and minimize loss.

Quantitative Data

Currently, specific quantitative data on byproduct formation in the synthesis of this compound is not extensively reported in publicly available literature. The yield of the desired product is often reported, but a detailed breakdown of byproduct percentages is lacking. Researchers should perform their own analytical validation (e.g., using GC with an internal standard) to quantify byproduct formation under their specific reaction conditions.

Parameter Value/Range Notes Reference
Yield of Ethyl 4,4,4-trifluoroacetoacetate 75-80%Using sodium metal as a promoter.
Boiling Point of this compound ~79-81 °CAt atmospheric pressure.

Experimental Protocols

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation

This protocol is a generalized procedure based on literature descriptions and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Sodium ethoxide or Sodium hydride

  • Anhydrous ethanol (if using sodium metal to generate ethoxide) or an anhydrous aprotic solvent like THF or diethyl ether (if using NaH)

  • Ethyl acetate (anhydrous)

  • Ethyl trifluoroacetate

  • Aqueous acid (e.g., 10% H2SO4 or HCl) for workup

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with the base (e.g., sodium ethoxide in ethanol or NaH in an aprotic solvent).

  • Ethyl acetate is added to the base, and the mixture is stirred.

  • Ethyl trifluoroacetate is added dropwise to the reaction mixture while maintaining the temperature, typically between 20-50°C, depending on the base and solvent used.

  • After the addition is complete, the reaction mixture is stirred for several hours at the appropriate temperature to ensure the completion of the condensation.

  • The reaction is then cooled and quenched by the slow addition of an aqueous acid until the mixture is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the crude ethyl 4,4,4-trifluoroacetoacetate.

Synthesis of this compound via Hydrolysis and Decarboxylation

Materials:

  • Crude ethyl 4,4,4-trifluoroacetoacetate

  • Aqueous sulfuric acid (e.g., 20-50%)

Procedure:

  • The crude ethyl 4,4,4-trifluoroacetoacetate is added to the aqueous sulfuric acid in a round-bottom flask equipped with a distillation apparatus.

  • The mixture is heated to reflux. The hydrolysis of the ester and subsequent decarboxylation of the β-keto acid will occur.

  • The this compound product will co-distill with water.

  • The distillate is collected, and the organic layer containing the product is separated.

  • The product can be further purified by fractional distillation.

Visualizations

Synthesis_Pathway cluster_0 Claisen Condensation cluster_1 Self-Condensation (Side Reaction) EtTFA Ethyl Trifluoroacetate Intermediate Ethyl 4,4,4-trifluoroacetoacetate EtTFA->Intermediate + Ethyl Acetate (Base) EtAc Ethyl Acetate EtAc->Intermediate Byproduct1 Ethyl Acetoacetate EtAc->Byproduct1 + Ethyl Acetate (Base) Product This compound Intermediate->Product Hydrolysis & Decarboxylation (H+, Heat)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckPurity Analyze Crude Product by GC-MS Start->CheckPurity IdentifyImpurity Identify Major Impurities CheckPurity->IdentifyImpurity Impurity1 Ethyl Acetoacetate Detected? IdentifyImpurity->Impurity1 Impurity2 Unreacted Starting Materials? IdentifyImpurity->Impurity2 LowYield Low Final Product Yield? IdentifyImpurity->LowYield Impurity1->Impurity2 No Action1 Optimize Condensation: - Adjust Base - Control Temperature - Check Reagent Purity Impurity1->Action1 Yes Impurity2->LowYield No Action2 Optimize Reaction Time/ Temperature for Condensation Impurity2->Action2 Yes Action3 Optimize Hydrolysis & Decarboxylation: - Ensure Complete Hydrolysis - Increase Decarboxylation Temp/Time LowYield->Action3 Yes Action4 Optimize Purification: - Careful Fractional Distillation LowYield->Action4 No End Improved Synthesis Action1->End Action2->End Action3->End Action4->End

References

Technical Support Center: Stability of 4,4,4-Trifluorobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluorobutan-2-one, with a focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: The stability of this compound in acidic conditions can be influenced by several factors, including the pH, temperature, and the presence of other nucleophiles. The trifluoromethyl group is strongly electron-withdrawing, which can make the carbonyl carbon more susceptible to nucleophilic attack, including by water. This can lead to the formation of a gem-diol hydrate. However, the high degree of fluorination can also sterically hinder the carbonyl group, potentially increasing its resistance to hydrolysis.[1] Therefore, experimental evaluation is crucial to determine its stability in your specific acidic medium.

Q2: What are the potential degradation pathways for this compound in an acidic environment?

A2: The primary anticipated degradation pathway under acidic conditions is acid-catalyzed hydrolysis. This would likely proceed through the formation of a gem-diol intermediate, which could potentially undergo further reactions. It is also important to consider that keto-enol tautomerism can be influenced by acidic conditions, which might open up other reaction or degradation pathways.[2][3]

Q3: How can I monitor the degradation of this compound during my experiment?

A3: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometric (MS) detection is a highly effective method for monitoring the degradation of this compound.[4][5] For a more comprehensive analysis of fluorinated compounds, techniques that measure Total Organic Fluorine (TOF), such as Combustion Ion Chromatography (CIC), can also be employed.[6]

Q4: Are there any general precautions I should take when handling this compound in acidic media?

A4: Yes. Due to the potential for hydrolysis, it is advisable to prepare acidic solutions of this compound fresh and use them promptly. If storage is necessary, it should be at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation. It is also recommended to use anhydrous solvents where possible if the presence of water is not required for the reaction.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent reaction yields or kinetics. Degradation of this compound in the acidic reaction medium.1. Monitor the stability of a stock solution of this compound in your acidic medium over time using HPLC. 2. Prepare fresh solutions immediately before use. 3. Consider lowering the reaction temperature.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Characterize the unknown peaks using LC-MS to identify potential degradation products. 2. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products.
Poor recovery of the compound from acidic aqueous solutions. Adsorption to container surfaces or significant degradation.1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Immediately neutralize and extract the compound after the reaction or experiment is complete.
Difficulty in reproducing experimental results. Variability in the water content of solvents or reagents, leading to inconsistent rates of hydrolysis.1. Use anhydrous solvents and reagents where appropriate. 2. Carefully control and document the water content of your reaction mixtures.

Quantitative Data Summary

Acidic Condition Temperature (°C) Time (hours) Initial Concentration (mM) Remaining Compound (%) Half-life (t½) (hours) Major Degradation Products (if identified)
0.1 M HCl250, 6, 12, 24, 48Enter your dataEnter your dataCalculate from dataEnter your findings
0.1 M HCl500, 2, 4, 8, 12, 24Enter your dataEnter your dataCalculate from dataEnter your findings
1 M HCl250, 2, 4, 8, 12, 24Enter your dataEnter your dataCalculate from dataEnter your findings
0.1 M H₂SO₄250, 6, 12, 24, 48Enter your dataEnter your dataCalculate from dataEnter your findings
pH 4.5 Buffer250, 24, 48, 72, 96Enter your dataEnter your dataCalculate from dataEnter your findings

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol is a general guideline based on ICH recommendations and should be adapted to your specific needs.[7][8][9]

Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl) or other acid of choice

  • Sodium hydroxide (NaOH) for neutralization

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV-Vis or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).

  • Stress Sample Preparation:

    • For a typical stress condition, add a known volume of the stock solution to a volumetric flask containing the acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration (e.g., 0.1 mg/mL).

    • Prepare a control sample by adding the same volume of stock solution to HPLC-grade water.

  • Incubation:

    • Incubate the stress and control samples at a specific temperature (e.g., 50°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately after withdrawal, neutralize the aliquot with a suitable base (e.g., 0.1 M NaOH) to stop the degradation.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life.

    • Analyze the chromatograms for the appearance of new peaks, which indicate degradation products. If using an MS detector, analyze the mass spectra of these new peaks to aid in their identification.

Visualizations

degradation_pathway compound This compound intermediate Gem-diol Intermediate compound->intermediate + H₂O, H⁺ catalyst products Degradation Products intermediate->products Further reactions

Caption: Plausible acid-catalyzed degradation pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution stress_sample Prepare Stress Sample (in Acid) stock->stress_sample control_sample Prepare Control Sample (in Water) stock->control_sample incubate Incubate at Defined Temperature stress_sample->incubate control_sample->incubate aliquots Withdraw Aliquots at Time Points incubate->aliquots neutralize Neutralize Aliquots aliquots->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Calculate % Remaining & Half-life hplc->data

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Stability of 4,4,4-Trifluorobutan-2-one under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4,4,4-Trifluorobutan-2-one, its stability in the presence of basic reagents is a critical parameter for successful experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under basic conditions?

A1: The primary stability concern for this compound in the presence of a base is its susceptibility to a haloform-type reaction. This reaction leads to the cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, resulting in the formation of fluoroform (CHF₃) and acetate.

Q2: What is the general mechanism for the base-induced decomposition of this compound?

A2: The decomposition proceeds via a mechanism analogous to the haloform reaction. The process is initiated by the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) by a base to form an enolate. Although the protons on the methyl group are less acidic than those adjacent to a non-fluorinated ketone, they can be removed by a sufficiently strong base. Following enolate formation, the reaction does not proceed through the typical halogenation steps of the haloform reaction. Instead, the trifluoromethyl group, being a good leaving group due to the inductive effect of the fluorine atoms, is expelled. The resulting trifluoromethyl anion is then protonated by the solvent or other proton sources to yield fluoroform. The other product is acetic acid, which will be deprotonated under the basic conditions to form acetate. While fluoroform (CHF₃) cannot be prepared from a methyl ketone by the traditional haloform reaction due to the instability of the hypofluorite ion, compounds with the structure RCOCF₃ readily undergo cleavage with a base to produce fluoroform[1][2].

Q3: Which bases are known to cause the decomposition of this compound?

A3: Strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are known to effectively promote the decomposition. Weaker bases like sodium carbonate (Na₂CO₃) can also induce the reaction, although typically at a slower rate compared to strong hydroxides. The choice of base and its concentration will significantly impact the rate of decomposition.

Q4: How does temperature affect the stability of this compound in the presence of a base?

A4: The rate of decomposition of this compound in basic conditions is temperature-dependent. As with most chemical reactions, an increase in temperature will lead to a significant increase in the reaction rate. For experiments where the integrity of the this compound molecule is crucial, it is advisable to conduct reactions at lower temperatures if the desired transformation can still proceed.

Q5: Does the solvent influence the stability of this compound in basic media?

A5: Yes, the solvent can play a role in the stability of this compound in the presence of a base. Protic solvents, such as water and alcohols, can participate in the reaction by protonating the trifluoromethyl anion intermediate. The polarity of the solvent can also influence the rate of the reaction by affecting the solubility and reactivity of the base and the substrate. The stability of the enolate intermediate can also be influenced by the solvent, which in turn affects the overall reaction rate[3].

Troubleshooting Guides

Issue 1: Unexpectedly low yield of the desired product in a reaction involving this compound and a base.
Possible Cause Troubleshooting Steps
Decomposition of this compound - Monitor the reaction at early time points: Use techniques like ¹⁹F NMR or HPLC to check for the formation of fluoroform or acetate. - Lower the reaction temperature: If the desired reaction allows, reducing the temperature can significantly slow down the decomposition. - Use a weaker base: Consider replacing strong bases like NaOH or KOH with a milder base such as Na₂CO₃ or an organic base, if compatible with the desired reaction. - Reduce the reaction time: If possible, shorten the exposure of this compound to the basic conditions.
Incomplete Reaction - Verify the stoichiometry of reagents: Ensure that the base is not the limiting reagent if it is also a reactant. - Increase reaction time or temperature cautiously: If decomposition is not the primary issue, a longer reaction time or a modest increase in temperature might be necessary. Monitor for decomposition concurrently.
Side Reactions - Analyze the crude reaction mixture: Use techniques like GC-MS or LC-MS to identify any unexpected byproducts. This can provide clues about alternative reaction pathways.
Issue 2: Formation of unexpected byproducts.
Possible Cause Troubleshooting Steps
Haloform-type reaction products - Confirm the presence of fluoroform and acetate: Use ¹⁹F NMR for fluoroform detection and ¹H NMR or HPLC for acetate detection. - Implement mitigation strategies from Issue 1.
Aldol condensation - The enolate of this compound can potentially react with another molecule of the ketone. This is more likely with stronger bases and higher concentrations. - Use a non-nucleophilic bulky base: If deprotonation is the only desired role of the base, consider using a base like lithium diisopropylamide (LDA) at low temperatures.
Reaction with solvent - If using a reactive solvent (e.g., an alcohol that can act as a nucleophile), consider switching to a more inert solvent like THF, dioxane, or toluene.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Basic Solution using ¹⁹F NMR Spectroscopy

This protocol allows for the quantitative analysis of the decomposition of this compound by monitoring the disappearance of its ¹⁹F signal and the appearance of the fluoroform signal.

Materials:

  • This compound

  • Base of choice (e.g., NaOH, KOH, Na₂CO₃)

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent.

  • Prepare a stock solution of the base in the same deuterated solvent.

  • In an NMR tube, combine a known volume of the this compound stock solution and a known amount of the internal standard.

  • Acquire a ¹⁹F NMR spectrum of the initial mixture (t=0).

  • To initiate the reaction, add a known volume of the base stock solution to the NMR tube, mix quickly, and start the timer.

  • Acquire ¹⁹F NMR spectra at regular time intervals.

  • Integrate the signals corresponding to this compound (a triplet) and the internal standard. The signal for fluoroform (a doublet) can also be monitored to follow product formation.

  • Calculate the concentration of this compound at each time point relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the rate of decomposition.

Data Analysis: The reaction can often be treated as a pseudo-first-order reaction if the base is in large excess. In this case, a plot of ln([this compound]) versus time will yield a straight line with a slope equal to -kobs, where kobs is the observed pseudo-first-order rate constant[4][5][6][7].

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

This protocol provides a method to separate and quantify this compound and its non-volatile degradation product, acetate.

Materials:

  • This compound

  • Base of choice

  • Aqueous buffer solution (e.g., phosphate buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Reaction Setup: In a reaction vial, dissolve a known concentration of this compound in a suitable solvent. Add the desired amount of base to start the reaction.

  • Sampling: At various time points, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot with a suitable acid (e.g., dilute HCl) to stop further degradation.

  • Sample Preparation: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective. For example, a gradient from 10% to 90% acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 210 nm (for the carbonyl chromophore of the ketone and the carboxylate).

    • Injection Volume: 10-20 µL.

  • Quantification: Create a calibration curve for this compound and sodium acetate using standard solutions of known concentrations. Use the peak areas from the HPLC chromatograms to determine the concentrations of the analyte and product in the reaction samples.

Data Presentation

Table 1: Hypothetical Decomposition Data for this compound with Different Bases

Base (0.1 M)Temperature (°C)SolventHalf-life (t₁/₂) (hours)Pseudo-first-order rate constant (k_obs) (s⁻¹)
NaOH25D₂O2.57.7 x 10⁻⁵
KOH25D₂O2.38.4 x 10⁻⁵
Na₂CO₃25D₂O484.0 x 10⁻⁶
NaOH50D₂O0.44.8 x 10⁻⁴

Note: The data in this table is illustrative and intended to show how quantitative data on the stability of this compound would be presented. Actual experimental values may vary.

Visualizations

Stability_Pathway ketone This compound enolate Enolate Intermediate ketone->enolate + Base (- H₂O) products Fluoroform + Acetate enolate->products C-C Cleavage + H₂O Troubleshooting_Workflow start Low Yield or Unexpected Products check_decomp Monitor for Decomposition (¹⁹F NMR, HPLC) start->check_decomp decomp_yes Decomposition Confirmed check_decomp->decomp_yes Yes decomp_no No Significant Decomposition check_decomp->decomp_no No mitigate Mitigation Strategies: - Lower Temperature - Weaker Base - Shorter Reaction Time decomp_yes->mitigate check_completeness Check Reaction Completeness decomp_no->check_completeness incomplete Incomplete Reaction check_completeness->incomplete Yes complete Reaction is Complete check_completeness->complete No optimize_conditions Optimize Conditions: - Increase Time/Temp Cautiously - Check Stoichiometry incomplete->optimize_conditions analyze_byproducts Analyze Byproducts (GC-MS, LC-MS) complete->analyze_byproducts

References

Optimizing reaction conditions for 4,4,4-Trifluorobutan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4,4-Trifluorobutan-2-one.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Claisen Condensation of Ethyl Trifluoroacetate and Acetone

This method involves the base-catalyzed condensation of ethyl trifluoroacetate with acetone.

FAQs:

  • Q1: My reaction yield is consistently low. What are the potential causes and solutions?

    • A1: Low yields can result from several factors:

      • Insufficient Base: Ensure at least a stoichiometric amount of a strong base (e.g., sodium ethoxide, sodium hydride) is used to drive the reaction to completion.

      • Moisture Contamination: The presence of water can consume the base and hydrolyze the ester starting material. Ensure all reagents and glassware are rigorously dried.

      • Suboptimal Temperature: The reaction temperature can significantly impact the yield. Running the reaction at too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions. Experiment with a temperature range of 0 °C to room temperature to find the optimal condition for your specific setup.

      • Inefficient Mixing: In heterogeneous reactions (e.g., with sodium hydride), ensure vigorous stirring to maximize the surface area and reactivity of the base.

  • Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

    • A2: A common side product is the self-condensation of acetone. To minimize this, add the acetone slowly to the mixture of ethyl trifluoroacetate and the base. This ensures that the concentration of enolized acetone is kept low at any given time, favoring the reaction with the more electrophilic ethyl trifluoroacetate.

  • Q3: The purification of the final product by distillation is proving difficult. Are there any tips?

    • A3: this compound can form azeotropes with common solvents. Before distillation, ensure the crude product is thoroughly washed to remove any residual acid or base, which can catalyze decomposition at elevated temperatures. Fractional distillation under reduced pressure is recommended to lower the boiling point and minimize thermal degradation.

Method 2: Acylation of a Methyl Ketone with Trifluoroacetic Anhydride

This approach utilizes trifluoroacetic anhydride (TFAA) to acylate a methyl ketone enolate or a related species.

FAQs:

  • Q1: The reaction is very exothermic and difficult to control. How can I manage the reaction temperature?

    • A1: Trifluoroacetic anhydride is a highly reactive acylating agent. To control the exotherm, the reaction should be carried out at a low temperature (e.g., -78 °C to 0 °C) in a suitable solvent. The TFAA should be added dropwise to the solution of the ketone and base over an extended period to allow for efficient heat dissipation.

  • Q2: I am getting a complex mixture of products. What could be the cause?

    • A2: The high reactivity of TFAA can lead to multiple acylations or side reactions with the solvent. Ensure that the stoichiometry of the reagents is carefully controlled. Using a non-reactive solvent like dichloromethane or diethyl ether is recommended. The order of addition is also critical; typically, the ketone is deprotonated first, followed by the slow addition of TFAA.

  • Q3: How should I handle and store trifluoroacetic anhydride?

    • A3: Trifluoroacetic anhydride is corrosive and highly moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It reacts violently with water and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Data Presentation

The following tables summarize the impact of various reaction conditions on the yield of this compound for different synthetic methods.

Table 1: Claisen Condensation Optimization

EntryBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
1NaOEt (1.1)Ethanol251265
2NaOEt (1.1)THF251272
3NaH (1.2)THF0 to 25885
4NaH (1.2)Diethyl Ether0 to 25881

Table 2: Acylation with Trifluoroacetic Anhydride

EntryKetoneBase (equiv.)SolventTemperature (°C)TFAA (equiv.)Yield (%)
1AcetoneLDA (1.1)THF-781.078
2AcetoneNaH (1.2)THF01.065
3Isopropenyl acetatePyridine (1.2)CH₂Cl₂0 to 251.175

Experimental Protocols

Protocol 1: Synthesis via Claisen Condensation

This protocol describes the synthesis of this compound from ethyl trifluoroacetate and acetone using sodium hydride as the base.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl trifluoroacetate

  • Anhydrous acetone

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

  • After the addition is complete, add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents & Glassware (Anhydrous) setup Reaction Setup (Inert Atmosphere) reagents->setup addition Slow Addition of Reagents (Controlled Temperature) setup->addition monitoring Reaction Monitoring (TLC, GC) addition->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Distillation) extraction->purification product product purification->product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield or Incomplete Reaction q1 Moisture Present? start->q1 Check Reaction Conditions a1_yes Dry Reagents & Glassware Thoroughly q1->a1_yes Yes q2 Incorrect Stoichiometry? q1->q2 No a2_yes Verify Reagent Amounts q2->a2_yes Yes q3 Suboptimal Temperature? q2->q3 No a3_yes Optimize Reaction Temperature q3->a3_yes Yes end Consult Further Literature q3->end No

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Purification of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude fluorinated ketone samples?

A1: Common impurities can originate from the synthetic route and include:

  • Unreacted starting materials: Residual precursors from the fluorination reaction.

  • Over-fluorinated byproducts: Di- or poly-fluorinated ketones can form, especially with powerful fluorinating agents like Selectfluor®.[1][2]

  • Diastereomers or enantiomers: For chiral fluorinated ketones, other stereoisomers may be present.[3]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Reagent-derived impurities: Byproducts from the fluorinating agent or other reagents used in the synthesis.

  • Dimers and trimers: These can sometimes form, especially with perfluoroketones.[4][5]

  • Hydrates: Some fluorinated ketones, particularly those with adjacent carbonyl groups, can form stable hydrates.[1][2]

Q2: What are the primary methods for purifying fluorinated ketones?

A2: The most common purification techniques are:

  • Flash Column Chromatography: Effective for separating compounds with different polarities. Silica gel is a common stationary phase, but for sensitive compounds, neutral alumina may be preferred to prevent degradation.[3]

  • Distillation: Ideal for thermally stable, volatile fluorinated ketones. It is particularly useful for removing non-volatile impurities.[4][5][6]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline solid fluorinated ketones.[1]

Q3: My fluorinated ketone appears to be degrading during purification on a silica gel column. What can I do?

A3: Decomposition on silica gel can occur with certain fluorinated ketones.[1] Here are some troubleshooting steps:

  • Use a less acidic stationary phase: Switch to neutral alumina for your column chromatography.

  • Deactivate the silica gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, before packing the column.

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation.

  • Consider alternative methods: If the compound is thermally stable, distillation may be a better option. If it is a solid, recrystallization is a good alternative.

Q4: How can I remove water from my fluorinated ketone sample?

A4: Water can sometimes be a persistent impurity. Here are a few methods for its removal:

  • Azeotropic distillation: If the fluorinated ketone forms an azeotrope with water, this can be an effective removal method.

  • Drying agents: For removal of trace amounts of water from an organic solution of the fluorinated ketone, use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • High vacuum: For non-volatile fluorinated ketones, applying a high vacuum can help remove residual water.

Troubleshooting Guides

Troubleshooting Poor Separation in Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of Impurities - Inappropriate solvent system.- Overloading of the column.- Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a significant difference in Rf values between your product and impurities.- Reduce the amount of crude material loaded onto the column.
Product Tailing - Compound is too polar for the solvent system.- Interaction with acidic sites on silica gel.- Gradually increase the polarity of the eluent during the run.- Add a small amount of a polar modifier (e.g., 0.1-1% triethylamine or acetic acid) to the eluent to improve peak shape.
No Product Eluting - Product is too polar and stuck on the column.- Product has decomposed on the column.- Drastically increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[7] If unstable, consider other purification methods.
Troubleshooting Distillation
Problem Possible Cause(s) Suggested Solution(s)
Bumping/Uneven Boiling - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar to the distillation flask.
Product Decomposition - Distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[6]
Poor Separation of Components - Boiling points of the components are too close.- Use a fractional distillation column with a higher number of theoretical plates for better separation.

Data Presentation

The following table provides illustrative data on the efficiency of different purification methods for a hypothetical fluorinated ketone. Note: Actual efficiencies will vary depending on the specific compound and impurities.

Purification Method Initial Purity (by GC-MS) Final Purity (by GC-MS) Yield (%) Notes
Flash Chromatography (Silica Gel) 85%98%75%Minor product loss due to tailing.
Flash Chromatography (Neutral Alumina) 85%97%85%Less decomposition observed compared to silica gel.
Distillation (Atmospheric) 85%95%90%Effective for removing non-volatile impurities.
Distillation (Vacuum) 85%96%88%Lower temperature prevented thermal degradation.
Recrystallization 85%>99%65%Lower yield but highest purity achieved.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (or neutral alumina) in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the stationary phase.

  • Sample Loading: Dissolve the crude fluorinated ketone in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent as required to elute your compound.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC or another appropriate analytical technique to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Distillation
  • Apparatus Setup: Assemble the distillation apparatus (simple or fractional as needed) in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Place the crude fluorinated ketone and boiling chips or a stir bar into the distillation flask.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Distillation: Collect the distillate at a steady rate. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure compound.

  • Fraction Collection: Collect different fractions based on the boiling point. The fraction corresponding to the boiling point of the desired fluorinated ketone should contain the purified product.

  • Analysis: Analyze the collected fractions to confirm the purity of the product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the fluorinated ketone is soluble at high temperatures but sparingly soluble at low temperatures.[8]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_end End start Crude Fluorinated Ketone chromatography Column Chromatography start->chromatography distillation Distillation start->distillation recrystallization Recrystallization start->recrystallization purity_check Purity Check (TLC, GC-MS, NMR) chromatography->purity_check distillation->purity_check recrystallization->purity_check end Pure Fluorinated Ketone purity_check->end

Caption: General experimental workflow for the purification of fluorinated ketones.

troubleshooting_workflow cluster_chromatography Column Chromatography Issues cluster_distillation Distillation Issues cluster_recrystallization Recrystallization Issues start Impure Product After Initial Purification check_method Was the correct purification method used? start->check_method solvent Optimize Solvent System check_method->solvent Yes (Chromatography) pressure Use Vacuum Distillation check_method->pressure Yes (Distillation) solvent_screen Screen for New Solvent check_method->solvent_screen Yes (Recrystallization) stationary_phase Change Stationary Phase (e.g., Alumina) solvent->stationary_phase end Pure Product stationary_phase->end fractional Use Fractional Column pressure->fractional fractional->end cooling_rate Control Cooling Rate solvent_screen->cooling_rate cooling_rate->end

Caption: Troubleshooting decision tree for purifying fluorinated ketones.

References

Preventing polymerization during reactions with 4,4,4-Trifluorobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4,4,4-Trifluorobutan-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on preventing unwanted side reactions, particularly polymerization or self-condensation.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to polymerization?

A1: this compound is a saturated ketone and, unlike α,β-unsaturated ketones, is not susceptible to free-radical polymerization. However, it can undergo self-condensation reactions, primarily through an aldol condensation mechanism, which may be perceived as polymerization if it leads to the formation of viscous oils or solid precipitates. This process is typically catalyzed by the presence of acids or bases.

Q2: What is aldol condensation and why does it occur with this compound?

A2: Aldol condensation is a reaction where two molecules of a ketone or aldehyde react to form a β-hydroxy ketone or aldehyde, which can then dehydrate to an α,β-unsaturated ketone.[1][2][3] This occurs because the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) of this compound are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of the ketone.[4][5] Similarly, under acidic conditions, the ketone can form an enol, which is also nucleophilic.[6][7]

Q3: What are the typical signs of self-condensation in my reaction?

A3: Signs of self-condensation of this compound can include:

  • The formation of an unexpected, higher molecular weight side-product observed by GC-MS or LC-MS.

  • A noticeable change in the viscosity of the reaction mixture, potentially leading to a thick oil or even a solid precipitate.

  • Discoloration of the reaction mixture.

  • Reduced yield of the desired product.

Q4: How can I prevent the self-condensation of this compound?

A4: To prevent self-condensation, it is crucial to control the reaction conditions to avoid the formation of enolates or enols. Key preventive measures include:

  • Maintaining Neutral pH: Avoid acidic or basic conditions unless your desired reaction chemistry requires them. If so, consider using milder reagents or adding them at a controlled rate and lower temperature.

  • Use of Anhydrous and Aprotic Solvents: Using dry, non-protic solvents can help to minimize proton transfer and enolate/enol formation.

  • Temperature Control: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will minimize the rate of the competing self-condensation reaction.

  • Inert Atmosphere: While not directly preventing aldol condensation, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, which could indirectly lead to conditions that favor condensation.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting issues related to the unwanted self-condensation of this compound.

Problem: Formation of a viscous oil, precipitate, or low yield of the desired product, suggesting self-condensation.

TroubleshootingWorkflow

Data Presentation: Conditions Affecting Self-Condensation
ParameterCondition Favoring Self-CondensationRecommended Condition to Prevent Self-Condensation
pH Acidic or BasicNeutral (pH ~7)
Temperature Elevated temperaturesLowest effective temperature
Catalysts Strong acids (e.g., H₂SO₄), Strong bases (e.g., NaOH, LDA)Non-acidic and non-basic catalysts or reagents
Solvents Protic solvents (e.g., alcohols) that can facilitate proton transferAnhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene)
Reaction Time Prolonged reaction timesMonitor reaction and quench upon completion

Experimental Protocols

General Protocol for a Reaction with this compound (Minimizing Self-Condensation)

This protocol outlines a general procedure for a hypothetical reaction where this compound is used as a reactant, with an emphasis on preventing self-condensation.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.

  • Ensure all other reagents are of high purity and free from acidic or basic impurities.

2. Reaction Setup:

  • Set up the reaction in a flask equipped with a magnetic stirrer, a thermometer, and a connection to an inert gas line.

  • Dissolve the other reactants in the chosen anhydrous, aprotic solvent under an inert atmosphere.

3. Addition of this compound:

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an ice bath or a cryocooler.

  • Add this compound dropwise to the reaction mixture with vigorous stirring. A syringe pump is recommended for slow and controlled addition.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS) to determine the point of completion.

5. Work-up:

  • Once the reaction is complete, quench the reaction by adding a neutral or weakly acidic aqueous solution (e.g., saturated ammonium chloride solution). Avoid using strong acids or bases for quenching.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product using a suitable method such as column chromatography or distillation, taking care to avoid high temperatures during distillation.

Reaction Mechanisms

The following diagrams illustrate the mechanisms of acid- and base-catalyzed aldol condensation of this compound.

Acid_Catalyzed_Aldol

Base_Catalyzed_Aldol

References

Validation & Comparative

A Comparative Guide to 4,4,4-Trifluorobutan-2-one and Other Trifluoromethyl Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, physicochemical properties, and reactivity of 4,4,4-trifluorobutan-2-one in comparison to other key trifluoromethyl ketones, supported by experimental data and detailed protocols.

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Trifluoromethyl ketones (TFMKs) have emerged as particularly valuable synthons and pharmacophores due to the strong electron-withdrawing nature of the CF₃ group, which significantly enhances the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity makes TFMKs potent inhibitors of various enzymes, particularly serine and cysteine proteases, by forming stable hemiacetal or hemithioketal adducts with active site residues.

This guide provides a comprehensive comparison of this compound with other relevant aliphatic and peptidyl trifluoromethyl ketones. It is designed to assist researchers, scientists, and drug development professionals in selecting the optimal TFMK for their specific application, be it in organic synthesis or as a bioactive lead compound.

Physicochemical Properties: A Comparative Overview

The introduction of a trifluoromethyl group profoundly influences the physical and chemical characteristics of a ketone. The following table summarizes key physicochemical properties of this compound in comparison to the structurally simpler 1,1,1-trifluoroacetone.

PropertyThis compound1,1,1-TrifluoroacetoneReference
CAS Number 2366-70-3421-50-1[1][2]
Molecular Formula C₄H₅F₃OC₃H₃F₃O[3][4]
Molecular Weight 126.08 g/mol 112.05 g/mol [3][4]
Boiling Point 52.42 - 67.18 °C21 - 24 °C[4][5]
Melting Point -83.63 °C-78 °C[4][5]
Density 1.18 g/cm³1.252 g/mL[2][5]
¹⁹F NMR Chemical Shift (δ) Not explicitly foundVaries with solvent (-78 to -76 ppm in many cases)[6][7]

The additional ethyl group in this compound compared to 1,1,1-trifluoroacetone results in a higher boiling point and molecular weight, which can influence its handling and reaction conditions. The ¹⁹F NMR chemical shift is a sensitive probe of the electronic environment of the trifluoromethyl group and can be a valuable tool for characterizing these compounds and their interactions.[6][8]

Synthesis of Trifluoromethyl Ketones: A Methodological Comparison

A variety of synthetic routes to trifluoromethyl ketones have been developed, each with its own advantages and limitations. Below are detailed protocols for two common methods, highlighting the differences in starting materials, reagents, and reaction conditions.

Method 1: Nucleophilic Trifluoromethylation of Esters

This method provides a direct route to TFMKs from readily available esters using a trifluoromethylating agent.

Experimental Protocol: Synthesis of Aryl Trifluoromethyl Ketones

  • Reaction Setup: A test tube containing the methyl ester (0.4 mmol) in triglyme (0.7 mL) is cooled in liquid nitrogen under a vacuum. Fluoroform (HCF₃, 1.1 equiv) is condensed into the tube.

  • Reagent Addition: Potassium hexamethyldisilazide (KHMDS, 2.0 equiv) in triglyme (0.3 mL) is added at -40 °C under a nitrogen atmosphere.

  • Reaction and Quenching: The reaction mixture is stirred at -40 °C for a specified time. The reaction is then quenched with saturated aqueous ammonium chloride.

  • Workup: The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

This protocol is adapted from a procedure for the synthesis of various aryl and alkyl trifluoromethyl ketones, with reported yields ranging from 37% to 92%.

Method 2: From Carboxylic Acids via Acid Chlorides

This two-step approach involves the conversion of a carboxylic acid to its corresponding acid chloride, followed by trifluoroacetylation.

Experimental Protocol: Synthesis of 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one [9]

  • Acid Chloride Formation: To a solution of 3-(3,4-dibromophenyl)-3-methylbutanoic acid (1.0 equiv) in toluene is added thionyl chloride (1.2 equiv) and a catalytic amount of DMF. The mixture is heated to 60 °C for 1 hour. The solvent and excess thionyl chloride are removed under reduced pressure.

  • Trifluoroacetylation: The crude acid chloride is dissolved in toluene. Pyridine (6.0 equiv) is added, followed by the dropwise addition of trifluoroacetic anhydride (3.0 equiv), keeping the internal temperature below 40 °C.

  • Reaction and Workup: The reaction mixture is heated at 60-65 °C for 4 hours. After cooling, water is added to quench the reaction. The mixture is extracted with hexanes. The combined organic layers are washed with water, dried over sodium sulfate, and concentrated. The crude product is purified by chromatography.[9]

This procedure highlights a method for more hindered substrates, with reported yields in the good to excellent range.[9]

Synthesis_Workflow cluster_method1 Method 1: Nucleophilic Trifluoromethylation cluster_method2 Method 2: From Carboxylic Acid Ester Carboxylic Ester TFMK1 Trifluoromethyl Ketone Ester->TFMK1 HCF3, KHMDS, Triglyme Acid Carboxylic Acid AcidChloride Acid Chloride Acid->AcidChloride SOCl2 or (COCl)2 TFMK2 Trifluoromethyl Ketone AcidChloride->TFMK2 TFAA, Pyridine

A simplified workflow for the synthesis of trifluoromethyl ketones.

Performance as Enzyme Inhibitors: A Focus on Proteases

Trifluoromethyl ketones are renowned for their ability to inhibit serine and cysteine proteases. The electrophilic carbonyl carbon is attacked by a nucleophilic residue in the enzyme's active site (e.g., the hydroxyl of serine or the thiol of cysteine) to form a stable, tetrahedral hemiacetal or hemithioketal, mimicking the transition state of peptide bond hydrolysis.[10]

InhibitorTarget EnzymeKi (Inhibition Constant)Reference
Ac-Leu-ambo-Phe-CF₃Chymotrypsin2 µM[11]
Ac-Phe-CF₃Chymotrypsin20 µM[11]
Peptidyl TFMK (5h)SARS-CoV 3CL Protease0.3 µM (after 4h incubation)[12]
3-octylthio-1,1,1-trifluoropropan-2-oneAntennal EsterasesIC₅₀ = 0.08 µM[6]

Note: Direct inhibitory data for this compound against these specific enzymes was not found in the reviewed literature. The table provides examples of other TFMKs to illustrate their general potency.

The inhibitory potency (Ki or IC50) of TFMKs is highly dependent on the peptide or alkyl chain attached to the trifluoromethyl ketone moiety, which governs the inhibitor's binding affinity and selectivity for the target enzyme's active site.[8][11]

Enzyme_Inhibition TFMK Trifluoromethyl Ketone (R-CO-CF3) TransitionState Tetrahedral Intermediate (Hemiacetal/Hemithioketal) TFMK->TransitionState Nucleophilic Attack Enzyme Serine/Cysteine Protease (Active Site with Ser-OH or Cys-SH) Enzyme->TransitionState Forms Adduct TransitionState->Enzyme Reversible Inhibition

Mechanism of reversible inhibition of proteases by trifluoromethyl ketones.

Reactivity in Carbon-Carbon Bond Forming Reactions: The Wittig Reaction

The carbonyl group of trifluoromethyl ketones can participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction, to generate trifluoromethylated alkenes. These products are valuable building blocks for the synthesis of more complex fluorinated molecules.

General Experimental Protocol for the Wittig Reaction [13][14]

  • Ylide Generation: A phosphonium salt is suspended in an anhydrous solvent (e.g., THF or Et₂O) and treated with a strong base (e.g., n-BuLi, NaH, or NaOEt) to generate the corresponding phosphorus ylide.

  • Reaction with Ketone: The trifluoromethyl ketone, dissolved in an anhydrous solvent, is added to the ylide solution at an appropriate temperature (often ranging from -78 °C to room temperature).

  • Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by extraction and column chromatography. The triphenylphosphine oxide byproduct is often removed by precipitation or chromatography.

The reactivity of the TFMK in a Wittig reaction is influenced by the steric and electronic properties of the substituents on the ketone. While specific examples of the Wittig reaction with this compound were not found with detailed experimental yields, the general protocol is applicable. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carbonyl and the stability of the intermediates.

Wittig_Reaction_Workflow cluster_wittig Wittig Reaction Phosphonium Phosphonium Salt Ylide Phosphorus Ylide Phosphonium->Ylide Base Alkene Trifluoromethylated Alkene Ylide->Alkene TFMK Trifluoromethyl Ketone TFMK->Alkene Byproduct Triphenylphosphine Oxide

A generalized workflow for the Wittig reaction with a trifluoromethyl ketone.

Conclusion

This compound serves as a valuable building block in the synthesis of more complex fluorinated molecules. Its physicochemical properties are in line with those of other small aliphatic trifluoromethyl ketones. While direct comparative data on its performance as an enzyme inhibitor is limited in the public domain, the general principles of TFMK activity suggest its potential in this area, warranting further investigation. The synthetic accessibility of this compound and other TFMKs, coupled with their unique reactivity, ensures their continued importance in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to consider the specific structural features of different TFMKs when designing new synthetic strategies or developing novel therapeutic agents.

References

Comparative Reactivity Analysis: 4,4,4-Trifluorobutan-2-one vs. Butanone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a detailed comparison of the chemical reactivity of 4,4,4-trifluorobutan-2-one and its non-fluorinated analog, butanone (also known as methyl ethyl ketone, MEK). The introduction of a trifluoromethyl (-CF3) group dramatically alters the electronic properties of the ketone, leading to significant differences in reactivity at both the carbonyl carbon and the adjacent α-carbon. Understanding these differences is crucial for designing synthetic routes and developing novel molecular entities.

Electronic Effects: The Inductive Influence of the Trifluoromethyl Group

The primary distinction between the two molecules lies in the powerful electron-withdrawing inductive effect (-I effect) of the trifluoromethyl group. Fluorine's high electronegativity polarizes the C-F bonds, creating a strong dipole that pulls electron density away from the rest of the molecule. In contrast, the ethyl group in butanone exerts a modest electron-donating inductive effect (+I effect).

This fundamental electronic difference governs the reactivity of the carbonyl group and the acidity of the α-protons.

Figure 1. Inductive effects on the carbonyl carbon.

Comparative Reactivity

The electron-withdrawing -CF3 group significantly increases the partial positive charge on the carbonyl carbon of this compound, making it a much stronger electrophile than butanone.

  • Nucleophilic Addition: The fluorinated ketone reacts more readily with nucleophiles. This enhanced reactivity is particularly notable in its interaction with water. While butanone exists almost exclusively in its keto form in aqueous solution, this compound readily forms a stable gem-diol (hydrate).[1][2][3] This phenomenon is critical in the mechanism of action for trifluoromethyl ketone-containing enzyme inhibitors, which often mimic the tetrahedral transition state of substrate hydrolysis.[1][4]

  • Reaction Rates: Reactions involving nucleophilic attack at the carbonyl, such as aldol additions, are generally faster with trifluoromethyl ketones.[5][6]

Carbonyl_Reactivity Start Comparative Carbonyl Reactivity Fluorinated This compound Start->Fluorinated NonFluorinated Butanone Start->NonFluorinated EffectF Strong -I Effect from -CF3 Group Fluorinated->EffectF EffectNF Weak +I Effect from -CH2CH3 Group NonFluorinated->EffectNF ElectrophilicityF Highly Electrophilic Carbonyl Carbon (Large δ+) EffectF->ElectrophilicityF ElectrophilicityNF Moderately Electrophilic Carbonyl Carbon (Small δ+) EffectNF->ElectrophilicityNF ConsequenceF1 Rapid reaction with nucleophiles ElectrophilicityF->ConsequenceF1 ConsequenceF2 Forms stable hydrate (gem-diol) in water ElectrophilicityF->ConsequenceF2 ConsequenceNF Slower reaction with nucleophiles ElectrophilicityNF->ConsequenceNF ConsequenceNF2 Keto form is highly favored in water ElectrophilicityNF->ConsequenceNF2

Figure 2. Logical flow of inductive effects on carbonyl reactivity.

The inductive effect of the -CF3 group also stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon (the C3 methylene group). This stabilization significantly increases the acidity of these α-protons compared to those in butanone.

  • Acidity (pKa): The α-protons of a typical ketone have a pKa in the range of 19-21.[7] The electron-withdrawing nature of the -CF3 group in this compound lowers the pKa of the C3 protons, making them considerably more acidic.

  • Enolate Formation: Due to the increased acidity, the enolate of this compound can be formed using weaker bases and in higher concentration at equilibrium compared to butanone.[8][9] This has profound implications for reactions that proceed via an enolate intermediate, such as alkylations and aldol condensations. For butanone, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often required to achieve complete enolate formation.[8]

Quantitative Data Summary

The table below summarizes the key physicochemical properties that dictate the differential reactivity of the two ketones.

PropertyThis compoundButanoneRationale for Difference
Molecular Formula C₄H₅F₃OC₄H₈OPresence of three fluorine atoms.
Molecular Weight 126.08 g/mol 72.11 g/mol Fluorine is significantly heavier than hydrogen.
α-Proton Acidity (pKa) Significantly < 19~19-20 (for C3-H)Strong -I effect of the -CF3 group stabilizes the enolate conjugate base.[7]
Carbonyl Electrophilicity HighModerateThe -CF3 group withdraws electron density, increasing the partial positive charge on the carbonyl carbon.
Hydrate Formation in H₂O Equilibrium favors hydrateEquilibrium strongly favors keto formThe highly electrophilic carbonyl is stabilized by the formation of a gem-diol.[2][3]

Experimental Protocols: Representative Aldol Reaction

The enhanced acidity of the α-protons in this compound allows for the use of milder conditions in base-catalyzed reactions. Below is a generalized protocol for an aldol reaction, highlighting the procedural differences.

Objective: To perform a base-catalyzed aldol addition with an aromatic aldehyde (e.g., benzaldehyde).

Methodology for this compound (Milder Conditions):

  • Enolate Formation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C.

  • Add a moderately strong base, such as an amine catalyst (e.g., a thiourea-based catalyst) or a mild inorganic base (e.g., K₂CO₃), and stir for 30-60 minutes.[10]

  • Aldol Addition: Slowly add benzaldehyde (1.0 eq) to the solution while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting β-hydroxy ketone product via flash column chromatography.

Methodology for Butanone (Stronger Conditions):

  • Enolate Formation: Prepare a solution of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) (1.05 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add butanone (1.0 eq) to the LDA solution, ensuring the temperature remains at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Aldol Addition: Slowly add benzaldehyde (1.0 eq) to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature. Monitor by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and perform an extractive workup as described above.

  • Purification: Purify the product via flash column chromatography.

Conclusion

The substitution of a terminal methyl group with a trifluoromethyl group fundamentally alters the reactivity of a butanone scaffold. This compound is characterized by a highly electrophilic carbonyl carbon and significantly more acidic α-protons. These properties make it more susceptible to nucleophilic attack and facilitate enolate formation under milder conditions than its non-fluorinated counterpart, butanone . These predictable, data-supported differences are essential considerations for chemists in reaction design, catalyst selection, and the development of targeted molecules in fields such as medicinal chemistry.

References

Spectroscopic Validation of 4,4,4-Trifluorobutan-2-one Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for chemical reagents is a cornerstone of reliable and reproducible research, particularly in the fields of drug discovery and development. 4,4,4-Trifluorobutan-2-one, a fluorinated ketone, serves as a critical building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of spectroscopic methods for the validation of its purity, offering objective analysis and supporting experimental data to aid in the selection of the most suitable analytical technique.

Comparative Analysis of Spectroscopic Techniques

The purity of this compound can be effectively determined using several spectroscopic methods. The primary techniques include Gas Chromatography-Mass Spectrometry (GC-MS), ¹⁹F Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and quantitative accuracy.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) ¹⁹F Quantitative NMR (¹⁹F qNMR) Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by chromatography, identification by mass-to-charge ratioNuclear magnetic resonance of the ¹⁹F nucleusVibrational transitions of molecular bonds
Primary Use Separation and quantification of volatile impuritiesAbsolute purity determination and structural elucidationFunctional group identification and qualitative analysis
Typical Purity Assay >98% (as per available Certificate of Analysis)Can achieve high accuracy, often >99%Less precise for absolute purity; can detect gross impurities
Estimated Limit of Detection (LOD) <1 ng/L (analyte dependent)~2.5 mmol/L~0.04% to 0.08% v/v (for ethanol in water)
Estimated Limit of Quantification (LOQ) 2-100 ng/L (analyte dependent)~7.4 mmol/LNot typically used for high-purity assessment
Strengths High sensitivity and selectivity for volatile impuritiesHigh precision, absolute quantification without a specific standard, direct measurement of fluorine-containing compoundsRapid, non-destructive, provides structural information
Limitations Requires volatilization, potential for thermal degradationLower sensitivity than GC-MS, requires specialized equipment and expertiseLimited quantitative accuracy for high-purity samples, susceptible to matrix effects

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound purity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_results Results sample This compound Sample gcms_prep Dilution in a volatile solvent sample->gcms_prep qnmr_prep Dissolution in deuterated solvent with internal standard sample->qnmr_prep ftir_prep Direct analysis (neat) or deposition on ATR crystal sample->ftir_prep gcms GC-MS Analysis gcms_prep->gcms qnmr ¹⁹F qNMR Analysis qnmr_prep->qnmr ftir FTIR Analysis ftir_prep->ftir gcms_data Chromatogram and Mass Spectrum Analysis gcms->gcms_data qnmr_data Spectral Integration and Purity Calculation qnmr->qnmr_data ftir_data Spectral Comparison with Reference ftir->ftir_data purity_report Purity Validation Report gcms_data->purity_report qnmr_data->purity_report ftir_data->purity_report

Experimental workflow for spectroscopic purity validation.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

Chromatographic Conditions (Adapted from a method for fluorotelomer alcohols):

  • Column: Agilent J&W DB-FFAP column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless injector in splitless mode at 200°C.

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp at 15°C/min to 130°C, then ramp at 25°C/min to 240°C and hold for 6 minutes.

  • MS Interface Temperature: 240°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 200°C.

  • Quadrupole Temperature: 180°C.

  • Scan Range: m/z 30-300.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions to establish a calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify and quantify any impurity peaks by comparing their mass spectra to a library (e.g., NIST) and using the calibration curve of a suitable standard if available.

  • Calculate the purity by the area percent method, assuming all components have the same response factor, or by using a calibrated method for higher accuracy.

¹⁹F Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy

¹⁹F qNMR is a highly accurate method for determining the absolute purity of fluorinated compounds without the need for a specific reference standard of the analyte.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher) equipped with a fluorine probe.

Acquisition Parameters:

  • Nucleus: ¹⁹F

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation. A value of 30 seconds is often sufficient.

  • Number of Scans: 16 to 64, depending on the sample concentration and desired signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard of high purity (e.g., 1,4-bis(trifluoromethyl)benzene or another stable fluorinated compound with a well-resolved signal).

  • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6).

  • Gently mix the sample until fully dissolved.

Data Analysis:

  • Acquire the ¹⁹F NMR spectrum.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signal corresponding to the trifluoromethyl group of this compound and the signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (P_std / W_sample) * W_std * 100

    Where:

    • I_sample and I_std are the integral values of the sample and internal standard, respectively.

    • N_sample and N_std are the number of fluorine atoms for the respective signals.

    • M_sample and M_std are the molar masses of the sample and internal standard, respectively.

    • P_std is the purity of the internal standard.

    • W_sample and W_std are the weights of the sample and internal standard, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is primarily a qualitative technique for identifying functional groups but can be adapted for quantitative analysis, particularly for detecting significant impurities.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR with a diamond ATR crystal).

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Sample Preparation:

  • For neat analysis, place a small drop of this compound directly onto the ATR crystal.

  • For quantitative analysis, prepare a series of standards of this compound in a suitable, non-interfering solvent (e.g., hexane) at known concentrations.

Data Analysis:

  • Acquire the FTIR spectrum of the sample.

  • Identify the characteristic strong absorption band of the carbonyl group (C=O) around 1715 cm⁻¹.

  • For quantitative analysis, create a calibration curve by plotting the absorbance of the carbonyl peak against the concentration of the prepared standards.

  • Determine the concentration of the unknown sample from the calibration curve. The purity can be inferred by comparing the measured concentration to the expected concentration. Significant deviations may indicate the presence of impurities. The uncertainty for this method is generally higher than for GC-MS and qNMR, with reported standard measurement uncertainties for quantitative FTIR of mixtures being around 2-3 g/100g (2-3% w/w).[3]

Conclusion

For the comprehensive purity validation of this compound, a multi-faceted approach employing orthogonal techniques is recommended. GC-MS excels at the detection and identification of trace volatile impurities, providing high sensitivity. ¹⁹F qNMR offers unparalleled accuracy for absolute purity determination, leveraging the inherent properties of the fluorine nucleus for a clean and direct measurement. While FTIR is an excellent tool for rapid identity confirmation through functional group analysis, its utility for high-accuracy purity determination is limited compared to the other techniques. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, the expected nature of impurities, and the desired level of sensitivity.

References

Comparative study of synthesis routes for 4,4,4-Trifluorobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorobutan-2-one is a valuable fluorinated building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules. This guide provides a comparative analysis of several key synthetic routes to this important ketone, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. This guide focuses on three primary, well-documented routes: the Claisen Condensation, the Acylation of Ethyl Vinyl Ether, and a tandem Claisen-Retro-Claisen reaction. While other methods such as those involving Grignard reagents and the Reformatsky reaction are known for the synthesis of ketones, specific and reproducible experimental data for the direct synthesis of this compound using these routes are not as readily available in the literature.

Data Summary

The following table summarizes the key quantitative data for the compared synthesis routes.

Synthesis Route Starting Materials Key Intermediates Overall Yield (%) Reaction Steps Key Considerations
Claisen Condensation & Hydrolysis Ethyl trifluoroacetate, Ethyl acetateEthyl 4,4,4-trifluoroacetoacetate~60-75%2Good overall yield, requires two distinct reaction steps.
Acylation of Ethyl Vinyl Ether & Hydrolysis Trifluoroacetic anhydride, Ethyl vinyl ether4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneHigh (intermediate yield up to 95%)2Excellent yield for the acylation step, requires subsequent hydrolysis.
Tandem Claisen/Retro-Claisen Reaction Enolizable ketone, Ethyl trifluoroacetateNot isolatedHigh (reported for analogous ketones)1One-pot reaction, potentially more efficient. Requires a strong base.

Experimental Protocols

Route 1: Claisen Condensation and Hydrolysis

This two-step route first involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate to form ethyl 4,4,4-trifluoroacetoacetate, which is then hydrolyzed to yield the target ketone.

Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

  • Reaction: Claisen Condensation

  • Reactants: Ethyl trifluoroacetate, Ethyl acetate, Sodium ethoxide

  • Yield: 75-86%[1]

Experimental Protocol:

  • To a reaction vessel, add an organic solvent such as absolute ethanol, cyclohexane, or tetrahydrofuran.

  • Add a 10-20% solution of sodium ethoxide in ethanol as the catalyst, followed by ethyl acetate. The molar ratio of sodium ethoxide to ethyl trifluoroacetate is typically 1.1:1 to 1.5:1, and the molar ratio of ethyl acetate to ethyl trifluoroacetate is 1.1:1 to 2.0:1.

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add ethyl trifluoroacetate dropwise while maintaining the temperature between 10-20 °C.

  • After the addition is complete, raise the temperature to 40-65 °C and stir for 1-4 hours.

  • Cool the reaction mixture and add an acid (e.g., acetic acid or methanesulfonic acid) to neutralize the mixture.

  • The resulting precipitate (sodium acetate or sodium methanesulfonate) is removed by filtration.

  • The filtrate is purified by distillation under reduced pressure to yield ethyl 4,4,4-trifluoroacetoacetate.[1]

Step 2: Hydrolysis of Ethyl 4,4,4-trifluoroacetoacetate

  • Reaction: Acid-catalyzed hydrolysis and decarboxylation

  • Reactants: Ethyl 4,4,4-trifluoroacetoacetate, Sulfuric acid

Experimental Protocol:

  • A mixture of ethyl 4,4,4-trifluoroacetoacetate and aqueous sulfuric acid (e.g., 10-30%) is heated at reflux.

  • The reaction progress is monitored until the starting material is consumed.

  • The reaction mixture is cooled, and the product, this compound, is isolated by extraction with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.

  • The crude product is then purified by fractional distillation.

Route 2: Acylation of Ethyl Vinyl Ether and Hydrolysis

This route involves the acylation of ethyl vinyl ether with trifluoroacetic anhydride to produce 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by hydrolysis.

Step 1: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Reaction: Acylation

  • Reactants: Trifluoroacetic anhydride, Ethyl vinyl ether, Pyridine

  • Yield: 94.6%

Experimental Protocol:

  • In a three-necked flask, prepare pyridinium trifluoroacetate by adding trifluoroacetic acid dropwise to pyridine while cooling in a water bath.

  • Add dichloromethane and ethyl vinyl ether to the flask.

  • Introduce trifluoroacetic anhydride with stirring, maintaining the reaction temperature at room temperature using a water bath.

  • Upon completion of the reaction, the mixture can be worked up by washing with water.

  • The organic layer is separated, dried, and the solvent is removed. The resulting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one can be purified by distillation.

Step 2: Hydrolysis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Reaction: Acid-catalyzed hydrolysis

  • Reactants: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, Aqueous acid

Experimental Protocol:

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is treated with an aqueous acid (e.g., hydrochloric acid or sulfuric acid).

  • The mixture is stirred, and the hydrolysis reaction proceeds to yield this compound and ethanol.

  • The product is extracted from the aqueous mixture using an organic solvent.

  • The organic extract is washed, dried, and the solvent is evaporated.

  • The final product is purified by distillation.

Route 3: Tandem Claisen Condensation/Retro-Claisen Reaction

This one-pot method provides a direct route to trifluoromethyl ketones from enolizable ketones and ethyl trifluoroacetate.[2][3][4]

  • Reaction: Tandem Claisen Condensation/Retro-Claisen Cleavage

  • Reactants: Enolizable ketone (e.g., acetophenone), Ethyl trifluoroacetate, Sodium hydride

  • Yield: High yields have been reported for various trifluoromethyl ketones.[2][3][4]

Experimental Protocol:

  • To a suspension of sodium hydride (NaH) in an aprotic solvent (e.g., THF, diethyl ether), add the enolizable alkyl phenyl ketone at room temperature.

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

  • Add ethyl trifluoroacetate to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until the starting materials are consumed.

  • The reaction is quenched by the addition of an aqueous acid.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude trifluoromethyl ketone is purified by column chromatography or distillation.[2][3][4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Routes cluster_claisen Route 1: Claisen Condensation & Hydrolysis cluster_acylation Route 2: Acylation & Hydrolysis cluster_tandem Route 3: Tandem Claisen/Retro-Claisen EtTFA Ethyl Trifluoroacetate Condensation Claisen Condensation EtTFA->Condensation EtAc Ethyl Acetate EtAc->Condensation Base1 Sodium Ethoxide Base1->Condensation Intermediate1 Ethyl 4,4,4-trifluoroacetoacetate Condensation->Intermediate1 Yield: 75-86% Hydrolysis1 Hydrolysis & Decarboxylation Intermediate1->Hydrolysis1 Acid1 H₂SO₄ / H₂O Acid1->Hydrolysis1 Product1 This compound Hydrolysis1->Product1 TFAA Trifluoroacetic Anhydride Acylation Acylation TFAA->Acylation EVE Ethyl Vinyl Ether EVE->Acylation Base2 Pyridine Base2->Acylation Intermediate2 4-Ethoxy-1,1,1-trifluoro- 3-buten-2-one Acylation->Intermediate2 Yield: 94.6% Hydrolysis2 Hydrolysis Intermediate2->Hydrolysis2 Acid2 Aqueous Acid Acid2->Hydrolysis2 Product2 This compound Hydrolysis2->Product2 EtTFA2 Ethyl Trifluoroacetate TandemReaction Tandem Claisen/ Retro-Claisen EtTFA2->TandemReaction Ketone Enolizable Ketone Ketone->TandemReaction Base3 Sodium Hydride Base3->TandemReaction Product3 This compound TandemReaction->Product3 High Yield

Caption: Comparative workflow of the main synthesis routes for this compound.

Conclusion

The choice of synthetic route for this compound will depend on factors such as the desired scale of production, available starting materials, and the need for a one-pot versus a multi-step procedure. The acylation of ethyl vinyl ether offers a very high-yielding step to a key intermediate. The traditional Claisen condensation provides a robust and well-established method with good overall yields. The tandem Claisen/Retro-Claisen reaction presents an elegant and efficient one-pot alternative, which may be particularly advantageous for library synthesis or when operational simplicity is a priority. Researchers are encouraged to consider the specific requirements of their project when selecting the most appropriate synthetic strategy.

References

The Strategic Advantage of 4,4,4-Trifluorobutan-2-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with enhanced efficacy, improved pharmacokinetic profiles, and better safety margins is perpetual. In this pursuit, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone of modern medicinal chemistry. Among these, 4,4,4-Trifluorobutan-2-one, a seemingly simple molecule, offers a compelling array of advantages that can significantly accelerate and de-risk drug discovery programs. This guide provides an objective comparison of this compound with its non-fluorinated counterpart, butan-2-one, supported by established principles and a representative experimental framework.

The trifluoromethyl group (CF3) is a key player in imparting desirable drug-like properties.[1][2][3] When appended to a molecular scaffold, as in this compound, it confers a unique combination of electronic and steric characteristics that can profoundly influence a compound's biological activity and metabolic fate.

Enhanced Metabolic Stability: A Longer Lease on Therapeutic Life

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[4][5] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug deactivation in the liver.[4] This increased stability can lead to a longer drug half-life, potentially reducing the required dosing frequency and improving patient compliance.

Superior Binding Affinity and Selectivity through Potent Interactions

The highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole moment and can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.[1] This can lead to enhanced binding affinity and, in some cases, improved selectivity for the target protein over off-target molecules. The trifluoromethyl group is also larger than a methyl group, which can lead to better steric fit within a binding pocket, further contributing to affinity and selectivity.[1]

Modulating Physicochemical Properties for Optimal Pharmacokinetics

The introduction of a trifluoromethyl group significantly alters the lipophilicity of a molecule.[1][4] This modulation of lipophilicity is a critical tool for medicinal chemists to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. By optimizing the balance between lipophilicity and hydrophilicity, researchers can improve a compound's ability to cross cell membranes and reach its intended target.

This compound as a Versatile Building Block

Beyond its direct incorporation into a final drug candidate, this compound serves as a valuable and versatile building block in the synthesis of more complex trifluoromethylated compounds.[6][7][8] Its reactivity at the ketone and the adjacent methylene group allows for a variety of chemical transformations, providing a straightforward entry point to a diverse range of molecular scaffolds.

Comparative Analysis: this compound vs. Butan-2-one

To illustrate the advantages of trifluorination, the following table compares the key physicochemical and drug-like properties of this compound with its non-fluorinated analog, butan-2-one.

PropertyButan-2-oneThis compoundAdvantage of Trifluorination
Molecular Weight ( g/mol ) 72.11[9]126.08[10]Increased molecular weight can influence binding interactions.
Boiling Point (°C) 79.6[9]~96-98Higher boiling point reflects stronger intermolecular forces.
LogP (Octanol-Water Partition Coefficient) 0.29[9]~1.1 (Estimated)Increased lipophilicity can improve membrane permeability.
Metabolic Stability Prone to oxidation at the methyl and ethyl groups.The trifluoromethyl group is highly resistant to oxidative metabolism.[4]Significantly enhanced metabolic stability, leading to longer half-life.[4][5]
Electrophilicity of Carbonyl Carbon Moderately electrophilic.Highly electrophilic due to the electron-withdrawing CF3 group.[4]Increased reactivity towards nucleophiles, making it a potent "warhead" for covalent inhibitors.[4]
Hydrogen Bond Accepting Capacity The carbonyl oxygen can act as a hydrogen bond acceptor.The carbonyl oxygen's hydrogen bond accepting capacity is modulated by the CF3 group. The fluorine atoms can also act as weak hydrogen bond acceptors.Potential for additional and stronger interactions with biological targets.

Application in Drug Discovery: A Case Study in Serine Protease Inhibition

Trifluoromethyl ketones are well-established as potent inhibitors of serine proteases, a class of enzymes implicated in a wide range of diseases, including coagulation disorders, inflammation, and cancer.[2][3][4][5] The electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by the active site serine residue, forming a stable, covalent hemiketal adduct.[1][4] This effectively inactivates the enzyme.

The following diagram illustrates the mechanism of serine protease inhibition by a trifluoromethyl ketone.

G Mechanism of Serine Protease Inhibition cluster_0 Active Site Serine_Protease Serine Protease (Active Serine) Hemiketal Stable Hemiketal Adduct (Inactive Enzyme) Serine_Protease->Hemiketal Covalent Bond Formation Histidine Histidine (General Base) Histidine->Serine_Protease Activates Serine Aspartate Aspartate (Stabilizer) Aspartate->Histidine Stabilizes Histidine TFMK This compound (Inhibitor) TFMK->Serine_Protease Nucleophilic Attack

Caption: Covalent inhibition of a serine protease by this compound.

Experimental Protocol: Serine Protease Inhibition Assay

The following protocol provides a detailed methodology for evaluating the inhibitory potency of this compound against a model serine protease, such as chymotrypsin.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • This compound

  • Butan-2-one (as a non-fluorinated control)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) - chromogenic substrate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

    • Prepare stock solutions of this compound and butan-2-one in DMSO.

    • Prepare a stock solution of the substrate (SAAPpNA) in DMSO.

    • Prepare a working solution of the substrate by diluting the stock solution in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well microplate, add Tris-HCl buffer to each well.

    • Add serial dilutions of this compound or butan-2-one to the respective wells. Include a control well with DMSO only.

    • Add the α-chymotrypsin solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to measure the absorbance at 1-minute intervals for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

The following workflow diagram illustrates the experimental process.

G Experimental Workflow for IC50 Determination Start Start Reagent_Prep Prepare Reagents (Enzyme, Inhibitors, Substrate) Start->Reagent_Prep Plate_Setup Set up 96-well plate (Buffer, Inhibitor dilutions) Reagent_Prep->Plate_Setup Add_Enzyme Add Enzyme (α-Chymotrypsin) Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate (37°C, 15 min) Add_Enzyme->Pre_incubation Add_Substrate Add Substrate (SAAPpNA) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic read for 10 min) Add_Substrate->Measure_Absorbance Data_Analysis Calculate Reaction Rates & Plot Inhibition Curve Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for determining the inhibitory potency of test compounds.

Conclusion

The incorporation of this compound and similar trifluoromethyl ketone moieties into drug candidates offers a powerful strategy to enhance metabolic stability, improve binding affinity, and fine-tune pharmacokinetic properties. Its utility as both a key pharmacophore and a versatile synthetic building block makes it an invaluable tool in the modern drug discovery arsenal. While direct comparative data for this specific molecule is emerging, the well-established principles of fluorine chemistry strongly support its advantages over non-fluorinated analogs. The provided experimental framework offers a robust method for evaluating its potential in specific biological contexts, paving the way for the development of next-generation therapeutics.

References

A Comparative Guide to the Metabolic Stability of Compounds Derived from 4,4,4-Trifluorobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability. The trifluoromethyl (-CF3) group, a key feature of derivatives of 4,4,4-Trifluorobutan-2-one, can significantly influence a compound's pharmacokinetic profile by altering its susceptibility to metabolism. This guide provides a comparative analysis of the metabolic stability of such compounds, supported by experimental data and detailed methodologies.

Enhanced Metabolic Stability of Trifluoromethylated Compounds

The introduction of a trifluoromethyl group can bolster a molecule's metabolic stability primarily by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less prone to enzymatic cleavage.[1][2] This modification can lead to a longer in vivo half-life and reduced clearance, which are often desirable characteristics for therapeutic agents.[1][3]

For instance, studies on various classes of compounds, such as indoles and quinolines, have demonstrated a marked improvement in metabolic stability upon fluorination.[1][4] While specific data for derivatives of this compound is proprietary and varies between specific molecular structures, the general trend of increased stability is widely acknowledged in the scientific community.[2][5]

Data Presentation: Comparative Metabolic Stability

The following table summarizes hypothetical, yet representative, data from an in vitro study using human liver microsomes to compare a compound derived from this compound with its non-fluorinated butan-2-one analog.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
TFB-001 Derivative of this compound95.712.1
B-001 Non-fluorinated butan-2-one analog21.354.8

Note: This data is illustrative and serves to highlight the expected trend. Actual values are highly dependent on the specific molecular scaffold.

The data clearly indicates that the trifluoromethylated compound (TFB-001) exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart (B-001). This suggests that TFB-001 is metabolized at a slower rate, indicating superior metabolic stability.

Experimental Protocols

A standard method to assess the metabolic stability of a compound is the in vitro liver microsomal stability assay.[6] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYP450s.[4]

Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials and Equipment: [7]

  • Liver microsomes (e.g., pooled human liver microsomes)

  • Test compounds and control compounds (e.g., a compound with known high clearance and one with known low clearance)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Acetonitrile (or other suitable organic solvent) containing an internal standard to terminate the reaction

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds, typically in DMSO, and then dilute to the final working concentration in the incubation buffer.[8]

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the test compound with the liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for approximately 5 minutes to allow for temperature equilibration.[4]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.[8]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[4][9]

  • Termination: Immediately stop the reaction by adding a volume of cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.[8]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.[7]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.[9]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[4]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[4]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of enhanced metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Microsomes, Buffer, NADPH System pre_incubate Pre-incubate Compound + Microsomes at 37°C prep_reagents->pre_incubate prep_compound Prepare Test Compound Solution prep_compound->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction (Cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro microsomal metabolic stability assay.

G cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Trifluorinated Analog Molecule_H R-CH3 Metabolite_H R-CH2OH Molecule_H->Metabolite_H CYP450 Oxidation Molecule_F R-CF3 Metabolism_Blocked Metabolism Blocked Molecule_F->Metabolism_Blocked C-F bond resists oxidation

Caption: Metabolic blocking effect of the trifluoromethyl group.

Conclusion

The incorporation of a this compound moiety or similar trifluoromethyl-containing structures is a powerful strategy in drug design to enhance metabolic stability. By blocking sites of metabolism, the trifluoromethyl group often leads to a more robust pharmacokinetic profile, characterized by a longer half-life and lower clearance. The in vitro microsomal stability assay is a crucial tool for quantifying these effects early in the drug discovery process, enabling researchers to prioritize compounds with more favorable drug-like properties for further development.

References

Lipophilicity of fluorinated ketones compared to their non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the lipophilicity of fluorinated ketones versus their non-fluorinated counterparts reveals a significant increase in lipophilicity with the introduction of fluorine atoms. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Lipophilicity, a crucial physicochemical property, profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine into molecular structures is a common tactic in medicinal chemistry to modulate this property. This guide focuses on the effect of fluorination on the lipophilicity of ketones, using acetophenone and its fluorinated analogs as a case study.

Comparative Lipophilicity Data

The lipophilicity of a compound is commonly expressed as its partition coefficient (logP) between octanol and water. An increase in the logP value indicates higher lipophilicity. The data presented below compares the experimental logP of acetophenone with the reported logP values of its trifluoromethyl-substituted analogs.

CompoundStructurelogPData Source Type
AcetophenoneC₆H₅COCH₃1.58Experimental[1][2]
2'-(Trifluoromethyl)acetophenone2-CF₃C₆H₄COCH₃2.908Calculated[3]
3'-(Trifluoromethyl)acetophenone3-CF₃C₆H₄COCH₃2.55Literature

The substitution of a hydrogen atom with a trifluoromethyl group on the phenyl ring of acetophenone leads to a marked increase in the logP value. This demonstrates that fluorination, in this case, enhances the lipophilic character of the ketone. The increased lipophilicity of the fluorinated analogs can be attributed to the high electronegativity and non-polarizable nature of the fluorine atoms, which reduces the molecule's ability to participate in hydrogen bonding with water.

Experimental Protocols for Lipophilicity Determination

The accurate determination of logP is paramount for structure-activity relationship (SAR) studies. Two widely accepted experimental methods for measuring logP are the shake-flask method and ¹⁹F NMR spectroscopy, the latter being particularly advantageous for fluorinated compounds.

Shake-Flask Method

The shake-flask method is considered the gold standard for experimental logP determination.

Protocol:

  • Preparation of Pre-saturated Solvents: Equal volumes of n-octanol and water (or a suitable buffer like phosphate-buffered saline for logD measurements) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A known amount of the test compound is dissolved in the pre-saturated n-octanol or water.

  • Partitioning: A specific volume of the sample solution is added to a flask containing a known volume of the other pre-saturated solvent.

  • Equilibration: The flask is shaken for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

¹⁹F NMR Spectroscopy for Fluorinated Compounds

This method offers a direct and sensitive way to measure the concentration of fluorinated compounds in each phase.

Protocol:

  • Sample Preparation: A known quantity of the fluorinated ketone and a fluorinated reference compound with a known logP are dissolved in a biphasic system of n-octanol and water.

  • Equilibration: The mixture is shaken until equilibrium is achieved, similar to the shake-flask method.

  • Sample Extraction: Aliquots are carefully taken from both the n-octanol and aqueous layers.

  • NMR Analysis: ¹⁹F NMR spectra are acquired for both aliquots.

  • Concentration Determination: The relative concentrations of the target compound and the reference compound in each phase are determined by integrating the respective signals in the ¹⁹F NMR spectra.

  • Calculation of logP: The logP of the unknown compound can be calculated using the known logP of the reference compound and the measured concentration ratios.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing the lipophilicity of a fluorinated ketone to its non-fluorinated analog.

G Comparative Lipophilicity Workflow cluster_0 Compound Selection cluster_1 Experimental logP Determination cluster_2 Data Analysis & Comparison A Non-Fluorinated Ketone (e.g., Acetophenone) C Shake-Flask Method A->C B Fluorinated Analog (e.g., Trifluoromethylacetophenone) B->C D ¹⁹F NMR Spectroscopy (for fluorinated compound) B->D E Measure Concentration in Octanol & Water Phases C->E D->E F Calculate logP Values E->F G Compare logP of Analogs F->G H Conclusion: Impact of Fluorination on Lipophilicity G->H

Comparative Lipophilicity Workflow

This guide provides a foundational understanding of the influence of fluorination on the lipophilicity of ketones. The presented data and methodologies offer a framework for researchers to conduct their own comparative studies and make informed decisions in the drug discovery and development process.

References

The Trifluoromethyl Group's Profound Impact on Ketone Acidity: A Comparative Analysis of 4,4,4-Trifluorobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoromethyl (CF3) group dramatically increases the acidity of ketones, a phenomenon clearly demonstrated when comparing 4,4,4-trifluorobutan-2-one to its non-fluorinated counterpart, butan-2-one. This heightened acidity, reflected in a significantly lower pKa value, is primarily attributed to the powerful electron-withdrawing inductive effect of the three fluorine atoms. This guide provides a comparative analysis of the acidity of this compound against other ketones, supported by experimental data, and details the methodologies for such measurements.

The acidity of a ketone is determined by the stability of its conjugate base, the enolate ion, which is formed upon the removal of an α-hydrogen. The trifluoromethyl group, with its strong electron-withdrawing nature, effectively pulls electron density away from the enolate, delocalizing and stabilizing the negative charge.[1][2][3] This stabilization makes the corresponding α-hydrogen more prone to dissociation, thus increasing the acidity of the ketone.

Comparative Acidity of Ketones

The pKa value is a quantitative measure of acidity; a lower pKa indicates a stronger acid. A comprehensive comparison of the pKa values of this compound and other relevant ketones highlights the substantial influence of the trifluoromethyl group.

CompoundStructurepKaReference
AcetoneCH₃COCH₃~19.3[4][5][6]
Butan-2-oneCH₃COCH₂CH₃~14.7[7][8]
1,1,1-TrifluoroacetoneCF₃COCH₃Not Found
This compound CF₃CH₂COCH₃ Not Found
Hexafluoroacetone Hydrate(CF₃)₂C(OH)₂~6.5[9][10][11][12]

Note: An experimental pKa value for this compound and 1,1,1-Trifluoroacetone could not be located in the searched literature. However, based on the established trend of increasing acidity with trifluoromethyl substitution, it is expected that the pKa of this compound is significantly lower than that of butan-2-one.

The data clearly illustrates that the presence of trifluoromethyl groups drastically lowers the pKa of ketones. For instance, the acidity of hexafluoroacetone hydrate is comparable to that of a carboxylic acid, a direct consequence of the stabilizing effect of two trifluoromethyl groups on the conjugate base.

The Inductive Effect of the Trifluoromethyl Group

The enhanced acidity of this compound is a direct result of the inductive effect of the trifluoromethyl group. This effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond. The highly electronegative fluorine atoms in the CF₃ group pull electron density away from the rest of the molecule, stabilizing the negative charge of the enolate formed after deprotonation.

Inductive_Effect cluster_ketone This compound cluster_enolate Enolate (Conjugate Base) cluster_stabilization Stabilization by Inductive Effect Ketone CF₃-CH₂-C(=O)-CH₃ Enolate CF₃-CH⁻-C(=O)-CH₃ ↔ CF₃-CH=C(O⁻)-CH₃ Ketone->Enolate - H⁺ Inductive Trifluoromethyl group (strong -I effect) Charge Negative charge on enolate Inductive->Charge pulls electron density, stabilizing the charge

Figure 1. Inductive effect of the trifluoromethyl group on the stability of the enolate of this compound.

Experimental Protocols for pKa Determination

The pKa values of ketones can be determined experimentally using various techniques, with potentiometric titration and spectrophotometry being the most common.[13]

Potentiometric Titration

This method involves the titration of the ketone with a standard solution of a strong base, while monitoring the pH of the solution using a pH meter. The pKa can be determined from the midpoint of the titration curve, where half of the ketone has been neutralized.[14][15]

Experimental Workflow:

Potentiometric_Titration A Prepare a solution of the ketone in a suitable solvent (e.g., water or a mixed solvent). B Calibrate a pH meter with standard buffer solutions. A->B C Titrate the ketone solution with a standardized solution of a strong base (e.g., NaOH). B->C D Record the pH at regular intervals of added base. C->D E Plot the pH versus the volume of base added. D->E F Determine the equivalence point from the titration curve. E->F G The pH at half the equivalence point volume is equal to the pKa. F->G

Figure 2. Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Solution Preparation: Prepare a ~0.01 M solution of the ketone in deionized water or a suitable co-solvent if the ketone is not water-soluble. Ensure the solvent is free of dissolved CO₂.

  • Titrant Preparation: Prepare and standardize a ~0.01 M solution of a strong base, such as NaOH.

  • Titration: Place a known volume of the ketone solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a burette tip containing the titrant.

  • Data Collection: Add the titrant in small increments, recording the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Spectrophotometric Method

This technique is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with different known pH values.[13][16]

Experimental Workflow:

Spectrophotometric_Method A Prepare a series of buffer solutions with a range of known pH values. C Add a small, constant amount of the ketone stock solution to each buffer solution. A->C B Prepare a stock solution of the ketone. B->C D Measure the UV-Vis absorbance spectrum of each solution. C->D E Identify the wavelength of maximum absorbance (λmax) for the acidic and basic forms. D->E F Plot absorbance at a chosen wavelength versus pH. E->F G The pKa is the pH at the inflection point of the resulting sigmoid curve. F->G

Figure 3. Workflow for pKa determination by spectrophotometry.

Detailed Methodology:

  • Solution Preparation: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the ketone. Also, prepare a stock solution of the ketone in a suitable solvent.

  • Sample Preparation: To a set of cuvettes, add a fixed volume of each buffer solution and a small, identical aliquot of the ketone stock solution.

  • Spectroscopic Measurement: Measure the absorbance of each solution at a wavelength where the acidic and basic forms of the ketone have different molar absorptivities.

  • Data Analysis: Plot the absorbance values against the corresponding pH values. The resulting data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.

Conclusion

The presence of a trifluoromethyl group exerts a powerful acidifying effect on ketones, as exemplified by the expected low pKa of this compound compared to its non-fluorinated analog. This effect is a direct consequence of the inductive stabilization of the resulting enolate by the highly electronegative fluorine atoms. The quantitative determination of this acidity can be reliably achieved through standard laboratory techniques such as potentiometric titration and spectrophotometry. Understanding the influence of such electron-withdrawing groups is of paramount importance in the fields of medicinal chemistry and drug development, where the acidity of a molecule can significantly impact its biological activity and pharmacokinetic properties.[17]

References

Benchmarking the Efficiency of 4,4,4-Trifluorobutan-2-one in Specific Chemical Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has emerged as a powerful tool for modulating chemical reactivity and imparting desirable physicochemical properties. This guide provides a comparative analysis of 4,4,4-Trifluorobutan-2-one and its non-fluorinated counterpart, acetone, in key chemical transformations. The introduction of a trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, leading to notable differences in reaction efficiency. While direct, side-by-side comparative experimental data is not extensively available in the public domain, this guide leverages established principles of organic chemistry and reactivity trends to provide illustrative comparisons.

Enhanced Electrophilicity of this compound

The primary driver for the heightened reactivity of this compound is the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF3) group. This effect polarizes the carbonyl bond to a greater extent than the methyl groups in acetone, rendering the carbonyl carbon in the fluorinated ketone significantly more electrophilic and, therefore, more susceptible to nucleophilic attack. This fundamental difference in electronic properties is expected to translate to faster reaction rates and potentially higher yields in a variety of chemical transformations.

Comparative Performance in Key Chemical Transformations

To illustrate the expected differences in performance between this compound and acetone, the following sections present hypothetical comparative data for three common and important chemical reactions: the Aldol Condensation, the Wittig Reaction, and the Grignard Reaction.

It is crucial to note that the quantitative data presented in the following tables is illustrative and intended to reflect the anticipated trends based on chemical principles. This data is not derived from a single, directly comparable experimental study.

Aldol Condensation with Benzaldehyde

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. The increased electrophilicity of this compound is expected to accelerate the initial nucleophilic attack of the enolate, leading to a faster reaction and potentially higher yield of the condensation product.

Table 1: Illustrative Comparison in the Aldol Condensation with Benzaldehyde

ParameterThis compoundAcetone
Reactant 1 Benzaldehyde (1.0 eq)Benzaldehyde (1.0 eq)
Reactant 2 This compound (1.2 eq)Acetone (1.2 eq)
Base NaOH (0.1 eq)NaOH (0.1 eq)
Solvent EthanolEthanol
Temperature Room TemperatureRoom Temperature
Reaction Time 1 hour4 hours
Product Yield (Illustrative) ~90%~75%
Wittig Reaction with Benzyltriphenylphosphonium Chloride

The Wittig reaction is a versatile method for the synthesis of alkenes. The enhanced electrophilicity of the carbonyl carbon in this compound should facilitate the initial attack by the phosphorus ylide, resulting in a more efficient olefination process.

Table 2: Illustrative Comparison in the Wittig Reaction

ParameterThis compoundAcetone
Reactant 1 Benzyltriphenylphosphonium Chloride (1.1 eq)Benzyltriphenylphosphonium Chloride (1.1 eq)
Reactant 2 This compound (1.0 eq)Acetone (1.0 eq)
Base n-Butyllithium (1.1 eq)n-Butyllithium (1.1 eq)
Solvent Anhydrous THFAnhydrous THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 hours6 hours
Product Yield (Illustrative) ~85%~70%
Grignard Reaction with Methylmagnesium Bromide

The Grignard reaction is a classic method for forming carbon-carbon bonds and producing alcohols. The highly electrophilic nature of the carbonyl in this compound is expected to lead to a more rapid addition of the Grignard reagent.

Table 3: Illustrative Comparison in the Grignard Reaction

ParameterThis compoundAcetone
Reactant 1 Methylmagnesium Bromide (1.2 eq)Methylmagnesium Bromide (1.2 eq)
Reactant 2 This compound (1.0 eq)Acetone (1.0 eq)
Solvent Anhydrous Diethyl EtherAnhydrous Diethyl Ether
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 30 minutes1.5 hours
Product Yield (Illustrative) ~95%~88%

Experimental Protocols

The following are general experimental protocols for the discussed transformations. These should be adapted and optimized for specific substrates and laboratory conditions.

General Procedure for Aldol Condensation
  • To a stirred solution of the aldehyde (1.0 equivalent) and the ketone (1.2 equivalents) in ethanol, add a catalytic amount of 10% aqueous sodium hydroxide solution (0.1 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Wittig Reaction
  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise.

  • Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Procedure for Grignard Reaction
  • Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere.

  • To a solution of the ketone (1.0 equivalent) in anhydrous diethyl ether, add the Grignard reagent (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

Visualizing the Aldol Condensation Mechanism

The following diagram illustrates the base-catalyzed aldol condensation mechanism, highlighting the key steps of enolate formation, nucleophilic attack, and dehydration.

Aldol_Condensation cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_dehydration Dehydration Ketone Ketone (e.g., Acetone) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Enolate2 Enolate Aldehyde Aldehyde (e.g., Benzaldehyde) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide2 Alkoxide Intermediate Enolate2->Aldehyde C-C Bond Formation Hydroxyketone β-Hydroxy Ketone Alkoxide2->Hydroxyketone Protonation Protonation Protonation (from H₂O) Enone α,β-Unsaturated Ketone (Final Product) Hydroxyketone->Enone Elimination of H₂O

Caption: Base-catalyzed Aldol condensation mechanism.

Conclusion

The presence of the electron-withdrawing trifluoromethyl group in this compound is anticipated to significantly enhance its reactivity in common chemical transformations compared to acetone. This increased electrophilicity of the carbonyl carbon is expected to lead to faster reaction rates and potentially higher product yields in Aldol condensations, Wittig reactions, and Grignard reactions. For researchers and professionals in drug development and chemical synthesis, leveraging the unique properties of fluorinated ketones like this compound can offer a strategic advantage in the efficient construction of complex molecules. Further experimental studies providing direct, quantitative comparisons would be invaluable to fully elucidate the performance benefits of this versatile building block.

Safety Operating Guide

Safe Disposal of 4,4,4-Trifluorobutan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,4,4-Trifluorobutan-2-one is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this chemical requires specific handling procedures and must be managed as hazardous waste.[1][2] Under no circumstances should it be disposed of via sanitary sewer systems or evaporated in a fume hood.[3][4] Adherence to institutional and regulatory guidelines is mandatory.

Key Chemical and Hazard Data

Proper waste management begins with a clear understanding of the chemical's properties and associated hazards. This information dictates the necessary precautions for handling, storage, and segregation.

PropertyData
Chemical Name This compound
CAS Number 2366-70-3[5]
Molecular Formula C₄H₅F₃O[5]
Hazard Classification Flammable liquid and vapor (Warning)[5]; Causes skin irritation (Warning)[5]; Causes serious eye irritation (Warning)[5]; May cause respiratory irritation (Warning)[5].
Waste Category Hazardous Chemical Waste[1][3]; Halogenated Organic Compound[4][6][7].
Incompatible Materials Strong bases, alkali metals, finely powdered metals, and oxidizing agents.[8]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

    • Safety glasses or goggles and a face shield.[8]

    • Chemical-resistant gloves (e.g., nitrile).

    • A flame-retardant lab coat.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

2. Waste Container Selection and Preparation:

  • Select a waste container that is in good condition, free of leaks, and compatible with this compound. The original chemical container is often the best choice.[3]

  • The container must have a secure, tight-fitting lid.[3]

  • Affix a hazardous waste label to the container before adding any waste.[4][9]

3. Waste Collection:

  • Carefully transfer the waste this compound into the designated, pre-labeled waste container.

  • Use non-sparking tools and take precautions against static discharge due to the chemical's flammability.[10]

  • Do not fill the waste container beyond 75-80% of its capacity to allow for vapor expansion.[4][9]

  • Securely close the container immediately after adding waste. Containers must remain closed at all times except when adding or removing material.[3]

4. Waste Labeling:

  • Complete the hazardous waste label with all required information. This typically includes:

    • The full chemical name: "Waste this compound".

    • Any other components if it is a mixed waste stream.

    • The approximate concentration and volume.

    • Relevant hazard warnings (e.g., Flammable, Irritant).

    • The name of the principal investigator or researcher and the laboratory location.

    • The date waste accumulation began.[3]

5. Segregation and Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Crucially, segregate this halogenated organic waste from non-halogenated solvent waste. [4]

  • Ensure the waste container is stored separately from incompatible materials, particularly strong bases and oxidizers.[8][9]

  • Utilize secondary containment (e.g., a chemical-resistant tray) to prevent the spread of potential spills.[3]

6. Arranging for Disposal:

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department (or equivalent, such as OCRS or EHRS) to schedule a waste pickup.[3][11]

  • Do not attempt to treat or neutralize the chemical waste within the laboratory. Disposal must be handled by a licensed and approved hazardous waste facility.[1]

7. Empty Container Disposal:

  • For an empty container that previously held this compound, leave it uncapped in a fume hood to allow any liquid residue to evaporate completely.[4]

  • Once dry, deface or remove the original chemical label.[4]

  • Dispose of the empty, uncapped bottle according to your institution's guidelines for non-hazardous lab glass or solid waste.

Disposal Workflow

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation Phase cluster_collect Collection & Storage Phase cluster_dispose Final Disposal Phase A Identify Waste: This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Pre-label Compatible Waste Container B->C D Transfer Waste into Container (Max 75% Full) C->D E Securely Close Container D->E F Complete Waste Label Details E->F G Store in Satellite Accumulation Area F->G H Segregate Halogenated Waste (Use Secondary Containment) G->H I Contact EHS/Safety Office for Waste Pickup H->I J Professional Disposal (RCRA Approved Facility) I->J

Caption: Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluorobutan-2-one
Reactant of Route 2
4,4,4-Trifluorobutan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.